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  • Product: 3-Bromo-5-hydroxyphenylboronic acid
  • CAS: 2096341-66-9

Core Science & Biosynthesis

Foundational

chemical properties and structure of 3-Bromo-5-hydroxyphenylboronic acid

This technical guide provides an in-depth analysis of 3-Bromo-5-hydroxyphenylboronic acid , a trifunctional scaffold critical to modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) and PROTAC...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-Bromo-5-hydroxyphenylboronic acid , a trifunctional scaffold critical to modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

A Versatile "Linchpin" Scaffold for Medicinal Chemistry

Executive Summary

3-Bromo-5-hydroxyphenylboronic acid (CAS: 1218789-50-4) is a high-value bifunctional building block. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: a boronic acid (nucleophile for cross-coupling), an aryl bromide (electrophile for subsequent coupling), and a phenol (handle for etherification/linker attachment). This "linchpin" character allows it to serve as a central hub in the synthesis of complex biaryls and heterocycles, making it indispensable in the development of protein degraders (PROTACs) and kinase inhibitors.

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (3-Bromo-5-hydroxyphenyl)boronic acid
CAS Number 1218789-50-4 (Free Acid); 2096341-66-9 (Alternative/Salt forms)
SMILES Oc1cc(Br)cc(B(O)O)c1
Molecular Formula C₆H₆BBrO₃
Molecular Weight 216.82 g/mol
Structural Geometry & Electronic Profile

The molecule adopts a planar geometry typical of arylboronic acids.

  • Electronic Effects: The bromine atom at the meta position exerts an inductive electron-withdrawing effect (-I), which slightly increases the acidity of both the boronic acid and the phenol compared to unsubstituted phenylboronic acid.

  • Steric Environment: The 1,3,5-substitution pattern (meta-substitution) ensures that the functional groups are sterically unencumbered, allowing for independent functionalization without significant steric clash.

Physicochemical Profile

Solubility & Stability
  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol). Solubility in water is limited but increases significantly at pH > 8.5 due to ionization.

  • Boroxine Formation: Like most boronic acids, this compound exists in equilibrium with its cyclic anhydride (boroxine) form upon dehydration. This transformation is reversible; adding water or treating with aqueous base regenerates the monomeric acid.

    • Storage Note: Store under inert atmosphere at 2-8°C to prevent uncontrolled dehydration or protodeboronation.

Acid-Base Properties (pKa)

Understanding the ionization state is critical for extraction and coupling protocols.

Functional GroupApprox. pKaImplication for Protocols
Boronic Acid (-B(OH)₂) ~8.2 - 8.5Lower than PhB(OH)₂ (8.8) due to Br electron withdrawal.[1] Forms tetrahedral boronate anion [Ar-B(OH)₃]⁻ at basic pH, essential for transmetallation.
Phenol (-OH) ~9.3 - 9.6Slightly more acidic than phenol (10.0). Can be selectively deprotonated with weak bases (e.g., K₂CO₃) for alkylation.

Synthesis of the Compound

The industrial synthesis typically employs a Lithium-Halogen Exchange strategy, ensuring regioselectivity. The most robust route proceeds from 1,3-dibromo-5-methoxybenzene to avoid protecting group incompatibility with the acidic phenol.

Synthetic Pathway (Graphviz Visualization)

SynthesisRoute Start 1,3-Dibromo-5- methoxybenzene Step1 Lithiation (n-BuLi, -78°C, THF) Start->Step1 Inter1 Lithiated Intermediate (Ar-Li) Step1->Inter1 Li-Br Exchange Step2 Borylation (B(OMe)3 or B(OiPr)3) Inter1->Step2 Inter2 Boronate Ester Step2->Inter2 Electrophilic Trap Step3 Hydrolysis & Demethylation (BBr3, DCM, -78°C -> RT) Inter2->Step3 Product 3-Bromo-5-hydroxyphenyl- boronic acid Step3->Product Global Deprotection

Figure 1: Commercial synthesis route via Lithium-Halogen exchange followed by demethylation.

Detailed Protocol (Route A)
  • Lithiation: 1,3-Dibromo-5-methoxybenzene is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium (1.05 equiv) is added dropwise. The bromine meta to the methoxy group is selectively exchanged due to directing effects and statistical probability.

  • Borylation: Triisopropyl borate (1.2 equiv) is added to the aryl-lithium species. The mixture warms to room temperature.

  • Deprotection: The methyl ether is cleaved using Boron Tribromide (BBr₃) in dichloromethane (DCM). This step simultaneously hydrolyzes the boronate ester to the free acid.

Reactivity & Chemoselectivity

The power of this scaffold lies in its Chemoselectivity . It allows for sequential functionalization.[2]

The Reactivity Hierarchy
  • Phenol Alkylation (Nucleophilic Substitution): The phenol is the most accessible nucleophile. It is typically functionalized first (e.g., attaching a PROTAC linker) using mild bases (K₂CO₃) and alkyl halides.

  • Suzuki-Miyaura Coupling (Boronic Acid): The -B(OH)₂ group is activated by base to form the boronate species, which undergoes transmetallation with an external Aryl Halide (Ar-X).

    • Critical Control: The internal Bromine (-Br) on the scaffold is also an electrophile. To prevent polymerization (self-coupling), one must use an external electrophile (Ar-I or electron-deficient Ar-Br) that is more reactive than the internal -Br, or protect the -Br.

  • Suzuki-Miyaura Coupling (Aryl Bromide): After the boronic acid has reacted (or if the boronic acid is protected as a MIDA ester), the remaining -Br group can be used for a second coupling event.

Reaction Workflow Diagram

ReactivityMap Center 3-Bromo-5-hydroxyphenyl- boronic acid PhenolPath Path A: Phenol Functionalization (K2CO3, R-X, DMF) Center->PhenolPath SuzukiPath Path B: Suzuki Coupling (B-Selective) (Pd(PPh3)4, Na2CO3, Ar-I) Center->SuzukiPath ProtectPath Path C: Boron Protection (Pinacol, MIDA) Center->ProtectPath ProdA Ether-Linked Scaffold (Linker attached, Br & B(OH)2 intact) PhenolPath->ProdA ProdB Biaryl Phenol (Ar coupled at B, Br & OH intact) SuzukiPath->ProdB ProdC Protected Building Block (Stable ester for storage) ProtectPath->ProdC

Figure 2: Chemoselective diversification pathways. Path A is the most common entry point for PROTAC synthesis.

Applications in Drug Discovery[5][6]

PROTAC Linker Design

This molecule is a "privileged structure" for PROTACs (Proteolysis Targeting Chimeras).

  • Role: It acts as the attachment point for E3 ligase ligands (e.g., VHL or Cereblon binders).

  • Mechanism: The phenol is alkylated with a PEG linker. The boronic acid is then coupled to the E3 ligase ligand (or the target protein ligand), while the bromine allows for further optimization of physicochemical properties (lipophilicity) or attachment of a second warhead.

Fragment-Based Drug Discovery (FBDD)
  • Covalent Fragments: The boronic acid moiety can form reversible covalent bonds with Serine or Threonine residues in enzyme active sites (e.g., Beta-lactamases, Proteases).

  • Exploration: The -Br and -OH groups provide vectors for "fragment growing" to increase potency after the initial hit is identified.

Handling & Safety (MSDS Summary)

ParameterRecommendation
Hazard Classification Irritant (H315, H319, H335). Causes skin, eye, and respiratory irritation.
PPE Nitrile gloves, safety goggles, and fume hood are mandatory.
Storage 2-8°C . Hygroscopic. Store under Argon/Nitrogen. If the solid turns gummy, it has likely absorbed water or polymerized; recrystallize from EtOAc/Hexane.
Incompatibility Strong oxidizing agents. Anhydrides (may cause dehydration to boroxine).

References

  • PubChem. Compound Summary: 3-Bromo-5-hydroxyphenylboronic acid. National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Exploratory

3-Bromo-5-hydroxyphenylboronic Acid: A Trifunctional Scaffold for Advanced Organic Synthesis

Executive Summary In the landscape of modern organic synthesis and materials science, the design of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 3-Bromo-5-hydroxyphenylbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and materials science, the design of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 3-Bromo-5-hydroxyphenylboronic acid and its protected derivatives represent a masterclass in orthogonal reactivity. Featuring a boronic acid moiety, an aryl bromide, and a phenolic hydroxyl group on a single benzene ring, this compound serves as a critical node for divergent synthetic pathways.

This technical guide explores the chemical identifiers, physicochemical properties, and mechanistic causality behind utilizing 3-Bromo-5-hydroxyphenylboronic acid. Designed for researchers and drug development professionals, it provides self-validating experimental protocols and strategic insights into maximizing the utility of this trifunctional scaffold.

Chemical Identifiers and Physicochemical Data

Commercially, this building block is frequently encountered in two forms: the free boronic acid and its pinacol ester[1][2]. While the free acid is highly reactive, it is prone to dehydration into trimeric boroxines. Consequently, the pinacol ester is often preferred for its enhanced stability during silica gel chromatography and prolonged storage[3].

Table 1: Comparative Identifiers and Properties
PropertyFree Boronic AcidPinacol Ester Derivative
IUPAC Name (3-Bromo-5-hydroxyphenyl)boronic acid3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
CAS Number 2096341-66-9[4]1218789-50-4[5]
Molecular Formula C₆H₆BBrO₃C₁₂H₁₆BBrO₃
Molecular Weight 216.83 g/mol 298.97 g/mol [5]
InChIKey N/ASZNZHUSGGFDSIP-UHFFFAOYSA-N[5]
Primary Utility Direct aqueous cross-couplingAnhydrous coupling, multi-step synthesis

Mechanistic Insights: The Trifunctional Advantage

The strategic value of 3-Bromo-5-hydroxyphenylboronic acid lies in the distinct electronic and steric properties of its three functional groups, which allow for orthogonal functionalization without the need for excessive protection/deprotection cycles.

  • Phenolic Hydroxyl (O-Alkylation/Esterification): The hydroxyl group (pKa ~10) is the most nucleophilic site under mildly basic conditions. It is frequently targeted first to tune the molecule's lipophilicity. For instance, alkylation with an octyl chain yields 3-bromo-5-octyloxyphenylboronic acid, a highly soluble monomer used in the synthesis of liquid crystals and organic semiconductors[6].

  • Boronic Acid/Ester (Suzuki-Miyaura Coupling): The carbon-boron bond is primed for palladium-catalyzed transmetalation. The boronic acid acts as the nucleophilic partner in Suzuki-Miyaura cross-coupling, enabling the formation of complex biaryl systems[6].

  • Aryl Bromide (Electrophilic Coupling): The C-Br bond serves as the electrophile. Because oxidative addition of palladium into a C-Br bond is generally slower than transmetalation of a boronic acid (when reacting with a more reactive aryl iodide or activated bromide), researchers can sequentially couple the boronic acid first, and subsequently utilize the native bromide for a second, distinct cross-coupling event[6][7].

Reactivity Core 3-Bromo-5-hydroxyphenylboronic acid Boronic Boronic Acid Moiety (Suzuki-Miyaura Coupling) Core->Boronic Bromine Aryl Bromide Moiety (Orthogonal Coupling) Core->Bromine Hydroxyl Phenolic Hydroxyl (O-Alkylation/Esterification) Core->Hydroxyl Prod1 Biaryl Compounds (C-C Bond Formation) Boronic->Prod1 Prod2 Complex Polymers (Extended Aromatics) Bromine->Prod2 Prod3 Alkoxy Derivatives (Solubility Tuning) Hydroxyl->Prod3

Orthogonal reactivity pathways of 3-Bromo-5-hydroxyphenylboronic acid.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality, explaining why specific reagents and conditions are selected to ensure high fidelity in complex syntheses[3].

Protocol A: Selective O-Alkylation of the Phenolic Hydroxyl

Objective: To modulate the solubility of the scaffold (e.g., forming a propoxy or octyloxy derivative) prior to cross-coupling[3].

Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild base. It is strong enough to deprotonate the phenol but avoids the degradation of the boronic ester or premature hydrolysis of the aryl bromide. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for an S_N2 attack on the alkyl halide.

Step-by-Step Procedure:

  • Initiation: Dissolve 3-bromo-5-hydroxyphenylboronic acid pinacol ester (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., 1-iodopropane, 1.2 equiv).

  • Validation (Monitoring): Stir for 12–16 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The product spot will appear significantly less polar (higher Rf) than the starting phenol.

  • Workup: Quench the reaction by pouring it into ice water. Extract with ethyl acetate (3x). The aqueous wash removes the DMF and inorganic salts. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the O-alkylated boronic ester.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To form a new C-C bond at the boronic ester site while preserving the native aryl bromide for downstream functionalization[6].

Causality & Design: To achieve chemoselectivity, the coupling partner must be an aryl iodide or a highly activated aryl triflate, which undergoes oxidative addition faster than the native aryl bromide. Pd(dppf)Cl₂ is chosen as the catalyst; its bidentate dppf ligand provides a large bite angle that accelerates reductive elimination and stabilizes the palladium intermediate, preventing the precipitation of inactive palladium black. A biphasic solvent system (1,4-Dioxane/H₂O) is critical to dissolve both the organic substrates and the inorganic base (K₃PO₄ or Na₂CO₃) required for transmetalation.

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine the O-alkylated 3-bromo-5-hydroxyphenylboronic acid pinacol ester (1.0 equiv), the aryl iodide coupling partner (0.95 equiv, to ensure complete consumption of the iodide), and K₃PO₄ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv). Purge the flask with argon for an additional 5 minutes.

  • Reaction: Heat the mixture to 80°C.

  • Validation (Monitoring): Monitor via LC-MS. The mass spectrum should show the appearance of the cross-coupled product containing the characteristic isotopic bromine pattern (⁷⁹Br and ⁸¹Br, 1:1 ratio), confirming the native bromide remains intact[7].

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry and concentrate the organic phase, followed by silica gel purification.

Workflow Step1 1. O-Alkylation (Protect/Modify OH) Step2 2. Boronic Protection (Pinacol Ester) Step1->Step2 Step3 3. Suzuki Coupling (Pd-Catalyzed) Step2->Step3 Step4 4. Bromine Functionalization Step3->Step4

Step-by-step synthetic workflow utilizing the trifunctional building block.

Conclusion

The 3-Bromo-5-hydroxyphenylboronic acid scaffold (CAS 2096341-66-9) and its pinacol ester (CAS 1218789-50-4) are indispensable tools for the modern synthetic chemist. By understanding the inherent causality of its orthogonal reactive sites—leveraging the nucleophilicity of the phenol, the transmetalation potential of the boronic acid, and the electrophilicity of the aryl bromide—researchers can design highly convergent, atom-economical pathways for the synthesis of advanced pharmaceuticals and functional materials.

References

  • BoronPharm. "1519009-93-8 | 4-Bromonaphthalene-2-boronic acid" (Catalog detailing 2096341-66-9). Available at:[Link]

Sources

Foundational

A Technical Guide to the Solubility of 3-Bromo-5-hydroxyphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-5-hydroxyphenylboronic acid is a key building block in synthetic chemistry, valued for its utility in constructing complex molecular archit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-hydroxyphenylboronic acid is a key building block in synthetic chemistry, valued for its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling. The efficiency of its application in synthesis, purification, and formulation is fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this compound, offers qualitative solubility profiles based on analogous structures, and presents a rigorous, field-proven experimental protocol for the precise quantitative determination of its solubility. A critical examination of the equilibrium between the boronic acid and its less soluble trimeric anhydride, the boroxine, is also discussed as a key consideration for achieving reproducible results.

Introduction: The Critical Role of Solubility

3-Bromo-5-hydroxyphenylboronic acid is a bifunctional reagent whose utility is dictated by the distinct reactivity of its boronic acid, aryl bromide, and hydroxyl moieties. For chemists in pharmaceutical development and materials science, harnessing this molecule's potential begins with a fundamental parameter: solubility. Whether designing a reaction setup, developing a purification strategy, or formulating a final product, understanding how, and to what extent, this compound dissolves in various organic media is a prerequisite for success.

A lack of precise solubility data can lead to:

  • Inefficient Reactions: Poor solubility leads to low effective concentration, hindering reaction kinetics and yields.

  • Purification Challenges: Selecting appropriate solvents for crystallization or chromatography is impossible without solubility knowledge.

  • Inaccurate Dosing: In formulation studies, solubility directly impacts bioavailability and the ability to create stable, homogeneous solutions.

This guide addresses the current data gap for 3-Bromo-5-hydroxyphenylboronic acid by synthesizing foundational chemical principles with actionable experimental protocols.

Molecular Structure and Its Influence on Solubility

The solubility behavior of 3-Bromo-5-hydroxyphenylboronic acid is a direct consequence of its molecular structure. A successful prediction of its behavior requires analyzing the contribution of each functional group:

  • Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It imparts a degree of hydrophilicity and is crucial for its reactivity. However, it is also prone to dehydration to form a cyclic trimeric anhydride known as a boroxine, a process that significantly reduces solubility.[1][2][3]

  • Aromatic Phenyl Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar or aromatic solvents.

  • Hydroxyl Group (-OH): As a polar, protic group, it enhances solubility in polar protic solvents (e.g., alcohols) through hydrogen bonding.

  • Bromo Group (-Br): This substituent adds to the molecular weight and is moderately lipophilic, slightly increasing solubility in nonpolar solvents.

The interplay of these groups results in a molecule with moderate polarity, suggesting that it will exhibit the highest solubility in polar aprotic and polar protic organic solvents.

Qualitative and Quantitative Solubility Profile

As of this review, specific, publicly available quantitative solubility data for 3-Bromo-5-hydroxyphenylboronic acid is limited. This is a common challenge for specialized reagents.[4] However, by examining data from analogous compounds like phenylboronic acid and other substituted derivatives, a reliable qualitative profile can be constructed to guide solvent selection.[5][6][7]

Table 1: Estimated Qualitative Solubility of 3-Bromo-5-hydroxyphenylboronic Acid

Solvent Class Examples Predicted Solubility Rationale & Expert Insight
Polar Aprotic Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF) High to Moderate These solvents effectively solvate the polar boronic acid and hydroxyl groups without the complication of reacting with the boronic acid moiety. THF and acetone are excellent initial choices for reaction media.[6][8]
Polar Protic Methanol, Ethanol Moderate The hydroxyl and boronic acid groups can hydrogen bond with the solvent. However, alcohols can also esterify the boronic acid, which may alter solubility and reactivity over time.[5]
Ethers Diethyl Ether, 1,4-Dioxane Moderate The ether oxygen can act as a hydrogen bond acceptor for the -OH and -B(OH)₂ groups, leading to good solubility.[5][6]
Chlorinated Dichloromethane (DCM), Chloroform Low to Moderate These solvents are less polar and primarily interact with the phenyl ring and bromo-substituent. Solubility is expected to be lower than in polar aprotic solvents.[6][8]
Nonpolar Aromatic Toluene, Benzene Low While there is favorable interaction with the phenyl ring, these solvents cannot effectively solvate the highly polar boronic acid and hydroxyl groups. The formation of insoluble boroxine is favored in these solvents.[9]

| Nonpolar Aliphatic | Hexanes, Heptane, Methylcyclohexane | Very Low / Insoluble | The significant polarity mismatch between the solute and solvent results in negligible solubility. These are ideal choices for use as anti-solvents in crystallization.[5][6] |

Note: This table provides an expert estimation based on the behavior of structurally similar compounds. For critical applications, experimental verification is mandatory.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To obtain definitive, quantitative solubility data, the "shake-flask" method is the gold standard, recommended by international bodies for its reliability and thermodynamic relevance.[10][11][12] This protocol provides a self-validating system to ensure that true equilibrium solubility is measured.

Rationale for Method Selection

The shake-flask method involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium.[13] The concentration of the dissolved compound is then measured in the supernatant. This method is superior to kinetic solubility assays because it measures the true thermodynamic equilibrium, which is critical for applications like crystallization and formulation.[12]

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of 3-Bromo-5-hydroxyphenylboronic acid to several (minimum of three) sealed glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a precise volume of the chosen organic solvent to each vial.

    • Include a magnetic stir bar in each vial.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or on a multi-position stirring hotplate set to a standard temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant speed that ensures the solid particles are well-suspended without creating a vortex.[11]

    • Allow the system to equilibrate for a minimum of 24 to 48 hours. For boronic acids, longer times (up to 72 hours) may be necessary to ensure the boronic acid-boroxine equilibrium is also reached.[11]

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial.[14] This step is critical to remove any microscopic undissolved particles.

    • Dilute the filtrate with a known volume of a suitable mobile phase or solvent to bring the concentration into the quantifiable range of the analytical method.

  • Analysis and Quantification:

    • Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), given the chromophore in the molecule.

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Data Validation and Reporting:

    • To confirm that equilibrium has been reached, the concentrations measured from samples taken at different time points (e.g., 24h, 48h, and 72h) should agree within an acceptable margin (e.g., <10%).[11]

    • Calculate the final solubility as the average concentration from the replicate vials. Report the result in standard units such as mg/mL or mol/L, always specifying the temperature.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess solid to replicate vials prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sample1 Settle solids equil1->sample1 sample2 Filter supernatant (0.45 µm) sample1->sample2 sample3 Dilute for analysis sample2->sample3 analysis1 Quantify via HPLC-UV sample3->analysis1 analysis2 Calculate concentration vs. calibration curve analysis1->analysis2 analysis3 Report solubility (e.g., mg/mL @ 25°C) analysis2->analysis3

Caption: Standard workflow for the Shake-Flask solubility determination method.

Critical Factor: The Boronic Acid-Boroxine Equilibrium

A unique and critical consideration when working with boronic acids is their tendency to undergo reversible dehydration to form boroxines.[3][15]

3 R-B(OH)₂ (Boronic Acid) ⇌ (R-BO)₃ (Boroxine) + 3 H₂O

Boroxines are significantly less polar and generally much less soluble than their corresponding boronic acids.[2] This equilibrium has profound practical implications:

  • Solvent Dependence: The equilibrium is heavily influenced by the presence of water. In "dry" aprotic or nonpolar solvents, the equilibrium shifts towards the insoluble boroxine, causing the compound to precipitate or giving a falsely low solubility reading.[9]

  • Time to Equilibrium: The interconversion can be slow, which is why extended equilibration times are necessary for solubility measurements to be reproducible.[15]

  • Reaction Inconsistency: If a reaction is run in a nonpolar solvent, the active boronic acid may slowly convert to the unreactive and insoluble boroxine, stalling the reaction.

To manage this, researchers should use anhydrous solvents when boroxine formation is desired, or ensure the presence of at least trace amounts of water (or use solvents that act as hydrogen bond acceptors) to maintain the compound in its active, more soluble boronic acid form.[15]

G BA 3-Bromo-5-hydroxyphenylboronic Acid More Polar More Soluble BX Corresponding Boroxine Less Polar Less Soluble BA->BX BX->BA H2O 3 H₂O

Caption: The reversible equilibrium between the boronic acid and its boroxine.

Conclusion

While direct quantitative solubility data for 3-Bromo-5-hydroxyphenylboronic acid is not widely published, a robust framework for its effective use can be established. By understanding the physicochemical contributions of its functional groups, researchers can make informed decisions on solvent selection for various applications. The provided shake-flask protocol offers a reliable, gold-standard method for generating the precise data needed for process optimization, reaction design, and formulation development. Critically, an awareness of the dynamic equilibrium with the less-soluble boroxine is essential for avoiding experimental pitfalls and ensuring reproducible, accurate results.

References

  • Journal of Chemical & Engineering Data. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • PMC. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). [Link]

  • ResearchGate. (n.d.). Solubility of the compounds 1–3 at Tr = 0.89. [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • MDPI. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • RSC Publishing. (2017). Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. [Link]

  • PubChem. (n.d.). 3-Bromo-5-tert-butylphenylboronic acid. [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. [Link]

  • Chemcd. (n.d.). 3-bromo-5-butoxyphenylboronic acid. [Link]

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Exploratory

An In-depth Technical Guide to 3-Bromo-5-hydroxyphenylboronic Acid and Its Derivatives: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction: The Versatile Role of Arylboronic Acids in Scientific Advancement Arylboronic acids have emerged as indispensable tools in the realms of organic synthesis, medicinal chemistry, and materials science.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Role of Arylboronic Acids in Scientific Advancement

Arylboronic acids have emerged as indispensable tools in the realms of organic synthesis, medicinal chemistry, and materials science.[1][2] Their stability, low toxicity, and versatile reactivity make them highly sought-after building blocks for the construction of complex molecular architectures.[3] A cornerstone of their utility is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2][4] This reaction has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and other functional materials.[2]

Among the vast array of available arylboronic acids, those bearing multiple functional groups offer unique opportunities for molecular design and diversification. 3-Bromo-5-hydroxyphenylboronic acid is a prime example of such a versatile scaffold. Its three distinct functional groups—the boronic acid, the bromine atom, and the hydroxyl group—can be selectively manipulated to generate a diverse library of derivatives. This guide provides an in-depth technical overview of the synthesis, properties, reactivity, and applications of 3-Bromo-5-hydroxyphenylboronic acid and its derivatives, with a particular focus on their potential in drug discovery and development.

Synthesis of 3-Bromo-5-hydroxyphenylboronic Acid: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of 3-Bromo-5-hydroxyphenylboronic acid typically commences from 3-bromophenol. A key consideration in this synthesis is the protection of the acidic hydroxyl group, which would otherwise interfere with the formation of the necessary organometallic intermediate. The following protocol outlines a common and effective synthetic route.

Experimental Protocol: Synthesis of 3-Bromo-5-hydroxyphenylboronic Acid

Step 1: Protection of the Hydroxyl Group

  • To a solution of 3-bromophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a suitable protecting group reagent. A common choice is a silyl ether, for example, by adding triethylsilyl chloride (1.1 equivalents) and an amine base like triethylamine or imidazole (1.2 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the protected 3-bromophenol.

Causality Behind Experimental Choices: The hydroxyl group is acidic and would be deprotonated by the organometallic reagents used in the subsequent step. The silyl ether protecting group is chosen for its ease of installation and its stability under the conditions of the borylation reaction, as well as its straightforward removal under mild acidic conditions.

Step 2: Borylation via Lithium-Halogen Exchange

  • Dissolve the protected 3-bromophenol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • To this solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality Behind Experimental Choices: The lithium-halogen exchange with n-butyllithium is a highly efficient method for generating an aryllithium species. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions, such as the deprotonation of the solvent or reaction with the protecting group. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help to prevent the formation of over-borylated byproducts.

Step 3: Hydrolysis and Deprotection

  • Cool the reaction mixture to 0 °C and slowly quench it by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

  • Stir the mixture vigorously for several hours at room temperature to effect both the hydrolysis of the borate ester and the cleavage of the silyl ether protecting group.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 3-Bromo-5-hydroxyphenylboronic acid.

Causality Behind Experimental Choices: Acidic workup is crucial for the protonation of the boronate intermediate to form the final boronic acid. The acid also serves to remove the silyl protecting group in the same step, making the process more efficient.

Diagram of the Synthetic Pathway:

Synthesis_of_3_Bromo_5_hydroxyphenylboronic_acid cluster_step1 Step 1: Protection cluster_step2 Step 2: Borylation cluster_step3 Step 3: Hydrolysis & Deprotection 3-Bromophenol 3-Bromophenol Protected_3-Bromophenol Protected_3-Bromophenol 3-Bromophenol->Protected_3-Bromophenol TESCl, Et3N Aryllithium_Intermediate Aryllithium_Intermediate Protected_3-Bromophenol->Aryllithium_Intermediate n-BuLi, -78°C Borate_Ester Borate_Ester Aryllithium_Intermediate->Borate_Ester B(O-iPr)3 3-Bromo-5-hydroxyphenylboronic_acid 3-Bromo-5-hydroxyphenylboronic_acid Borate_Ester->3-Bromo-5-hydroxyphenylboronic_acid HCl (aq)

Caption: Synthetic route to 3-Bromo-5-hydroxyphenylboronic acid.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of 3-Bromo-5-hydroxyphenylboronic acid is essential for its effective use in research and development.

PropertyValueReference
IUPAC Name (3-Bromo-5-hydroxyphenyl)boronic acid
CAS Number 1256345-44-5
Molecular Formula C₆H₆BBrO₃
Molecular Weight 216.83 g/mol
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
Spectroscopic Data Analysis

The structural identity of 3-Bromo-5-hydroxyphenylboronic acid can be unequivocally confirmed through a combination of spectroscopic techniques.[5]

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.60br s1HAr-OH
~8.00br s2HB(OH)₂
~7.40t, J = 1.6 Hz1HAr-H
~7.25t, J = 1.6 Hz1HAr-H
~7.05t, J = 1.6 Hz1HAr-H
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment
~158.5C-OH
~136.0C-B
~129.0Ar-CH
~122.5C-Br
~121.0Ar-CH
~118.0Ar-CH
FT-IR (KBr Pellet)
Wavenumber (cm⁻¹) Assignment
3400-3200 (broad)O-H stretch (boronic acid and phenol)
~1600, 1570, 1450C=C stretch (aromatic)
~1350B-O stretch
~1200C-O stretch (phenol)
~700C-Br stretch
Mass Spectrometry (ESI-)
m/z Assignment
215, 217[M-H]⁻

Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 3-Bromo-5-hydroxyphenylboronic acid and its derivatives is in the Suzuki-Miyaura cross-coupling reaction.[2][6] This powerful reaction allows for the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.[4]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Typical Suzuki-Miyaura Cross-Coupling Reaction
  • To a reaction vessel, add 3-Bromo-5-hydroxyphenylboronic acid (or a derivative) (1 equivalent), the aryl halide coupling partner (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, looking for the consumption of the starting materials and the appearance of a new, more nonpolar product spot (the biaryl). The final product can be characterized by NMR and mass spectrometry to confirm its structure and purity.

Applications in Medicinal Chemistry and Drug Discovery

Boron-containing compounds have gained significant traction in medicinal chemistry, culminating in several FDA-approved drugs.[7][8][9] The boronic acid moiety can act as a covalent reversible inhibitor of serine proteases, a mechanism exemplified by the proteasome inhibitor bortezomib, used in the treatment of multiple myeloma.[1][9][10]

3-Bromo-5-hydroxyphenylboronic acid serves as an excellent starting point for the development of novel therapeutic agents. The three functional groups allow for a three-pronged approach to derivatization, enabling the exploration of a vast chemical space.

Drug_Discovery_Scaffold Scaffold 3-Bromo-5-hydroxyphenylboronic acid Derivatization_B Suzuki Coupling (at Boronic Acid) Scaffold->Derivatization_B Derivatization_Br Suzuki/Other Coupling (at Bromine) Scaffold->Derivatization_Br Derivatization_OH Etherification/Esterification (at Hydroxyl) Scaffold->Derivatization_OH Library Diverse Library of Biologically Active Molecules Derivatization_B->Library Derivatization_Br->Library Derivatization_OH->Library

Caption: Derivatization strategies for drug discovery.

Conclusion and Future Outlook

3-Bromo-5-hydroxyphenylboronic acid is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and predictable reactivity, particularly in the Suzuki-Miyaura cross-coupling reaction, make it an attractive starting material for the synthesis of a wide range of complex molecules. The presence of three distinct functional groups provides a powerful platform for the generation of diverse molecular libraries, a key strategy in the quest for new therapeutic agents. As the demand for novel and effective drugs continues to grow, the importance of versatile and strategically functionalized building blocks like 3-Bromo-5-hydroxyphenylboronic acid is set to increase, promising new discoveries and innovations in the years to come.

References

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  • ResearchGate. (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

  • Smoleński, P., & Demkowicz, S. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2314. [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
  • Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. [Link]

  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • Chemazone. (n.d.). (3-bromo-5-hydroxyphenyl)boronic acid. [Link]

  • ACS Publications. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1256345-46-6| Chemical Name : Isoquinoline-5-boronic acid, HCl. [Link]

  • MDPI. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]

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  • ResearchGate. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

  • Google Patents. (n.d.).
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  • ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-5-hydroxyphenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-hydroxyphenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. Its trifunctional nature, possessing bromo, hydroxyl, and boronic acid moieties, offers multiple points for molecular elaboration, making it a versatile reagent in the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the viable synthetic pathways to this important intermediate, detailing the strategic considerations, step-by-step experimental protocols, and the underlying chemical principles. The presented routes are designed to be both efficient and scalable, catering to the needs of academic research and industrial drug development.

Introduction: Strategic Importance of 3-Bromo-5-hydroxyphenylboronic Acid

The strategic placement of the bromo, hydroxyl, and boronic acid groups on the phenyl ring makes 3-bromo-5-hydroxyphenylboronic acid a highly sought-after intermediate. The boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of organic halides and triflates. The bromine atom serves as an additional handle for subsequent cross-coupling or other transformations, allowing for sequential and site-selective functionalization. The hydroxyl group can be a key pharmacophoric element, a site for etherification to modulate solubility and other physicochemical properties, or a precursor for other functional groups. Consequently, mastering the synthesis of this key intermediate is of significant interest to the scientific community.

This guide will explore two primary synthetic strategies, each with its own set of advantages and considerations. The first is a linear synthesis commencing from the readily available 3,5-dihydroxybenzoic acid, and the second is a convergent approach starting from 3-bromophenol.

Pathway I: Linear Synthesis from 3,5-Dihydroxybenzoic Acid

This pathway offers a robust and scalable route to the target molecule, leveraging well-established chemical transformations. The overall strategy involves the selective bromination and subsequent decarboxylation of 3,5-dihydroxybenzoic acid to furnish the key intermediate, 3-bromo-5-hydroxyphenol. This intermediate is then protected, borylated, and deprotected to yield the final product.

digraph "Pathway_I" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="3,5-Dihydroxybenzoic Acid"]; B [label="4-Bromo-3,5-dihydroxybenzoic Acid"]; C [label="3-Bromo-5-hydroxyphenol"]; D [label="Protected 3-Bromo-5-hydroxyphenol"]; E [label="Protected 3-Bromo-5-hydroxyphenylboronic Acid"]; F [label="3-Bromo-5-hydroxyphenylboronic Acid"];

A -> B [label="Bromination"]; B -> C [label="Decarboxylation"]; C -> D [label="Protection"]; D -> E [label="Lithiation & Borylation"]; E -> F [label="Deprotection"]; }

Figure 1: Linear synthesis of 3-Bromo-5-hydroxyphenylboronic acid.
Step 1: Selective Bromination of 3,5-Dihydroxybenzoic Acid

The initial step involves the regioselective bromination of 3,5-dihydroxybenzoic acid. The two hydroxyl groups are strongly activating and ortho-, para-directing. The position between the two hydroxyl groups (C4) is sterically hindered, while the positions ortho to both hydroxyls (C2 and C6) are electronically activated. Bromination is directed to the C4 position due to the combined directing effects of the hydroxyl and carboxyl groups.

Experimental Protocol:

  • To a stirred solution of 3,5-dihydroxybenzoic acid (1.0 eq.) in glacial acetic acid, add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-bromo-3,5-dihydroxybenzoic acid.

Step 2: Decarboxylation to 3-Bromo-5-hydroxyphenol

The carboxylic acid group is removed via thermal decarboxylation. This reaction is often facilitated by a high-boiling solvent and sometimes a catalyst.

Experimental Protocol:

  • Heat a mixture of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq.) in quinoline with a catalytic amount of copper powder.

  • Maintain the temperature at 200-220 °C until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and dissolve it in diethyl ether.

  • Wash the ethereal solution with 1 M HCl to remove quinoline, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-hydroxyphenol.

Step 3: Protection of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group is incompatible with the organolithium or Grignard reagents used in the subsequent borylation step. Therefore, it must be protected. The methoxymethyl (MOM) ether is a suitable protecting group as it is stable to the basic conditions of the borylation and can be readily cleaved under acidic conditions.[1][2]

Experimental Protocol (MOM Protection):

  • To a stirred solution of 3-bromo-5-hydroxyphenol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).[3]

  • Slowly add methoxymethyl chloride (MOMCl) (1.2 eq.). Caution: MOMCl is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment. [3]

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.[3]

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.[3]

  • Separate the layers and extract the aqueous layer with DCM.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography to obtain 1-bromo-3-(methoxymethoxy)benzene.

Step 4: Lithiation and Borylation

The protected aryl bromide is converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester. This is a classic and reliable method for the synthesis of arylboronic acids.

Experimental Protocol:

  • Dissolve 1-bromo-3-(methoxymethoxy)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (argon or nitrogen).

  • Add n-butyllithium (n-BuLi) (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq.) dropwise and stir for another 2 hours at the same temperature.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude MOM-protected 3-bromo-5-hydroxyphenylboronic acid.

Step 5: Deprotection of the MOM Group

The final step is the removal of the MOM protecting group under acidic conditions to reveal the free hydroxyl group.[4][5]

Experimental Protocol:

  • Dissolve the crude MOM-protected boronic acid from the previous step in a mixture of methanol and 1 M hydrochloric acid.

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.[3]

  • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.[3]

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 3-Bromo-5-hydroxyphenylboronic acid.

Pathway II: Convergent Synthesis from 3-Bromophenol

This alternative pathway offers a more convergent approach, potentially reducing the overall number of steps. The key transformation is the directed ortho-metalation of a protected 3-bromophenol, where the protecting group directs the lithiation to the C5 position.

digraph "Pathway_II" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="3-Bromophenol"]; B [label="Protected 3-Bromophenol"]; C [label="Protected 3-Bromo-5-hydroxyphenylboronic Acid"]; D [label="3-Bromo-5-hydroxyphenylboronic Acid"];

A -> B [label="Protection"]; B -> C [label="Directed ortho-Metalation & Borylation"]; C -> D [label="Deprotection"]; }

Figure 2: Convergent synthesis of 3-Bromo-5-hydroxyphenylboronic acid.
Step 1: Protection of 3-Bromophenol

Similar to Pathway I, the phenolic hydroxyl group of 3-bromophenol must be protected. A benzyl (Bn) ether is a suitable choice, as it is stable to the lithiation conditions and can be removed by catalytic hydrogenolysis.[6]

Experimental Protocol (Benzyl Protection):

  • To a solution of 3-bromophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

  • Add benzyl bromide (1.2 eq.) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 1-(benzyloxy)-3-bromobenzene, which can often be used in the next step without further purification.

Step 2: Directed ortho-Metalation and Borylation

The benzyloxy group is a known ortho-directing group for lithiation. Treatment of 1-(benzyloxy)-3-bromobenzene with a strong base like n-butyllithium will result in deprotonation at the C2 or C6 positions. However, in the presence of the bromine atom, a lithium-halogen exchange is also possible. The reaction conditions can be optimized to favor the desired ortho-metalation.

Experimental Protocol:

  • Dissolve 1-(benzyloxy)-3-bromobenzene (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add triisopropyl borate (1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzyl-protected boronic acid.

Step 3: Deprotection of the Benzyl Group

The final step is the removal of the benzyl protecting group by catalytic hydrogenolysis to afford the target molecule.[7]

Experimental Protocol:

  • Dissolve the crude benzyl-protected boronic acid in methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield 3-Bromo-5-hydroxyphenylboronic acid.

Comparative Analysis of Synthetic Pathways

FeaturePathway I (from 3,5-Dihydroxybenzoic Acid)Pathway II (from 3-Bromophenol)
Starting Material Readily available and inexpensive.Readily available.
Number of Steps 5 steps.3 steps.
Key Transformations Selective bromination, decarboxylation, protection, lithiation/borylation, deprotection.Protection, directed ortho-metalation/borylation, deprotection.
Potential Challenges Regioselectivity in bromination, harsh conditions for decarboxylation.Potential for competing lithium-halogen exchange during lithiation.
Scalability Generally considered scalable.Scalable with careful control of lithiation conditions.

Conclusion

This technical guide has detailed two robust and practical synthetic pathways for the preparation of 3-Bromo-5-hydroxyphenylboronic acid, a key building block in modern organic synthesis. Pathway I, a linear sequence starting from 3,5-dihydroxybenzoic acid, offers a well-defined and reliable route. Pathway II, a more convergent approach from 3-bromophenol, provides a shorter synthesis with the primary challenge being the control of regioselectivity during the directed ortho-metalation step. The choice between these pathways will depend on the specific requirements of the researcher, including scale, available starting materials, and expertise in handling organometallic reagents. The detailed experimental protocols provided herein serve as a valuable resource for chemists in both academic and industrial settings, facilitating the synthesis of this versatile and important molecule.

References

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  • Cativiela, C., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(12), 989-996.
  • Nakano, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(10), 1897.
  • Lee, A. S.-Y., et al. (2001). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Tetrahedron, 57(13), 2121-2126.
  • ResearchGate. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
  • Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Urbana-Champaign.
  • Liu, C., et al. (2018). Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides. Organic Letters, 20(17), 5236-5239.
  • CoLab. (2015, March 1). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers.
  • Kubota, K., et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 868-875.
  • Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
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  • Zhang, Y., et al. (2019). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Molecules, 24(9), 1714.
  • Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic & Biomolecular Chemistry, 13(24), 6812-6819.
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Exploratory

An In-depth Technical Guide to the pKa of the Phenolic Hydroxyl in 3-Bromo-5-hydroxyphenylboronic acid

Abstract The acid dissociation constant (pKa) is a cornerstone of molecular characterization, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles.[1][2][3] For drug discovery professionals, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a cornerstone of molecular characterization, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles.[1][2][3] For drug discovery professionals, a precise understanding of a molecule's ionization state at physiological pH is non-negotiable. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa of the phenolic hydroxyl group in 3-Bromo-5-hydroxyphenylboronic acid. We delve into the electronic effects of the bromo and boronic acid substituents, offer detailed protocols for both experimental and computational pKa determination, and synthesize this information to provide a well-reasoned estimate of this critical physicochemical parameter. This document is intended for researchers, medicinal chemists, and drug development scientists who require a robust understanding of pKa determination for complex, substituted aromatic systems.

Chapter 1: The Critical Role of pKa in Drug Discovery and Development

The extent to which a molecule ionizes in aqueous solution is governed by its pKa value(s) and the pH of the medium. This equilibrium directly impacts a cascade of properties essential for a drug candidate's success:

  • Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form. Predicting solubility is crucial for formulation and delivery.

  • Permeability: Neutral, more lipophilic species are better able to cross biological membranes, a key step in oral absorption and distribution.[3]

  • Target Binding: The charge state of a molecule can dramatically alter its ability to interact with the amino acid residues of a protein target through electrostatic interactions, hydrogen bonding, or hydrophobic effects.

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) are all heavily influenced by a compound's ionization state, affecting everything from its absorption in the gut to its clearance by the kidneys.[2]

Therefore, the accurate determination of pKa is not merely an academic exercise but a fundamental step in the rational design and optimization of new therapeutic agents.[4]

Chapter 2: Molecular Analysis of 3-Bromo-5-hydroxyphenylboronic acid

To predict the acidity of the phenolic hydroxyl, we must first analyze the electronic contributions of the substituents on the aromatic ring. The molecule has a hydroxyl group, a bromine atom, and a boronic acid group, all in a meta-relationship to one another.

`dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [style=invis];

} ` Caption: Structure of 3-Bromo-5-hydroxyphenylboronic acid.

  • Phenol (Parent Molecule): The baseline pKa for phenol is approximately 9.95-10.0.[3][5] This value is altered by the electronic effects of the other ring substituents.

  • Bromine Substituent (-Br): As a halogen, bromine exerts two opposing electronic effects:

    • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the ring through the sigma bond framework. This effect is distance-dependent and stabilizes the negative charge of the phenoxide conjugate base, thereby increasing acidity (lowering the pKa).

    • Resonance Effect (+M): The lone pairs on the bromine atom can be donated into the pi-system of the ring. This effect decreases acidity by increasing electron density on the ring. For halogens, the inductive effect generally outweighs the resonance effect.[5] In the meta position, the resonance effect is minimized, meaning the electron-withdrawing inductive effect is dominant. This is evidenced by the pKa of 3-bromophenol, which is approximately 9.03, making it nearly a full pKa unit more acidic than phenol.[6][7][8]

  • Boronic Acid Substituent [-B(OH)₂]: The boron atom is electron-deficient and acts as a Lewis acid. It is an electron-withdrawing group, primarily through the inductive (-I) effect. This withdrawal of electron density further stabilizes the phenoxide anion, which should increase the acidity of the phenolic hydroxyl group. Studies have shown that electron-withdrawing groups on phenylboronic acids increase their acidity.[9]

Integrated Effect: Both the bromine atom and the boronic acid group are in meta-positions relative to the hydroxyl group. Both are electron-withdrawing, and their effects are expected to be additive. Therefore, we can confidently predict that the pKa of the phenolic hydroxyl in 3-Bromo-5-hydroxyphenylboronic acid will be lower (more acidic) than that of 3-bromophenol (9.03) . A reasonable estimate would place it in the range of 8.0 - 8.8 .

It is critical to distinguish this from the pKa of the boronic acid group itself, which for phenylboronic acid is around 8.6-8.9.[10] The two ionizable protons will have distinct pKa values.

Chapter 3: Experimental Determination of Phenolic pKa

For definitive pKa determination, experimental methods are the gold standard. Potentiometric titration is a robust and widely used technique.[11]

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa value by monitoring pH changes during titration with a standardized base.[4][12]

A. Materials and Instrumentation:

  • 3-Bromo-5-hydroxyphenylboronic acid

  • Deionized water (degassed by boiling or sparging with N₂)

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Potassium chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Jacketed titration vessel with an inlet for inert gas

B. Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).[12]

  • Sample Preparation:

    • Accurately weigh a sample of 3-Bromo-5-hydroxyphenylboronic acid to prepare a solution of known concentration (e.g., 1-5 mM).

    • Dissolve the sample in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if solubility is low, but its effect on pKa must be noted.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and ensures stable electrode readings.[4]

  • Titration Setup:

    • Place the sample solution in the jacketed vessel on the stir plate and begin gentle stirring.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the headspace of the vessel with an inert gas (e.g., nitrogen or argon) to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of weak acids.[4]

  • Titration Procedure:

    • Begin by titrating "past" the lowest expected pKa with standardized HCl to ensure all species are fully protonated, then titrate back with standardized NaOH.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • The pKa is the pH at the half-equivalence point.[13] To find this precisely, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot indicates the equivalence point.

    • Since 3-Bromo-5-hydroxyphenylboronic acid has two acidic protons (phenolic and boronic), the titration curve will show two inflection points. The lower pKa value will correspond to the more acidic proton. Based on our theoretical analysis, the phenolic proton is expected to be the more acidic of the two.

Causality and Self-Validation:

  • Why degas the solvent? To remove dissolved CO₂, preventing the formation of carbonic acid which would add a false acidic component to the titration.

  • Why maintain constant ionic strength? The activity of ions, which is what a pH electrode truly measures, is dependent on the ionic strength of the solution. Keeping it constant ensures that measured pH changes are due to protonation/deprotonation, not activity fluctuations.

  • Why use derivatives? Visual estimation of the midpoint of the buffer region can be inaccurate. The derivative plots provide a mathematically precise way to locate the equivalence point, enhancing the trustworthiness of the result.

`dot digraph "Potentiometric_Titration_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} ` Caption: Workflow for Experimental pKa Determination.

Chapter 4: In Silico pKa Prediction: A Computational Approach

Computational chemistry offers a powerful, resource-efficient alternative for estimating pKa, especially during early-stage drug discovery.[14] These methods can be broadly categorized into quantum mechanical (QM) approaches and quantitative structure-property relationship (QSPR) models.

A. Quantum Mechanical (QM) Methods

QM methods calculate the pKa from first principles by determining the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.[15][16]

Workflow for QM-based pKa Prediction:

  • Structure Optimization: The 3D structures of both the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻) are computationally optimized to find their lowest energy conformations. Density Functional Theory (DFT) with a functional like B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) is a common choice.[1][14]

  • Solvation Energy Calculation: The effect of the solvent (water) is crucial. This is modeled using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[1][14] Some of the most accurate methods also include a few explicit water molecules hydrogen-bonded to the hydroxyl/phenoxide group to better model the local solvent environment.[14][16]

  • Gibbs Free Energy Calculation: The absolute Gibbs free energies in solution for ArOH, ArO⁻, and the proton (H⁺) are calculated. The free energy of the proton in water is a well-established value.[17]

  • pKa Calculation: The pKa is then calculated using the equation: pKa = ΔG_sol / (2.303 * RT) where ΔG_sol is the Gibbs free energy of the deprotonation reaction in solution.

The accuracy of these ab initio methods can be very high, often with errors of less than 0.4 pKa units when performed correctly.[15][17]

`dot digraph "Computational_pKa_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} ` Caption: Workflow for Computational pKa Prediction.

B. QSPR and Software-Based Methods

Numerous commercial and academic software packages utilize QSPR models or large internal databases of experimental pKa values to predict ionization constants.

  • ACD/Percepta: This is an industry-standard tool that uses a large database of over 31,000 experimental pKa values to make predictions based on structural fragments and algorithmic corrections.[18][19][20]

  • MarvinSketch (ChemAxon): This software calculates pKa based on the partial charge distribution of atoms in the molecule and includes options for considering microspecies distribution as a function of pH.[21][22][23][24]

These tools offer near-instantaneous predictions and are invaluable for high-throughput screening. Many also allow for user-supplied experimental data to train the algorithms, improving accuracy for novel chemical series.[19][21][25]

Chapter 5: Data Summary and Integrated Analysis

While a direct experimental value is not published, we can consolidate our findings into a predictive summary.

Compound Relevant pKa (approx.) Source / Method Comment
Phenol10.0ExperimentalParent compound baseline.[5]
3-Bromophenol9.03ExperimentalDemonstrates the acid-strengthening inductive effect of a meta-bromo substituent.[6]
Phenylboronic Acid8.8 (for B(OH)₂)ExperimentalpKa of the boronic acid group, not the phenol.[10]
3-Bromo-5-hydroxyphenylboronic acid 8.0 - 8.8 Theoretical Estimate Additive electron-withdrawing effects of both substituents are expected to lower the pKa below that of 3-bromophenol.
3-Bromo-5-hydroxyphenylboronic acid TBDPotentiometric TitrationRecommended experimental method for definitive value.
3-Bromo-5-hydroxyphenylboronic acid TBDComputational (DFT)Recommended in silico method for high-accuracy prediction.

Conclusion

The pKa of the phenolic hydroxyl in 3-Bromo-5-hydroxyphenylboronic acid is a critical parameter for its development as a potential drug candidate or chemical probe. Based on a theoretical analysis of substituent effects, its pKa is predicted to be in the range of 8.0 - 8.8, making it significantly more acidic than phenol. For researchers and drug development professionals requiring a precise value, this guide provides the necessary theoretical grounding and detailed, actionable protocols for both experimental determination via potentiometric titration and high-accuracy prediction using computational chemistry. The integration of these approaches provides a self-validating system, ensuring a high degree of confidence in the final determined value.

References

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Nguyen, T. M., Nguyen, V. D., & Mai, V. B. (2021). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. VNU Journal of Science: Natural Sciences and Technology, 37(4). [Link]

  • Ferreira, D. A., et al. (2023). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 28(15), 5707. [Link]

  • O'Shea, J., et al. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Svobodová Vařeková, R., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 51(8), 1795–1806. [Link]

  • Serrano, F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences, 23(24), 15535. [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). (3-hydroxyphenyl)boronic Acid. National Center for Biotechnology Information. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • PubChem. (n.d.). 3-Bromophenol. National Center for Biotechnology Information. [Link]

  • ChemAxon. (n.d.). Training the pKa Plugin - Documentation. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Yan, J., et al. (2005). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 61(51), 12123-12135. [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. [Link]

  • Kubi, A., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(14), e202104118. [Link]

  • El-Deen, M. K., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Basic and Clinical Pharmacy, 15(2), 1-5. [Link]

  • Pearson. (2011, June 24). Tools for Estimating pKa [Video]. YouTube. [Link]

  • Info Center for Chemistry, Physics, Mathematics. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) [Video]. YouTube. [Link]

  • Kubi, A., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(14). [Link]

  • ResearchGate. (n.d.). Absolute p K a Determinations for Substituted Phenols. [Link]

  • Wiskur, S. L., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18335–18341. [Link]

  • Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. European Journal of Pharmaceutical Sciences, 45(5), 593-615. [Link]

  • Cunningham, I. D., & Raftery, J. (2013). Computational calculation of absolute aqueous pKa values for phenols. Computational and Theoretical Chemistry, 1019, 55-60. [Link]

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Foundational

An In-Depth Technical Guide to the Thermal Stability of 3-Bromo-5-hydroxyphenylboronic acid

For researchers, scientists, and drug development professionals, understanding the thermal stability of a compound is a cornerstone of its chemical and physical characterization. This guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the thermal stability of a compound is a cornerstone of its chemical and physical characterization. This guide provides a comprehensive overview of the thermal stability of 3-Bromo-5-hydroxyphenylboronic acid, a key building block in medicinal chemistry and materials science. While specific, publicly available experimental data on the thermal decomposition of this exact molecule is limited, this document outlines the predicted degradation pathways based on its constituent functional groups and provides detailed, field-proven methodologies for its empirical determination using thermoanalytical techniques.

Predicted Thermal Decomposition Profile

The thermal behavior of 3-Bromo-5-hydroxyphenylboronic acid is dictated by the interplay of its three key functional moieties: the boronic acid, the hydroxyl group, and the bromine atom on the phenyl ring. The primary mode of thermal decomposition for many boronic acids is dehydration to form boroxines (anhydrides). This process is often reversible upon exposure to water. At higher temperatures, more energetic decomposition events such as decarboxylation (if the boronic acid were oxidized to a carboxylic acid, though less likely here), C-B bond cleavage, and C-Br bond cleavage would occur.

The presence of the hydroxyl group can influence the dehydration process, potentially through intramolecular hydrogen bonding. The bromine atom is a relatively stable substituent but can be cleaved at elevated temperatures, potentially leading to the formation of brominated aromatic byproducts.

Core Experimental Protocols for Determining Thermal Stability

To empirically determine the thermal stability of 3-Bromo-5-hydroxyphenylboronic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[1][2] These techniques provide complementary information on mass changes and heat flow associated with thermal events.[2]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass, the number of decomposition steps, and the total mass loss. TGA measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-5-hydroxyphenylboronic acid into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

Data Interpretation: The resulting TGA curve will plot the percentage of mass loss against temperature. The onset temperature of the first mass loss step indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition for each step.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of phase transitions (e.g., melting, crystallization) and to determine whether decomposition events are endothermic or exothermic. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Bromo-5-hydroxyphenylboronic acid into a clean, tared DSC pan (typically aluminum). Crimp a lid onto the pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected transitions. A typical range would be from 25 °C up to the decomposition temperature identified by TGA.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Interpretation: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak (heat absorbed) typically corresponds to melting, while an exothermic peak (heat released) can indicate crystallization or decomposition.

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized for clear comparison.

ParameterDescriptionExpected Observation for 3-Bromo-5-hydroxyphenylboronic acid
TGA Onset Temperature (°C) The temperature at which significant mass loss begins.This will be the primary indicator of thermal stability.
Melting Point (°C) The temperature at which the solid-to-liquid phase transition occurs.Observed as an endothermic peak in the DSC thermogram.
Decomposition Enthalpy (J/g) The heat absorbed or released during decomposition.Calculated from the area of the DSC peak corresponding to decomposition.
Residue at 600 °C (%) The percentage of the initial mass remaining at the end of the TGA experiment.Indicates the amount of non-volatile material formed.

Safety and Handling

When handling 3-Bromo-5-hydroxyphenylboronic acid, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[3][4]

  • Handling: Avoid creating dust.[4][5] Use in a well-ventilated area or under a chemical fume hood.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry place.[3] Some boronic acids are stored at refrigerated temperatures (e.g., 2-8°C or 4°C).[7]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep_tga Weigh 5-10 mg into TGA crucible tga TGA (Ramp to 600°C @ 10°C/min in N2) prep_tga->tga prep_dsc Weigh 2-5 mg into DSC pan dsc DSC (Ramp to decomposition temp @ 10°C/min in N2) prep_dsc->dsc tga_data Mass Loss vs. Temp (Onset Temperature) tga->tga_data dsc_data Heat Flow vs. Temp (Melting Point, Enthalpy) dsc->dsc_data

Caption: Workflow for TGA and DSC analysis.

Predicted Decomposition Pathway

G compound 3-Bromo-5-hydroxyphenylboronic acid boroxine Boroxine Anhydride compound->boroxine Dehydration dehydration Dehydration (Heat) products Gaseous Products (H2O, etc.) + Char Residue boroxine->products Decomposition decomposition High Temp Decomposition

Sources

Exploratory

safety data sheet (SDS) for 3-Bromo-5-hydroxyphenylboronic acid

Advanced Technical Guide & Safety Data Profile: 3-Bromo-5-hydroxyphenylboronic Acid in Pharmaceutical Synthesis Executive Summary In modern drug development and materials science, Safety Data Sheets (SDS) are often treat...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide & Safety Data Profile: 3-Bromo-5-hydroxyphenylboronic Acid in Pharmaceutical Synthesis

Executive Summary

In modern drug development and materials science, Safety Data Sheets (SDS) are often treated as mere regulatory formalities. However, when analyzed through the lens of physical organic chemistry, an SDS reveals the fundamental reactivity, stability, and mechanistic behavior of a molecule. This whitepaper deconstructs 3-Bromo-5-hydroxyphenylboronic acid —a highly versatile, trifunctional building block. By translating its physicochemical and safety profiles into actionable synthetic strategies, this guide provides researchers with the authoritative insights required to leverage this compound in complex cross-coupling reactions and advanced API (Active Pharmaceutical Ingredient) synthesis.

Physicochemical Profiling & Comparative Data

3-Bromo-5-hydroxyphenylboronic acid possesses three orthogonal reactive sites: a boronic acid moiety for transmetalation, a bromine atom for subsequent cross-coupling, and a phenolic hydroxyl group for electronic tuning or linkage. Depending on the synthetic sequence, researchers often choose between the free boronic acid and its pinacol ester protected variant[1].

The table below summarizes the critical quantitative data required for stoichiometric calculations and synthetic planning:

PropertyFree Boronic AcidPinacol Ester VariantMechanistic / Synthetic Relevance
CAS Registry Number 2096341-66-9[2]1218789-50-4[3]Primary identifier for regulatory tracking and procurement.
Molecular Formula C₆H₆BBrO₃C₁₂H₁₆BBrO₃[4]Defines atomic composition for mass spectrometry validation.
Molecular Weight 216.82 g/mol [2]298.97 g/mol [4]Essential for precise molar equivalent measurements in catalysis.
Chromatographic Stability Low (Streaks on silica)High (Elutes cleanly)[1]Dictates the purification strategy post-reaction.
Hazard Classes H315, H319, H335H315, H319, H335[3]Identical irritant profile due to conserved pharmacophores.

Mechanistic Toxicology & Advanced Safety Protocols

Standard SDS documentation lists this compound with the hazard statements H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) [3]. To handle this compound safely, we must understand the causality behind these hazards:

  • Lewis Acidic Irritation: The empty p-orbital of the boron atom acts as a strong Lewis acid. Upon contact with biological tissues (such as the mucous membranes in the respiratory tract or eyes), it readily coordinates with lone pairs on biological nucleophiles (e.g., water, proteins, and enzymes). This coordination disrupts local cellular homeostasis, triggering an acute inflammatory response[5].

  • Lipophilic Penetration: The presence of the heavy, lipophilic bromine atom enhances the molecule's partition coefficient (LogP). This facilitates rapid penetration through the lipid-rich stratum corneum of the skin, exacerbating dermal irritation compared to non-halogenated phenylboronic acids.

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle the powder within a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of at least 100 fpm to mitigate the inhalation of airborne particulates[5].

  • PPE Selection: Standard latex gloves offer insufficient protection against halogenated aromatics. Utilize nitrile gloves (minimum 0.11 mm thickness) and immediately replace them if exposed to the solvent vehicle (e.g., DMF or Dioxane), as the solvent will act as a carrier, dragging the dissolved compound directly through the glove matrix and into the skin.

Strategic Utility in Drug Development

The true value of 3-Bromo-5-hydroxyphenylboronic acid lies in its orthogonal reactivity . In drug discovery, building complex biaryl scaffolds requires precision. The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds[6]. Because aryl iodides undergo oxidative addition with palladium significantly faster than aryl bromides, researchers can achieve chemoselectivity. By coupling this compound with an aryl iodide, the internal bromine atom remains completely unreacted, serving as a functional handle for a second, downstream cross-coupling reaction.

Furthermore, the free phenolic hydroxyl group can be alkylated (e.g., with an octyl halide to form 3-bromo-5-octyloxyphenylboronic acid) to drastically increase lipophilicity—a strategy frequently employed in the synthesis of organic semiconductors and liquid crystals[6]. If the hydroxyl group is required in the final product, the boronic acid can be temporarily masked as a pinacol ester to prevent premature polymerization or degradation during harsh synthetic steps[1].

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

The following protocol details the chemoselective coupling of 3-Bromo-5-hydroxyphenylboronic acid with 4-iodotoluene, preserving the bromine atom for future elaboration.

Step 1: Reagent Preparation & Deoxygenation

  • Action: In an oven-dried Schlenk flask, combine 3-Bromo-5-hydroxyphenylboronic acid (1.2 equiv), 4-iodotoluene (1.0 equiv), and K₂CO₃ (2.5 equiv). Dissolve in a 4:1 mixture of 1,4-Dioxane and deionized H₂O. Sparge the solution with ultra-pure N₂ for 15 minutes.

  • Causality: K₂CO₃ is essential to quaternize the boron atom, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step[6]. Sparging is critical because dissolved oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) oxide, halting the catalytic cycle.

Step 2: Catalyst Activation

  • Action: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of N₂.

  • Causality: The dppf ligand provides a balanced steric and electronic environment. It promotes rapid oxidative addition into the C-I bond of the 4-iodotoluene while remaining completely unreactive toward the C-Br bond of our boronic acid at 80°C.

Step 3: Reaction Execution & Validation

  • Action: Heat the mixture to 80°C for 12 hours.

  • Self-Validating Checkpoint: Extract a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the 4-iodotoluene spot and the emergence of a highly UV-active product spot validates the completion of the catalytic cycle. If starting material persists, catalyst deactivation has occurred; add 0.02 equiv of fresh catalyst rather than simply extending the reaction time.

Step 4: Quench & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl.

  • Causality: The mild acidic quench safely neutralizes the carbonate base and hydrolyzes the borate byproducts without cleaving sensitive functional groups, driving the organic product into the EtOAc layer for easy separation.

Process Visualization

Workflow S1 1. Deoxygenation (N2 Sparging) S2 2. Catalyst Addition (Pd(dppf)Cl2) S1->S2 S3 3. Cross-Coupling (80°C, 12h) S2->S3 S4 4. Validation (TLC Checkpoint) S3->S4 S5 5. Isolation (Aqueous Quench) S4->S5

Experimental workflow for the chemoselective Suzuki-Miyaura cross-coupling.

References

  • AB273759 | CAS 1218789-50-4 – abcr Gute Chemie , abcr.com, 3

  • 3-Bromo-5-hydroxyphenylboronic acid | CymitQuimica , cymitquimica.com, 4

  • 1218789-50-4化工百科– 960化工网 , chem960.com,5

  • AB309367 | CAS 2096341-66-9 – abcr Gute Chemie , abcr.com, 2

  • 3-Bromo-5-octyloxyphenylboronic Acid|CAS 2121512-47-6 , benchchem.com, 6

  • Protecting Group Strategies for 3-Bromo-5-propoxyphenylboronic Acid , benchchem.com, 1

Sources

Foundational

3-Bromo-5-hydroxyphenylboronic acid as a building block in medicinal chemistry

3-Bromo-5-hydroxyphenylboronic Acid: A Trifunctional Hub for Advanced Scaffold Generation in Medicinal Chemistry Executive Summary In modern medicinal chemistry, the rapid generation of structural complexity relies heavi...

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-5-hydroxyphenylboronic Acid: A Trifunctional Hub for Advanced Scaffold Generation in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the rapid generation of structural complexity relies heavily on versatile, multi-functional building blocks. 3-Bromo-5-hydroxyphenylboronic acid (and its highly stable pinacol ester derivative, CAS 1218789-50-4) has emerged as a critical synthon for fragment-based drug discovery (FBDD), scaffold hopping, and the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. This whitepaper explores the orthogonal reactivity of its three distinct functional groups—the boronic acid, the aryl bromide, and the phenolic hydroxyl—providing researchers with validated protocols and mechanistic insights to leverage this molecule in complex synthetic workflows.

Structural & Mechanistic Profiling

The strategic value of 3-bromo-5-hydroxyphenylboronic acid lies in its trifunctional nature, which allows for sequential, highly controlled derivatization without the need for exhaustive functional group interconversions.

  • The Boronic Acid Moiety: Serves as the primary site for carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling. Because free boronic acids can be prone to protodeboronation or oligomerization, they are frequently protected as pinacol (pin) esters, MIDA esters, or trifluoroborate salts[2].

  • The Aryl Bromide Moiety: Provides an orthogonal electrophilic site. Once the boronic acid is reacted (or protected), the aryl bromide can undergo Buchwald-Hartwig amination, Sonogashira coupling, or a secondary Suzuki coupling to build extended biaryl or heteroaryl systems[3].

  • The Phenolic Hydroxyl Moiety: Acts as a versatile nucleophile. With a pKa of approximately 10, it can be selectively deprotonated and alkylated to attach solubilizing groups (e.g., octyloxy chains to modulate LogP) or PEG-based linkers for PROTAC development[2][3].

Functionalization Core 3-Bromo-5-hydroxyphenylboronic acid Core Scaffold PathA Boronic Acid Reaction (Suzuki-Miyaura) Core->PathA Pd(0), Base, Aryl-X PathB Aryl Bromide Reaction (Buchwald-Hartwig / Negishi) Core->PathB Pd(0), Amine/Organozinc PathC Phenol Reaction (Alkylation / Mitsunobu) Core->PathC Base, R-X / DEAD, PPh3 ProdA Biaryl Formation (e.g., Kinase Inhibitors) PathA->ProdA ProdB C-N / C-C Extension (e.g., Scaffold Hopping) PathB->ProdB ProdC Ether Linker Attachment (e.g., PROTAC Linkers) PathC->ProdC

Figure 1: Orthogonal functionalization pathways of 3-Bromo-5-hydroxyphenylboronic acid.

Quantitative Data: Protecting Group Strategies

To fully exploit the orthogonal reactivity of this building block, the boronic acid must often be temporarily masked. The choice of protecting group directly impacts the stability of the intermediate during harsh downstream reactions (such as strong basic alkylations of the phenol). Table 1 summarizes the quantitative parameters of common protection strategies[2].

Table 1: Comparative Analysis of Boronic Acid Protecting Groups

Protecting GroupStructureTypical YieldStability ProfileDeprotection Conditions
Pinacol Ester Aryl-B(pin)>90%Stable to chromatography and anhydrous conditions. Sensitive to strong aqueous acids/bases.NaIO₄, NH₄OAc, acetone/water (1:1), RT, 4-6h.
MIDA Ester Aryl-B(MIDA)50-80%Highly stable to chromatography, anhydrous cross-coupling (up to 80°C), and harsh reagents.Mild aqueous base (e.g., 1M NaOH), THF, RT.
Trifluoroborate [Aryl-BF₃]KHighAir and moisture stable crystalline solids.Aqueous acid (e.g., HCl) or silica gel.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (like TLC monitoring) and explaining the causality behind reagent selection, researchers can adapt these methods to diverse medicinal chemistry targets.

Protocol A: Selective O-Alkylation (Linker Attachment)

Causality & Logic: In PROTAC synthesis, attaching a linker to the phenolic oxygen requires selective deprotonation. Potassium carbonate (K₂CO₃) is chosen as a mild base because it is strong enough to deprotonate the phenol but not harsh enough to hydrolyze a pinacol ester protecting group. Anhydrous DMF is utilized to solvate both the inorganic base and the organic substrate, accelerating the Sₙ2 substitution[2].

Materials:

  • 3-Bromo-5-hydroxyphenylboronic acid pinacol ester (1.0 equiv)

  • Alkylating agent (e.g., 1-iodopropane or PEG-halide) (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), add 3-bromo-5-hydroxyphenylboronic acid pinacol ester (1.0 equiv) and dissolve in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 equiv) in one portion. Note: The mixture may turn slightly yellow, indicating the formation of the phenoxide ion.

  • Electrophile Addition: Dropwise add the alkylating agent (1.2 equiv).

  • Reaction & Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor via TLC (Hexanes:EtOAc, 4:1). The reaction is self-validating when the lower-Rf starting material spot completely disappears, replaced by a higher-Rf ether product.

  • Quench & Extraction: Pour the reaction mixture into ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate (3 x volumes).

  • Workup: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography[2].

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality & Logic: To build a biaryl scaffold, the protected or free boronic acid is reacted with an aryl halide. Pd(dppf)Cl₂ is the optimal catalyst here; its bidentate dppf ligand provides a large "bite angle" that accelerates the reductive elimination step of the catalytic cycle, preventing catalyst poisoning by the free hydroxyl group (if left unprotected). Aqueous Na₂CO₃ is used to form the highly nucleophilic boronate complex intermediate[3].

Materials:

  • 3-Bromo-5-alkoxyphenylboronic acid (1.0 equiv)

  • Aryl Halide (Coupling Partner) (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Aqueous Na₂CO₃ (2.0 M solution, 3.0 equiv)

  • 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the boronic acid derivative, aryl halide, and 1,4-dioxane. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can cause homocoupling of the boronic acid.

  • Catalyst & Base Addition: Add the Pd(dppf)Cl₂ catalyst and the 2.0 M aqueous Na₂CO₃ solution.

  • Heating: Seal the tube and heat to 90°C for 4–8 hours.

  • Validation: Monitor via LC-MS. The appearance of the desired mass peak [M+H]⁺ and the consumption of the aryl halide validate the successful transmetalation and reductive elimination.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and dichloromethane. Dry the organic layer and purify via automated flash chromatography.

Strategic Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD): Because of its low molecular weight (216.82 g/mol ) and rigid planar structure, 3-bromo-5-hydroxyphenylboronic acid is an ideal FBDD starting point. The hydroxyl group can hydrogen-bond with kinase hinge regions, while the bromo and boronic acid vectors point into adjacent hydrophobic pockets, allowing for rapid structure-activity relationship (SAR) expansion[3][4].

Targeted Protein Degradation (PROTACs): In the design of PROTACs, linker attachment vectorology is critical. The phenolic oxygen of this building block serves as a metabolically stable attachment point for PEG or alkyl linkers. Subsequently, the boronic acid can be coupled to a target-protein binding warhead, and the aryl bromide can be aminated via Buchwald-Hartwig coupling to attach an E3 ligase ligand (e.g., a thalidomide or VHL derivative), rapidly assembling the tripartite PROTAC structure[3].

References

  • BoronPharm. "1519009-93-8 | 4-Bromonaphthalene-2-boronic acid". BoronPharm. Available at:[Link]

  • BoronPharm. "486422-68-8 | 4-(Morpholinosulfonyl)phenylboronic acid". BoronPharm. Available at:[Link]

Sources

Exploratory

The Dichotomy of Boron: A Technical Whitepaper on 3-Bromo-5-hydroxyphenylboronic Acid vs. Boroxine Derivatives

Executive Summary Boronic acids have evolved from niche synthetic intermediates into privileged pharmacophores and dynamic materials. However, their inherent instability—specifically their susceptibility to oxidative deb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boronic acids have evolved from niche synthetic intermediates into privileged pharmacophores and dynamic materials. However, their inherent instability—specifically their susceptibility to oxidative deboronation and protodeboronation—poses significant challenges in both synthesis and formulation. This whitepaper provides an in-depth technical analysis of the physicochemical and functional dichotomy between the monomeric building block 3-Bromo-5-hydroxyphenylboronic acid and its dehydrated, trimeric counterparts, boroxine derivatives . By understanding the thermodynamic equilibrium between these two states, researchers can exploit boroxines as stable prodrugs and controlled-release synthetic intermediates.

Structural and Thermodynamic Foundations

The Monomer: 3-Bromo-5-hydroxyphenylboronic Acid

3-Bromo-5-hydroxyphenylboronic acid is a highly versatile, trifunctional molecular scaffold.

  • Orthogonal Reactivity: The boronic acid moiety (-B(OH)₂​) acts as a Lewis acid and a primary cross-coupling partner. The bromine atom (-Br) provides a handle for subsequent, orthogonal Suzuki-Miyaura or Buchwald-Hartwig couplings. The phenolic hydroxyl group (-OH) enables etherification or serves as a critical hydrogen-bond donor/acceptor in target-binding pockets.

  • Instability: In its free monomeric state, the electron-deficient p-orbital of the boron atom is highly susceptible to nucleophilic attack by reactive oxygen species (ROS), leading to rapid oxidative cleavage of the C-B bond[1].

The Trimer: Boroxine Formation

Boronic acids undergo a reversible self-dehydration to form boroxines (1,3,5,2,4,6-trioxatriborinanes), which are six-membered cyclotrimeric anhydrides[2]. The dehydration reaction (


) is generally endothermic (e.g., 

kcal/mol for simple aliphatic monomers in vacuo)[2]. However, the reaction is strongly entropically driven. By removing water from the system, the equilibrium can be quantitatively shifted to the highly stable boroxine state[3].

G Monomer 3-Bromo-5-hydroxyphenylboronic acid (Monomer) Dehydration Dehydration (- 3 H2O) Monomer->Dehydration Boroxine Tris(3-bromo-5-hydroxyphenyl)boroxine (Trimer Anhydride) Dehydration->Boroxine Hydration Hydration (+ 3 H2O) Hydration->Monomer Boroxine->Hydration

Boronic acid and boroxine thermodynamic equilibrium.

Physicochemical Differences & Stability Profiles

The transition from a monomeric boronic acid to a cyclotrimeric boroxine fundamentally alters the molecule's physicochemical profile. Free boronic acids are often kinetically trapped in a state of partial hydration, making their exact mass and stoichiometry difficult to determine—a major hurdle in precise pharmaceutical formulation.

Boroxines, conversely, exhibit enhanced thermal stability and a drastically reduced propensity for oxidative degradation in the solid state. This increased stability arises from stereoelectronic effects: the cyclic anhydride structure diminishes the electron donation requirements to the p-orbital of boron during the rate-limiting step of oxidation[4].

Quantitative Comparison
Property3-Bromo-5-hydroxyphenylboronic acid (Monomer)Tris(3-bromo-5-hydroxyphenyl)boroxine (Trimer)
Molecular Formula C₆H₆BBrO₃C₁₈H₁₂B₃Br₃O₆
Molecular Weight 216.83 g/mol 596.45 g/mol
Structural Motif Free -B(OH)₂ groupsB₃O₃ six-membered heterocyclic ring
Thermodynamic State Kinetically trapped (ambient moisture)Thermodynamically favored (anhydrous)
Oxidative Stability Low (susceptible to ROS cleavage)High (steric/electronic shielding)
Solubility Profile Polar protic solvents (MeOH, H₂O)Aprotic organic solvents (Toluene, THF)
Primary Application Direct cross-coupling, target bindingProdrug masking, dynamic covalent materials

Applications in Drug Development and Synthesis

In medicinal chemistry, the boroxine-boronic acid equilibrium is a critical design parameter. While the monomeric boronic acid is typically the active pharmacophore—binding reversibly to nucleophilic residues such as the N-terminal threonine of the proteasome (as seen in bortezomib)—formulating it as a free acid often leads to poor shelf-life and rapid in vivo degradation[1].

Boroxines as Prodrugs: By masking the boronic acid as a boroxine derivative, drug developers can achieve a stable, highly crystalline intermediate. Upon administration into aqueous physiological media, the boroxine rapidly hydrolyzes back to the active monomeric form, effectively acting as a prodrug[5]. Furthermore, the dynamic covalent nature of the B-O bond in boroxines is increasingly exploited to create self-healing polymers and vitrimers, where ambient humidity triggers reversible cross-linking[3].

Workflow Start Boronic Acid Monomer Masking Azeotropic Distillation Start->Masking Intermediate Stable Boroxine Intermediate Masking->Intermediate Reaction Slow-Release Cross-Coupling Intermediate->Reaction Product Biaryl Target Reaction->Product

Workflow for utilizing boroxine masking in cross-coupling synthesis.

Experimental Methodologies: Self-Validating Protocols

To harness the advantages of both forms, researchers must strictly control the hydration equilibrium. The following protocols detail the synthesis of the boroxine derivative and its strategic application in cross-coupling.

Protocol 1: Azeotropic Dehydration to Tris(3-bromo-5-hydroxyphenyl)boroxine

Causality & Logic: Simply heating the monomeric boronic acid can lead to uncontrolled polymerization or thermal degradation. Because the dehydration is endothermic, it must be driven by Le Chatelier's principle. Azeotropic distillation using a Dean-Stark apparatus allows for the continuous physical removal of water, shifting the thermodynamic equilibrium entirely toward the boroxine without subjecting the molecule to excessive thermal stress.

Step-by-Step Methodology:

  • Preparation: Suspend 3-Bromo-5-hydroxyphenylboronic acid (10.0 mmol, 2.17 g) in anhydrous toluene (50 mL) within a round-bottom flask equipped with a magnetic stir bar.

  • Apparatus Setup: Attach a Dean-Stark trap filled with anhydrous toluene, surmounted by a reflux condenser.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C). The reaction will initially be heterogeneous but will clarify as the boroxine forms and dissolves in the hot azeotropic mixture.

  • Water Removal: Continue refluxing until the theoretical volume of water (approx. 0.18 mL, 10.0 mmol) is collected in the trap (typically 2-4 hours).

  • Isolation: Cool the reaction to room temperature. The highly crystalline tris(3-bromo-5-hydroxyphenyl)boroxine will precipitate. Filter under a blanket of dry nitrogen and wash with cold, anhydrous hexanes.

  • Validation: Confirm the absence of the broad -B(OH)₂ stretch (~3200-3400 cm⁻¹) via FT-IR spectroscopy.

Protocol 2: Controlled-Release Suzuki-Miyaura Cross-Coupling

Causality & Logic: Free 3-Bromo-5-hydroxyphenylboronic acid can undergo rapid protodeboronation under the basic aqueous conditions typical of Suzuki couplings. By utilizing the pre-formed boroxine trimer in a biphasic system (e.g., Toluene/H₂O), the highly lipophilic boroxine resides primarily in the organic phase. It slowly hydrolyzes at the biphasic interface to release the active monomeric boronic acid into the catalytic phase. This "slow-release" mechanism maintains a low steady-state concentration of the monomer, suppressing bimolecular degradation pathways and maximizing the yield of the cross-coupled product.

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk flask, combine the aryl halide electrophile (1.0 equiv), tris(3-bromo-5-hydroxyphenyl)boroxine (0.35 equiv, providing a slight excess of boron), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed biphasic mixture of Toluene and 2M aqueous K₂CO₃ (3:1 ratio).

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) to maximize the interfacial surface area for controlled boroxine hydrolysis.

  • Monitoring: Monitor the consumption of the aryl halide via TLC or LC-MS. The slow release of the monomer ensures that protodeboronated byproducts remain <5%.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over MgSO₄, and purify via flash chromatography.

References

1.2 - NIH/PMC 2.1 - NIH/PMC 3. 3 - MDPI 4.5 - ResearchGate 5. 4 - Digitell Inc.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 3-Bromo-5-hydroxyphenylboronic acid

An Application Guide to Suzuki-Miyaura Coupling: Strategic Use of 3-Bromo-5-hydroxyphenylboronic Acid Introduction: Navigating Functionality in Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a pillar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling: Strategic Use of 3-Bromo-5-hydroxyphenylboronic Acid

Introduction: Navigating Functionality in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on the strategic application of a uniquely bifunctional reagent: 3-Bromo-5-hydroxyphenylboronic acid . This molecule presents both a nucleophilic center (the boronic acid) and an electrophilic center (the aryl bromide), alongside a phenolic hydroxyl group. This configuration opens avenues for its use in two distinct modalities:

  • As a Nucleophilic Partner: Coupling with a variety of aryl or vinyl halides/triflates to synthesize complex biaryl structures containing a reactive bromine handle for subsequent transformations.

  • As a Monomer for Self-Coupling: Undergoing polycondensation to form novel aromatic polymers with defined structural and electronic properties.

The presence of the hydroxyl group adds another layer of consideration, potentially influencing catalyst activity and solubility, while the dual reactivity necessitates precise control to achieve selective outcomes. This document provides a deep dive into the mechanistic principles, reaction optimization, and detailed protocols for leveraging this versatile building block.

The Catalytic Heart: The Suzuki-Miyaura Cycle

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The catalytic cycle is a sequence of three fundamental steps centered on a palladium catalyst.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This step is often rate-determining, and its efficiency depends on the halide's identity (I > Br > OTf >> Cl).[1][5]

  • Transmetalation: The organic moiety from the boron reagent (R²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., R²-B(OH)₃⁻).[7][8] This is the core event where the new C-C bond is staged.

  • Reductive Elimination: The two organic groups (R¹ and R²) are expelled from the palladium center, forming the desired R¹-R² product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd PdII_Halide R¹-Pd(II)L₂-X (trans-complex) OxAd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Biotrans R¹-Pd(II)L₂-R² Transmetal->PdII_Biotrans RedElim Reductive Elimination PdII_Biotrans->RedElim Product R¹-R² PdII_Biotrans->Product Forms RedElim->Pd0 center Organohalide R¹-X Organohalide->OxAd Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated) Boronic_Acid->Boronate Activation Base_OH Base (e.g., OH⁻) Base_OH->Boronic_Acid Boronate->Transmetal Protocol_Workflow prep 1. Reagent Preparation - Weigh solids in flask - Add stir bar solvent 2. Solvent Addition - Add organic solvent - Add aqueous base solution prep->solvent degas 3. Degassing - Sparge with Argon/N₂ - Or use freeze-pump-thaw solvent->degas heat 4. Reaction - Heat to target temp - Monitor by TLC/LC-MS degas->heat workup 5. Workup - Cool to RT - Dilute with water/EtOAc - Separate layers heat->workup extract 6. Extraction & Drying - Extract aqueous layer - Combine organics - Dry over Na₂SO₄ workup->extract purify 7. Purification - Concentrate in vacuo - Purify by column chromatography extract->purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • 3-Bromo-5-hydroxyphenylboronic acid

  • Aryl bromide (or other organohalide)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (or other suitable ligand)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard glassware, heating mantle, and magnetic stirrer

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-hydroxyphenylboronic acid (e.g., 217 mg, 1.0 mmol), the aryl bromide (1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and K₃PO₄ (530 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degassing (Trustworthiness Check): The removal of oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst. Sparge the reaction mixture with a subsurface stream of argon for an additional 15 minutes. Alternatively, for maximum air removal, perform three freeze-pump-thaw cycles.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-18 hours).

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

PART 2: Application in Self-Coupling / Polymerization

When 3-bromo-5-hydroxyphenylboronic acid is subjected to Suzuki-Miyaura conditions without another coupling partner, it can react with itself to form oligomers or polymers. In this case, the C-Br bond of one molecule undergoes oxidative addition, while the boronic acid of another participates in transmetalation.

Key Adjustments for Self-Coupling:

  • Stoichiometry: No external coupling partner is added.

  • Catalyst Loading: Higher catalyst loadings (3-5 mol%) may be required to drive the reaction to higher molecular weights.

  • Base: A robust base like K₃PO₄ or Cs₂CO₃ is essential.

  • Concentration: Higher reaction concentrations can favor polymer chain growth.

The resulting poly(m-hydroxyphenylene) structures are of interest in materials science. The workup for a polymer is different, often involving precipitation of the polymer from the reaction mixture by adding a non-solvent (e.g., pouring the reaction mixture into methanol or water).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst/ligand system.3. Poor quality or wet reagents/solvents.1. Ensure thorough degassing; use fresh, high-purity solvents.2. Switch to a more active ligand (e.g., a Buchwald-type ligand). Increase temperature.3. Dry solvents and reagents before use.
Protodeboronation 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic sources.1. Use a milder base (e.g., K₃PO₄ instead of NaOH).2. Minimize reaction time once starting material is consumed. Use anhydrous solvents if possible.
Homocoupling of Boronic Acid 1. Presence of oxygen leading to Pd(II) species.2. Reaction conditions favor boronic acid homocoupling.1. Rigorously exclude oxygen from the reaction.2. Re-screen catalyst, base, and solvent conditions.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to high temperature or ligand degradation.1. Lower the reaction temperature.2. Use a more thermally stable ligand.3. Ensure the reaction is well-stirred.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Sambiagio, C., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Beilstein Journal of Organic Chemistry, 14, 1968-2022. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9242-9253. [Link]

  • Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040-6044. [Link]

  • Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2493-2501. [Link]

  • Glänzer, S., et al. (2018). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Monatshefte für Chemie - Chemical Monthly, 149, 1849-1855. [Link]

  • Ueno, S., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5228-5232. [Link]

  • Toth, A. A., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 42(1), 1-13. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3, 1-12. [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]

  • Sambiagio, C., & Marsden, S. P. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 4(91), 49753-49772. [Link]

  • Frey, A. S., et al. (2015). Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. European Journal of Organic Chemistry, 2015(15), 3326-3331. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • Wragg, A. B., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 291. [Link]

Sources

Method

Introduction: The Strategic Value of 3-Bromo-5-hydroxyphenylboronic Acid in Biaryl Ether Synthesis

An Application Guide to the Synthesis of Biaryl Ethers Using 3-Bromo-5-hydroxyphenylboronic Acid Biaryl ether moieties are privileged structures found in a vast array of natural products, pharmaceuticals, and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Biaryl Ethers Using 3-Bromo-5-hydroxyphenylboronic Acid

Biaryl ether moieties are privileged structures found in a vast array of natural products, pharmaceuticals, and agrochemicals, including notable examples like the antibiotic vancomycin.[1] Their synthesis is a cornerstone of modern medicinal chemistry. The strategic challenge lies in developing mild, efficient, and functional-group-tolerant methods for their construction. This guide focuses on the utility of 3-Bromo-5-hydroxyphenylboronic acid, a trifunctional reagent that offers exceptional versatility for building complex molecular architectures.

This building block provides three distinct reactive sites:

  • A Hydroxyl Group: The primary site for forming the diaryl ether bond via C-O cross-coupling reactions.

  • A Boronic Acid Group: A powerful handle for palladium- or copper-catalyzed cross-coupling, enabling the formation of a C-C biaryl bond.

  • A Bromo Group: A classic functional group for subsequent cross-coupling reactions, offering an orthogonal site for further molecular elaboration.

The strategic advantage of this reagent is the ability to perform sequential and selective couplings, allowing for the controlled and predictable assembly of complex, unsymmetrical biaryl systems. This document provides a detailed exploration of the key synthetic methodologies, step-by-step protocols, and expert insights for leveraging this powerful reagent in drug discovery and development.

Core Synthetic Strategies: Chan-Lam and Ullmann Couplings

The formation of the biaryl ether linkage from 3-Bromo-5-hydroxyphenylboronic acid primarily relies on copper-catalyzed C-O cross-coupling reactions. The two most prominent methods are the Chan-Lam coupling and the modern Ullmann condensation.

The Chan-Lam C-O Coupling Reaction

The Chan-Lam coupling is a powerful and increasingly popular method for forming carbon-heteroatom bonds. It involves the copper-catalyzed reaction of a boronic acid with an O-H or N-H containing compound.[2][3] In the context of our reagent, the phenol moiety reacts with a partner aryl boronic acid. A key advantage of this reaction is its ability to proceed under remarkably mild conditions, often at room temperature and open to the air, which contrasts sharply with many palladium-catalyzed processes.[2][3]

The reaction is typically catalyzed by a copper(II) salt, such as Cu(OAc)₂, and requires a base, often a tertiary amine like pyridine or triethylamine, to facilitate the reaction.[4] The presence of oxygen (from the air) is often beneficial, as it helps to reoxidize Cu(I) to the active Cu(II) species within the catalytic cycle, which is believed to proceed through a Cu(III) intermediate.[2][3]

chan_lam_cycle cluster_0 Chan-Lam Catalytic Cycle CuII Cu(II)L₂ CuII_Ar Ar-Cu(II)L₂ CuII->CuII_Ar CuIII_intermediate Ar-Cu(III)(OAr')L₂ CuII_Ar->CuIII_intermediate Oxidation CuI Cu(I)L CuIII_intermediate->CuI Product Ar-O-Ar' (Biaryl Ether) CuIII_intermediate->Product Reductive Elimination CuI->CuII Reoxidation ArBOH2 ArB(OH)₂ ArBOH2->CuII Transmetalation I ArOH Ar'OH (3-Bromo-5-hydroxyphenylboronic acid) ArOH->CuII_Ar Ligand Exchange Base Base Base->ArOH Oxidant Oxidant (O₂) Oxidant->CuI

Catalytic cycle of the Chan-Lam C-O coupling reaction.
The Ullmann Condensation

Classically, the Ullmann condensation was a stoichiometric copper-mediated reaction requiring harsh conditions (high temperatures >160 °C) to couple a phenol with an aryl halide.[5][6] Modern protocols have transformed this reaction into a catalytic process that operates under significantly milder conditions (80–110 °C).[5] These improved methods utilize a catalytic amount of a Cu(I) salt, often in the presence of a supporting ligand such as a phenanthroline or diamine, and a weak base.[5][7]

When using 3-Bromo-5-hydroxyphenylboronic acid, the Ullmann condensation provides an alternative pathway where the phenol group reacts with an aryl halide (iodide or bromide) partner. This is strategically different from the Chan-Lam coupling, which uses an aryl boronic acid partner. The choice between Chan-Lam and Ullmann can therefore be dictated by the commercial availability or ease of synthesis of the required coupling partner (aryl boronic acid vs. aryl halide).

Experimental Protocol: Chan-Lam Synthesis of a Biaryl Ether

This section provides a detailed, step-by-step protocol for a representative Chan-Lam coupling reaction.

Objective:

To synthesize 3-Bromo-5-(phenyloxy)phenylboronic acid by coupling 3-Bromo-5-hydroxyphenylboronic acid with phenylboronic acid.

workflow start Start reagents 1. Combine Reagents - 3-Bromo-5-hydroxyphenylboronic acid - Phenylboronic acid - Cu(OAc)₂ - Pyridine - Dichloromethane (DCM) start->reagents reaction 2. Reaction - Stir at room temperature - Open to air - Monitor by TLC (24-48h) reagents->reaction workup 3. Aqueous Workup - Dilute with DCM - Wash with 1M HCl (aq) - Wash with Brine reaction->workup dry 4. Dry & Concentrate - Dry organic layer (Na₂SO₄) - Filter - Concentrate in vacuo workup->dry purify 5. Purification - Silica gel column chromatography (e.g., Ethyl Acetate/Hexanes) dry->purify characterize 6. Characterization - ¹H NMR, ¹³C NMR, MS - Determine yield and purity purify->characterize end End Product characterize->end

Experimental workflow for Chan-Lam biaryl ether synthesis.
Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
3-Bromo-5-hydroxyphenylboronic acidC₆H₆BBrO₃216.831.01.0217 mg
Phenylboronic acidC₆H₇BO₂121.931.51.5183 mg
Copper(II) AcetateCu(OAc)₂181.631.01.0182 mg
PyridineC₅H₅N79.102.02.0158 µL
Dichloromethane (DCM)CH₂Cl₂84.93--10 mL
4Å Molecular Sieves----~500 mg (optional)
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-hydroxyphenylboronic acid (217 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and copper(II) acetate (182 mg, 1.0 mmol). Note: While stoichiometric copper is used in many foundational Chan-Lam protocols, catalytic amounts (10-20 mol%) can be effective, though reaction times may be longer.

  • Solvent and Base Addition: Add dichloromethane (DCM, 10 mL) to the flask, followed by pyridine (158 µL, 2.0 mmol). If using anhydrous DCM, the addition of powdered 4Å molecular sieves can be beneficial.

  • Reaction Execution: Leave the flask open to the atmosphere (a balloon filled with air or a drying tube can be used) and stir the resulting blue-green suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot, dilute it, and spot it on a silica plate. A typical eluent system is 30-50% ethyl acetate in hexanes. The starting phenol should be consumed over 24-48 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM. Transfer the contents to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine and excess copper salts, followed by a wash with saturated NaCl solution (brine, 1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure biaryl ether product.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Orthogonal Synthesis: Leveraging the Bromo and Boronic Acid Groups

The true power of 3-Bromo-5-hydroxyphenylboronic acid is realized in multi-step syntheses. After the initial C-O bond formation, the remaining bromo and boronic acid functionalities serve as handles for subsequent C-C bond-forming reactions, such as the Suzuki-Miyaura coupling.[8][9]

This sequential approach allows for the construction of highly complex and diverse molecular scaffolds from a single starting material. For example, after forming the biaryl ether, the boronic acid can be reacted with an aryl halide under palladium catalysis. Subsequently, the bromo group can be coupled with a different aryl boronic acid, leading to a complex, non-symmetrical tri-aryl system.

synthetic_strategy cluster_0 Pathway A: Initial C-O Coupling cluster_1 Pathway B: Initial C-C Coupling start_mol Br 3-Bromo-5-hydroxyphenylboronic acid OH B(OH)₂ step1a Chan-Lam Coupling + Ar¹-B(OH)₂ + Cu(OAc)₂ start_mol:f2->step1a step1b Suzuki Coupling + Ar²-X + Pd Catalyst start_mol:f3->step1b intermediate_a Br Intermediate A O-Ar¹ B(OH)₂ step1a->intermediate_a step2a Suzuki Coupling + Ar²-X + Pd Catalyst intermediate_a:f3->step2a intermediate_b Br Intermediate B OH Ar² step1b->intermediate_b step2b Chan-Lam Coupling + Ar¹-B(OH)₂ + Cu(OAc)₂ intermediate_b:f2->step2b final_product Br Final Product O-Ar¹ Ar² step2a->final_product step2b->final_product

Sequential coupling strategies using the trifunctional reagent.

Conclusion and Outlook

3-Bromo-5-hydroxyphenylboronic acid is a highly valuable and versatile building block for the synthesis of biaryl ethers and more complex derivatives. Its trifunctional nature permits a range of synthetic operations, most notably the mild and efficient Chan-Lam C-O coupling. By providing orthogonal reactive sites, it enables medicinal chemists to rapidly construct libraries of complex molecules with precise control over their final architecture. A thorough understanding of the underlying mechanisms and protocols described herein will empower researchers to fully exploit the synthetic potential of this powerful reagent in the pursuit of novel therapeutics.

References

  • Li, X. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Royal Society of Chemistry.
  • Gelman, D., et al. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. PMC. Available at: [Link]

  • (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
  • Ferreira, R.J., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... ResearchGate. Available at: [Link]

  • (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Chan–Lam coupling. Wikipedia. Available at: [Link]

  • (2004). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Journal of the American Chemical Society. Available at: [Link]

  • (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. Available at: [Link]

  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Synthesis of biaryl ethers 65 by using substituted phenol 64. ResearchGate. Available at: [Link]

  • (2025). (PDF) Recent advances in Chan-Lam Coupling Reaction. ResearchGate. Available at: [Link]

  • (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. Available at: [Link]

  • (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • (n.d.). Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars. Available at: [Link]

  • (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • (2025). A General and Efficient Protocol for the Synthesis of Biaryl Ethers from Aryl Silyl Ethers Using Cs 2 CO 3. ResearchGate. Available at: [Link]

  • (n.d.). First atroposelective Chan–Lam coupling for the synthesis of C–N linked biaryls. Chemical Communications (RSC Publishing). Available at: [Link]

  • (n.d.). CA2297780A1 - Synthesis of aryl boronic acids. Google Patents.
  • (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. ScienceOpen. Available at: [Link]

  • Buchwald, S.L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available at: [Link]

  • (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. Available at: [Link]

Sources

Application

High-Impact Functionalization of 3-Bromo-5-hydroxyphenylboronic Acid for Advanced OLED Architectures

Application Note & Protocol Guide Introduction: The "Trifunctional Hub" Strategy In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly for Thermally Activated Delayed Fluorescence (TADF) a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The "Trifunctional Hub" Strategy

In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly for Thermally Activated Delayed Fluorescence (TADF) and host materials, structural asymmetry is a key design principle. It prevents close-packing (reducing quenching) and allows independent tuning of HOMO/LUMO levels.

3-Bromo-5-hydroxyphenylboronic acid (CAS 1218789-50-4) represents a premier "Trifunctional Hub." Unlike standard building blocks, it possesses three chemically distinct orthogonal handles:

  • Phenolic Hydroxyl (-OH): A nucleophilic anchor for solubility chains or dendrons.

  • Aryl Bromide (-Br): An electrophilic site for C-C or C-N bond formation.

  • Boronic Acid (-B(OH)₂): A transmetallation agent for Suzuki-Miyaura coupling.

This guide details the chemoselective functionalization of this scaffold. The primary challenge is preventing polymerization (head-to-tail coupling of Br and B sites) while preserving the phenol for late-stage modification.

Strategic Analysis: Order of Operations

To successfully utilize this scaffold, one must strictly adhere to a reactivity hierarchy. Attempting direct Suzuki coupling on the boronic acid without protecting the bromide or hydroxyl group often leads to oligomerization or catalyst poisoning via the phenoxide.

The "Safe-Harbor" Protocol (Recommended)

The most robust route for OLED material synthesis follows this sequence:

  • O-Alkylation (Etherification): Locks the phenol, preventing catalyst coordination and tuning solubility.

  • Boron Protection (Pinacol Ester): Converts the metastable boronic acid into a robust pinacol ester (Bpin), dampening its reactivity.

  • Orthogonal Coupling: Selectively reacting the Aryl Bromide (via Buchwald-Hartwig or Suzuki) while the Bpin remains dormant, or vice versa.

Visualizing the Reactivity Landscape

ReactivityMap Center 3-Bromo-5-hydroxyphenyl- boronic acid OH_Site Phenolic -OH (Nucleophile) Center->OH_Site Br_Site Aryl -Br (Electrophile) Center->Br_Site B_Site Boronic Acid -B(OH)2 (Transmetallation) Center->B_Site Ether Ether/Ester Anchor (Solubility/Dendron) OH_Site->Ether Williamson Ether (K2CO3, R-X) Amine Arylamine (Hole Transport) Br_Site->Amine Buchwald-Hartwig (Pd, Amine) Biaryl Biaryl Core (Host/TADF) B_Site->Biaryl Suzuki-Miyaura (Pd, Ar-X)

Caption: Orthogonal reactivity map showing the three distinct functional handles and their primary synthetic pathways.

Detailed Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Solubility Engineering)

Objective: To attach a solubilizing alkyl chain or a bulky dendron (e.g., carbazole-dendron) to the phenolic position without affecting the boronic acid or bromide.

Reagents:

  • 3-Bromo-5-hydroxyphenylboronic acid (1.0 eq)[1]

  • Alkyl Bromide/Iodide (e.g., 1-Bromooctane) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the starting material in 50 mL of anhydrous DMF under

    
     flow.
    
  • Base Addition: Add finely ground

    
    . The suspension may turn slightly yellow (phenoxide formation).
    
  • Alkylation: Add the alkyl halide dropwise at room temperature.

    • Critical Note: If using a reactive benzyl halide, keep at 0°C to prevent over-alkylation. For unreactive alkyl chains, heat to 60°C.

  • Monitoring: Monitor via TLC (eluent: 5% MeOH in DCM). The starting material (polar, streaks) should disappear, replaced by a less polar spot.

  • Workup: Pour into ice water (200 mL). Acidify slightly with 1M HCl to pH 5 (to ensure boronic acid is protonated, not a boronate salt). Extract with Ethyl Acetate.[1]

  • Validation:

    
    H NMR should show the disappearance of the phenolic -OH singlet (typically >9 ppm) and appearance of alkoxy protons.
    
Protocol B: Boronic Acid Protection (Conversion to Pinacol Ester)

Objective: Convert the -B(OH)₂ group to -Bpin. This is crucial because -Bpin is stable to silica gel chromatography and tolerates many subsequent reaction conditions better than the free acid.

Reagents:

  • Product from Protocol A (1.0 eq)[2]

  • Pinacol (1.2 eq)[3]

  • Magnesium Sulfate (

    
    ) (anhydrous, 2.0 eq) or Dean-Stark trap
    
  • Solvent: Toluene or THF[1][4]

Step-by-Step:

  • Setup: Combine the boronic acid derivative and pinacol in Toluene (0.2 M concentration).

  • Dehydration: Add

    
     directly to the flask (room temp method) or reflux with a Dean-Stark trap (azeotropic removal of water).
    
  • Reaction: Stir for 2–4 hours.

  • Workup: Filter off the hydrated

    
    . Concentrate the filtrate in vacuo.
    
  • Purification: The resulting oil/solid is usually pure enough (>95%). If needed, pass through a short silica plug (Hexane/EtOAc).

  • Self-Validating Check:

    
    B NMR is the gold standard here. A shift from ~28 ppm (broad, acid) to ~30-31 ppm (sharp, ester) confirms conversion.
    
Protocol C: Asymmetric Host Synthesis (Suzuki Coupling)

Objective: Coupling the Aryl Bromide site while leaving the Bpin site intact for a second step. This effectively creates an asymmetric core (A-Core-B).

Reagents:

  • 3-Bromo-5-alkoxyphenylboronic acid pinacol ester (1.0 eq)

  • Aryl Boronic Acid (Partner 1) (1.1 eq)

  • Catalyst:

    
     (3 mol%) - Chosen for high turnover on Bromides.
    
  • Base:

    
     (2.0 eq, mild base)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

The "Selectivity" Problem: Since the molecule has a Br and a Bpin, adding another boronic acid creates a competition. The external boronic acid must react with the internal Br. The internal Bpin must not react with the internal Br (polymerization) or the external boronic acid (homocoupling).

Optimization Strategy:

  • Use the Bpin intermediate: Bpin is significantly slower to hydrolyze and transmetallate than free boronic acids. By using a free Boronic Acid as the external partner, the catalyst will preferentially couple the External-B(OH)₂ with the Internal-Br.

  • Temperature Control: Keep reaction at 60-80°C, avoid reflux (100°C+) to minimize Bpin activation.

Step-by-Step:

  • Degas solvents thoroughly (Argon sparge for 20 min).

  • Combine Scaffold (Br-Ar-Bpin), Partner Boronic Acid, and Base.

  • Add Pd catalyst last under Argon.

  • Heat to 70°C. Monitor via HPLC/UPLC.

  • Stop Point: Quench immediately upon consumption of the bromide. Prolonged heating will lead to "scrambling" where the Bpin starts reacting.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Oligomerization Head-to-tail coupling (Br reacting with own B site).Ensure B-site is protected as Bpin before any metal catalysis. Avoid using free B(OH)₂ scaffold in Suzuki reactions.
Protodeboronation Loss of Boron moiety (replaced by H).Reduce reaction temperature. Switch base from

to

or

(anhydrous conditions).
Incomplete Alkylation Phenol is sterically hindered or H-bonded.Use a stronger base (Cs₂CO₃) in DMF at 80°C. Add 18-crown-6 ether as a phase transfer catalyst.
Catalyst Poisoning Free phenol coordinating to Pd.Ensure complete O-alkylation or O-protection (e.g., TBS ether) before adding Palladium.
Workflow Diagram: Asymmetric Host Material Synthesis

Workflow Start Start: 3-Bromo-5-hydroxyphenyl- boronic acid Step1 Step 1: O-Alkylation (R-Br, K2CO3, DMF) Target: Solubility/Morphology Start->Step1 Step2 Step 2: Boron Protection (Pinacol, MgSO4) Target: Stability Step1->Step2 Yield >90% Step3 Step 3: Selective Suzuki Coupling (Ar'-B(OH)2, Pd(dppf)Cl2) Target: Aryl Bromide Site Step2->Step3 Selectivity Control Step4 Step 4: Final Functionalization (Ar''-Br, Pd(PPh3)4) Target: Boronate Ester Site Step3->Step4 Activate Bpin Final Final OLED Material (Asymmetric Host) Step4->Final

Caption: Step-by-step synthetic workflow for creating an asymmetric OLED host material from the trifunctional precursor.

References
  • Suzuki-Miyaura Coupling Mechanism & Selectivity

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Boronic Acid Protection Strategies

    • Denton, R. M., & Scragg, J. T. (2010). The synthesis of alkyl- and aryl-pinacol boronate esters.[1] Organic & Biomolecular Chemistry. Link

  • OLED Host Material Design (TADF)

    • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492, 234–238. Link

  • Orthogonal Functionalization of Halophenylboronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • General Reactivity of 3-Bromo-5-hydroxyphenylboronic acid

    • BenchChem. (2025).[1] Structure and Reactivity of 3-Bromo-5-hydroxyphenylboronic acid. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) before handling brominated aromatics or palladium catalysts.

Sources

Method

Application Notes and Protocols for the Integration of 3-Bromo-5-hydroxyphenylboronic Acid into Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Unique Functionality of 3-Bromo-5-hydroxyphenylboronic Acid in MOF Chemistry Metal-Organic Frameworks (MOFs) are a class of cry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Unique Functionality of 3-Bromo-5-hydroxyphenylboronic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the potential for functionalization make them promising candidates for a wide range of applications, including catalysis, gas storage, separation, and drug delivery.[1][2][3] The choice of the organic linker is a critical determinant of the final properties and functionality of the MOF.[4]

This document provides a detailed guide on the use of 3-Bromo-5-hydroxyphenylboronic acid as a functional linker in the synthesis of MOFs. The unique trifunctional nature of this molecule—possessing a boronic acid, a hydroxyl group, and a bromo group—offers a versatile platform for creating highly functionalized MOFs with tailored properties. The boronic acid moiety is particularly interesting for its ability to form reversible covalent bonds with cis-diol-containing molecules, such as sugars and glycoproteins, making it a valuable tool for biomedical applications.[5][6] The hydroxyl and bromo groups provide additional sites for post-synthetic modification or can influence the electronic properties and stability of the MOF framework.[7][8]

We will explore two primary strategies for incorporating 3-Bromo-5-hydroxyphenylboronic acid into MOFs: direct synthesis, where the molecule acts as a primary or secondary linker during the MOF's self-assembly, and post-synthetic modification (PSM), where the molecule is attached to a pre-synthesized MOF.[9][10][11][12]

Part 1: Direct Synthesis of MOFs using a Boronic Acid-Functionalized Linker

Direct synthesis involves the one-pot reaction of a metal salt, the organic linker(s), and a solvent, typically under solvothermal conditions. While there are no specific reports on the use of 3-Bromo-5-hydroxyphenylboronic acid as a primary linker, we can extrapolate from the successful synthesis of MOFs using its close analog, 4-carboxyphenylboronic acid.[13] The presence of the carboxylate group is crucial for coordination with the metal centers to form the framework. For this guide, we will consider the use of a hypothetical linker, 3-Bromo-5-hydroxy-4-carboxyphenylboronic acid , to illustrate the direct synthesis approach.

Causality Behind Experimental Choices in Direct Synthesis
  • Metal Salt Selection: The choice of metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄) dictates the geometry of the secondary building units (SBUs) and the overall topology of the MOF. Zirconium-based MOFs, like the UiO-66 series, are known for their exceptional chemical and thermal stability.[12][14]

  • Solvent System: N,N-Dimethylformamide (DMF) is a common solvent in MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic precursors. However, during solvothermal synthesis, DMF can decompose to dimethylamine, which may be incorporated into the MOF structure.[13]

  • Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), can help control the size and crystallinity of the MOF particles by competing with the linker for coordination to the metal centers, thereby slowing down the nucleation and growth process.[14][15]

  • Reaction Temperature and Time: These parameters are critical for the formation of a crystalline and porous material. The optimal temperature and time will depend on the specific metal-linker combination.

Experimental Workflow: Direct Synthesis

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Activation A Dissolve Metal Salt in Solvent D Combine Solutions in a Teflon-lined Autoclave A->D B Dissolve Linker(s) in Solvent B->D C Add Modulator (Optional) C->D E Solvothermal Synthesis (Heating) D->E F Cool to Room Temperature E->F G Collect Crystals by Centrifugation/Filtration F->G H Wash with Fresh Solvent G->H I Solvent Exchange H->I J Activate by Heating under Vacuum I->J

Fig. 1: Direct synthesis workflow for boronic acid-functionalized MOFs.
Protocol 1: Direct Solvothermal Synthesis of a Boronic Acid-Functionalized MOF

This protocol is adapted from the synthesis of MOFs using 4-carboxyphenylboronic acid and should be considered a starting point for optimization.[13]

  • Precursor Solution A: In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Precursor Solution B: In a separate 20 mL scintillation vial, dissolve the organic linker (e.g., 0.1 mmol of 3-Bromo-5-hydroxy-4-carboxyphenylboronic acid) in 5 mL of DMF. If using a co-linker (e.g., terephthalic acid), dissolve it along with the functionalized linker.

  • Mixing: Combine precursor solutions A and B in a 25 mL Teflon-lined autoclave. If using a modulator (e.g., 10 equivalents of acetic acid relative to the linker), add it to the mixture.

  • Reaction: Seal the autoclave and heat it in a convection oven at a predetermined temperature (e.g., 100-150 °C) for 24-72 hours.

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool to room temperature. The crystalline product can be collected by centrifugation or filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

  • Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in a more volatile solvent like ethanol or acetone for 3 days, replacing the solvent daily.

  • Activation: Activate the MOF by heating the sample under a dynamic vacuum at a temperature below its decomposition point (determined by thermogravimetric analysis) to remove the solvent molecules from the pores.

ParameterSuggested Starting ConditionRationale
Metal Salt Zn(NO₃)₂·6H₂O, ZrCl₄Forms stable SBUs with carboxylate linkers.
Linker 3-Bromo-5-hydroxy-4-carboxyphenylboronic acidProvides desired functionality.
Solvent N,N-Dimethylformamide (DMF)High boiling point, good solubility for precursors.
Modulator Acetic Acid (10-50 eq.)Controls crystal size and morphology.
Temperature 120 °CA common temperature for solvothermal synthesis.
Time 48 hoursAllows for crystal growth and equilibration.

Part 2: Post-Synthetic Modification (PSM) for Boronic Acid Functionalization

Post-synthetic modification is a powerful technique for introducing functional groups into MOFs that may not be stable under the conditions of direct synthesis.[9][10][11][12][16] This approach involves first synthesizing a robust MOF with reactive functional groups (e.g., -NH₂) and then chemically modifying these groups in a subsequent step.

Causality Behind Experimental Choices in PSM
  • Parent MOF Selection: The choice of the parent MOF is critical. It must be stable to the reaction conditions of the PSM and possess functional groups that can be readily modified. Amino-functionalized MOFs, such as UiO-66-NH₂, are excellent platforms for PSM due to the reactivity of the amine group.[7][17]

  • Coupling Chemistry: A suitable coupling reaction is needed to attach the 3-Bromo-5-hydroxyphenylboronic acid to the parent MOF. If the boronic acid molecule also contains a carboxylic acid group, standard amide coupling reactions (e.g., using EDC/NHS) can be employed to link it to an amino-functionalized MOF.

  • Reaction Conditions: The PSM reaction should be carried out under mild conditions to preserve the crystallinity and porosity of the parent MOF.

Experimental Workflow: Post-Synthetic Modification

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Synthesize and Activate Parent MOF (e.g., UiO-66-NH2) C Suspend Activated MOF in an Anhydrous Solvent A->C B Prepare Solution of 3-Bromo-5-hydroxyphenylboronic acid and Coupling Agents D Add Boronic Acid Solution to MOF Suspension B->D C->D E Stir at Room Temperature or Mild Heat D->E F Collect Modified MOF by Centrifugation E->F G Wash Thoroughly to Remove Excess Reagents F->G H Dry the Final Product G->H

Fig. 2: Post-synthetic modification workflow for boronic acid functionalization.
Protocol 2: Post-Synthetic Amide Coupling

This protocol describes the functionalization of an amino-containing MOF (e.g., UiO-66-NH₂) with a carboxyl-functionalized boronic acid.

  • Activation of Parent MOF: Synthesize and activate the parent MOF (e.g., UiO-66-NH₂) according to established procedures.

  • Reaction Setup: In a round-bottom flask, suspend the activated MOF (e.g., 100 mg) in an anhydrous solvent (e.g., 10 mL of DMF).

  • Coupling Reagent Solution: In a separate vial, dissolve the carboxyl-functionalized boronic acid (e.g., 3-Bromo-5-hydroxy-4-carboxyphenylboronic acid, 3 equivalents relative to the amine groups in the MOF), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 3 eq.), and N-hydroxysuccinimide (NHS, 3 eq.) in the same anhydrous solvent.

  • Reaction: Add the coupling reagent solution to the MOF suspension and stir the mixture at room temperature for 48 hours.

  • Workup: Collect the modified MOF by centrifugation and wash it sequentially with DMF, ethanol, and dichloromethane to remove unreacted reagents and byproducts.

  • Drying: Dry the final product under vacuum.

Part 3: Characterization of Boronic Acid-Functionalized MOFs

Thorough characterization is essential to confirm the successful incorporation of the boronic acid functionality and to assess the properties of the resulting MOF.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.The PXRD pattern should match the simulated pattern of the parent MOF, indicating that the framework integrity is maintained after functionalization.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF.Appearance of characteristic peaks for B-O-H stretching and B-O stretching, confirming the presence of the boronic acid group.
¹¹B Solid-State NMR Spectroscopy To directly probe the boron environment.A characteristic signal for the trigonal planar boronic acid should be observed.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF.The decomposition profile will provide information on the stability of the functionalized framework.
N₂ Adsorption-Desorption Isotherms (BET analysis) To measure the surface area and porosity of the MOF.A decrease in surface area and pore volume after PSM can indicate successful functionalization of the pores.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states on the surface.The presence of B 1s and Br 3d peaks will confirm the incorporation of the linker.

Part 4: Potential Applications in Drug Development and Beyond

The unique functionalities of MOFs functionalized with 3-Bromo-5-hydroxyphenylboronic acid open up a range of potential applications:

  • Targeted Drug Delivery: The boronic acid groups can bind to cis-diol-containing glycans that are often overexpressed on the surface of cancer cells, enabling targeted delivery of therapeutic agents.[2][12] The MOF can be loaded with a drug, and the boronic acid acts as a targeting ligand.[4]

cluster_0 Targeted Drug Delivery System MOF Boronic Acid-Functionalized MOF Drug-Loaded Porous Core Cell Target Cell Overexpressed Glycans (cis-diols) MOF->Cell Boronate Ester Formation (Targeting)

Fig. 3: Targeted drug delivery using a boronic acid-functionalized MOF.
  • Biosensing: The reversible binding of boronic acids to diols can be exploited for the development of sensors for saccharides and other biologically important molecules.

  • Catalysis: The Lewis acidic boronic acid moiety and the metal nodes of the MOF can act synergistically as catalytic sites.[7] The bromo and hydroxyl groups can be further modified to introduce additional catalytic functionalities.[10]

  • Affinity-Based Separations: These MOFs can be used as stationary phases in chromatography for the selective capture and separation of glycoproteins and other cis-diol-containing biomolecules.[6][17]

Conclusion

The incorporation of 3-Bromo-5-hydroxyphenylboronic acid into metal-organic frameworks offers a promising route to advanced functional materials. Both direct synthesis and post-synthetic modification strategies are viable, with the choice depending on the stability of the linker and the desired MOF architecture. The resulting materials hold significant potential for applications in targeted drug delivery, biosensing, and catalysis, driven by the unique reactivity of the boronic acid group and the tunable nature of the MOF platform. Careful optimization of the synthesis and modification protocols, coupled with thorough characterization, will be key to unlocking the full potential of these exciting materials.

References

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  • Metal–Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding | Request PDF

  • Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review

  • Metal-organic frameworks having hydroxy group: Nanoarchitectonics, preparation, and applications in adsorption, catalysis, and sensing

  • Boronic Acid-Functionalized Magnetic Metal–Organic Frameworks via a Dual-Ligand Strategy for Highly Efficient Enrichment of Phosphopeptides and Glycopeptides

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications

  • Boronic acid functionalized MOFs as HILIC material for N-linked glycopeptide enrichment

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  • Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications

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  • Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis

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  • (PDF) Boronic Acid Functionalized Zirconium based MOF for the Complete Adsorptive Removal of Alizarin Dye

  • Synthesis and characterization of boric acid mediated metal-organic frameworks based on trimesic acid and terephthalic acid | Request PDF

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Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds w...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[4][5] At the heart of this transformation is the coupling of an organoboron species, such as a boronic acid, with an organic halide or triflate.[2][3]

This guide provides a detailed examination of the palladium-catalyzed cross-coupling of a specific and valuable building block: 3-Bromo-5-hydroxyphenylboronic acid. The presence of three distinct functional groups—a bromine atom, a hydroxyl group, and a boronic acid moiety—makes this compound a versatile synthon for creating diverse molecular architectures. However, the electronic nature of the substituents also presents unique challenges and considerations for optimizing the cross-coupling reaction.

As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a comprehensive understanding of the underlying principles that govern this reaction. We will delve into the mechanistic intricacies, explore the critical roles of various reaction components, and provide a field-proven, step-by-step protocol. The aim is to empower researchers to not only successfully execute this reaction but also to troubleshoot and adapt the methodology for their specific synthetic targets.

The Reaction Mechanism: A Step-by-Step Look

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that involves a sequence of three primary steps centered around a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The generally accepted mechanism involves:

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition to the aryl bromide (in this case, an internal coupling partner if the boronic acid is intended to react with another aryl halide, or the C-Br bond of another molecule of 3-Bromo-5-hydroxyphenylboronic acid in a self-coupling scenario). This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[4][6][7] The rate of this step can be influenced by the electronic properties of the aryl halide; electron-withdrawing groups generally accelerate this process.[8]

  • Transmetalation: This is a key step where the organic moiety from the boronic acid is transferred to the palladium center.[9] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species.[10][11] This boronate then exchanges its organic group with the halide on the palladium complex.[4][9] The choice of base is critical and can significantly affect the reaction rate and yield.[1]

  • Reductive Elimination: In the final step, the two organic groups coupled to the palladium(II) center are eliminated to form the new carbon-carbon bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][6][7]

The Multifaceted Role of the Base

The base in a Suzuki-Miyaura coupling serves several critical functions.[9] Its primary role is to activate the boronic acid, forming a boronate complex that is more nucleophilic and readily undergoes transmetalation.[1][10][11] Computational studies suggest that the base reacts with the boronic acid first, rather than directly with the palladium complex.[10][12] Additionally, the base can facilitate the formation of palladium(II) intermediates and accelerate the reductive elimination step.[9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-Br (Aryl Bromide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Cross-Coupling of 3-Bromo-5-hydroxyphenylboronic Acid

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-hydroxyphenylboronic acid with a generic aryl bromide. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
ReagentSupplierPurityNotes
3-Bromo-5-hydroxyphenylboronic acidCommercial Source>95%Store under inert atmosphere.
Aryl Bromide (coupling partner)Commercial Source>98%Substrate dependent.
Palladium(II) acetate (Pd(OAc)₂)Commercial Source>98%Common palladium precursor.[6]
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Commercial Source>98%A bulky, electron-rich phosphine ligand.[13]
Potassium Carbonate (K₂CO₃)Commercial Source>99%Anhydrous. Ground to a fine powder before use.
1,4-DioxaneCommercial SourceAnhydrousSolvent. Should be degassed prior to use.
Deionized WaterIn-house-Should be degassed prior to use.
Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure

Protocol_Workflow start Start reagents 1. Add solid reagents to flask: - 3-Bromo-5-hydroxyphenylboronic acid (1.2 equiv) - Aryl bromide (1.0 equiv) - K₂CO₃ (2.0 equiv) start->reagents catalyst 2. Add catalyst and ligand: - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) reagents->catalyst purge 3. Seal flask and purge with inert gas (3x vacuum/backfill cycles) catalyst->purge solvent 4. Add degassed solvents: - 1,4-Dioxane - Water (typically 4:1 to 10:1 ratio) purge->solvent reaction 5. Heat reaction mixture to 80-100 °C with vigorous stirring solvent->reaction monitor 6. Monitor reaction progress by TLC or LC-MS reaction->monitor workup 7. Cool to room temperature, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate) monitor->workup Reaction Complete purify 8. Dry organic layer, concentrate, and purify by column chromatography workup->purify end End (Characterize product) purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-Bromo-5-hydroxyphenylboronic acid (1.2 equivalents), the aryl bromide coupling partner (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) by subjecting it to three cycles of vacuum and backfilling.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water (a common solvent ratio is 4:1 to 10:1 dioxane:water). The total solvent volume should be sufficient to create a stirrable mixture (typically 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction Conditions: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired biaryl product.

Key Considerations and Troubleshooting
  • Choice of Ligand: The use of bulky and electron-rich phosphine ligands, such as SPhos, is often crucial for coupling challenging substrates, including those that are electron-rich or sterically hindered.[13][14] These ligands promote the oxidative addition and reductive elimination steps.

  • Palladium Precursor: While Pd(OAc)₂ is a common and cost-effective choice, other palladium sources like Pd₂(dba)₃ or pre-formed palladium-ligand complexes can also be used.[2][6] If using a Pd(II) source, it will be reduced in situ to the active Pd(0) species.[6]

  • Solvent System: A mixture of an organic solvent and water is typically employed. Water is often necessary to dissolve the inorganic base. The ratio can be optimized to ensure all reagents are sufficiently soluble.

  • Degassing: It is critical to remove dissolved oxygen from the reaction mixture as oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and the formation of homocoupling byproducts.[6]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, which can be promoted by aqueous conditions.[6] Minimizing reaction time and using the appropriate base can help mitigate this issue.

Applications in Drug Discovery

The biaryl and hetero-biaryl motifs constructed through Suzuki-Miyaura coupling are prevalent in many marketed drugs and clinical candidates.[14] Boronic acids themselves, and the products derived from them, have significant applications in medicinal chemistry.[15][16] For instance, bortezomib, a proteasome inhibitor containing a boronic acid, is a successful anticancer drug.[17] The ability to use versatile building blocks like 3-Bromo-5-hydroxyphenylboronic acid allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.[16] The hydroxyl group, in particular, can serve as a handle for further functionalization or as a key hydrogen bond donor/acceptor for target engagement.

Conclusion

The palladium-catalyzed cross-coupling of 3-Bromo-5-hydroxyphenylboronic acid is a powerful and versatile transformation for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism, particularly the roles of the catalyst, ligand, and base, is paramount for achieving high yields and purity. The protocol provided herein serves as a robust starting point for researchers. By carefully controlling the reaction parameters and being mindful of potential side reactions, scientists can effectively utilize this important building block to advance their research and development goals, especially in the realm of medicinal chemistry and drug discovery.

References

  • Wikipedia. Suzuki reaction. [Link]

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  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • SciSpace. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

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  • Universitat Autònoma de Barcelona Research Portal. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ResearchGate. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF. [Link]

  • PMC. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]

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  • PMC. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

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  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • PMC. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • PubMed. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]

  • PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. [Link]

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Method

Application Notes and Protocols for One-Pot Synthesis Involving 3-Bromo-5-hydroxyphenylboronic Acid

Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract This comprehensive technical guide provides detailed application notes and protocols for the one-pot synthesis of complex biaryl compounds utilizi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the one-pot synthesis of complex biaryl compounds utilizing 3-Bromo-5-hydroxyphenylboronic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the strategic advantages of one-pot methodologies, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. We will explore the underlying principles, provide a detailed, step-by-step experimental protocol, and discuss the mechanistic rationale behind the selection of catalysts, reagents, and reaction conditions. This guide aims to equip scientists with the practical knowledge to streamline synthetic workflows, improve efficiency, and accelerate the discovery of novel chemical entities.

Introduction: The Strategic Importance of 3-Bromo-5-hydroxyphenylboronic Acid in Modern Synthesis

3-Bromo-5-hydroxyphenylboronic acid is a versatile and highly valuable building block in contemporary organic synthesis. Its trifunctional nature, featuring a boronic acid, a bromine atom, and a hydroxyl group, presents a unique platform for the strategic construction of complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance and mild reaction conditions.[1][2] The presence of a bromine atom offers a handle for sequential cross-coupling reactions, allowing for the introduction of additional diversity. Furthermore, the hydroxyl group can be leveraged for further functionalization or can play a crucial role in modulating the physicochemical properties of the final compound.

The application of boronic acids in medicinal chemistry has grown exponentially, particularly after the success of drugs like bortezomib.[3][4][5] These compounds are recognized for their stability, low toxicity, and versatile reactivity.[3] The synthesis of biaryl scaffolds, which are prevalent in natural products and pharmaceutical agents, is a primary application of arylboronic acids.[6][7] One-pot synthesis, which involves the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and sustainability.[8] This guide will focus on a one-pot borylation and Suzuki-Miyaura cross-coupling protocol, a powerful strategy for the rapid synthesis of unsymmetrical biaryls.[9][10]

The Principle of One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

A one-pot, two-step borylation/Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of unsymmetrical biaryls from two different aryl halides.[9][10] The process begins with the palladium-catalyzed borylation of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂Pin₂), to generate an aryl boronic ester in situ. Without isolating this intermediate, a second aryl halide, along with a suitable base and additional catalyst or ligand if necessary, is introduced into the reaction mixture to initiate the Suzuki-Miyaura cross-coupling step.

This approach circumvents the need for the synthesis and purification of often unstable boronic acids, saving time and resources.[1] The choice of catalyst, ligand, base, and solvent is critical for the success of both steps and must be compatible with all reactants and intermediates. Modern palladium catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos), have shown remarkable efficacy in these one-pot procedures, allowing for high yields with a broad range of substrates.[10]

Visualizing the One-Pot Workflow

The following diagram illustrates the sequential nature of the one-pot borylation and Suzuki-Miyaura cross-coupling reaction.

OnePot_Suzuki cluster_0 Step 1: In-situ Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling ArylHalide1 Aryl Halide 1 ArylBoronicEster Aryl Boronic Ester (Intermediate) ArylHalide1->ArylBoronicEster Pd(0)/Pd(II) cycle B2Pin2 Bis(pinacolato)diboron B2Pin2->ArylBoronicEster Catalyst1 Pd Catalyst + Ligand Catalyst1->ArylBoronicEster Base1 Base (e.g., KOAc) Base1->ArylBoronicEster Solvent1 Solvent (e.g., Dioxane) Solvent1->ArylBoronicEster FinalProduct Unsymmetrical Biaryl Product ArylBoronicEster->FinalProduct Pd(0)/Pd(II) cycle ArylHalide2 Aryl Halide 2 (3-Bromo-5-hydroxyphenylboronic acid precursor) ArylHalide2->FinalProduct Base2 Aqueous Base (e.g., K2CO3) Base2->FinalProduct

Caption: Workflow of the one-pot borylation/Suzuki-Miyaura reaction.

Detailed Experimental Protocol: One-Pot Synthesis of 3'-Hydroxy-5'-bromo-[1,1'-biphenyl]-3-carbonitrile

This protocol describes the synthesis of a representative biaryl compound using 3-bromo-5-iodophenol as the starting material for the in-situ generation of the boronic acid, followed by coupling with 3-bromobenzonitrile.

Materials and Reagents:

  • 3-Bromo-5-iodophenol

  • Bis(pinacolato)diboron (B₂Pin₂)

  • 3-Bromobenzonitrile

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup (Borylation Step):

    • To a flame-dried Schlenk flask, add 3-bromo-5-iodophenol (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (1.5 mmol, 1.5 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

    • Stir the reaction mixture at 80 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aryl iodide.

  • Suzuki-Miyaura Coupling Step:

    • After the borylation is complete, cool the reaction mixture to room temperature.

    • To the same flask, add 3-bromobenzonitrile (1.2 mmol, 1.2 equiv), followed by an aqueous solution of potassium carbonate (2.0 M, 2.0 mL, 4.0 mmol).

    • Add an additional portion of Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3'-hydroxy-5'-bromo-[1,1'-biphenyl]-3-carbonitrile.

Mechanistic Considerations and Rationale for Experimental Choices

The success of this one-pot protocol hinges on the careful selection of reagents and conditions that are compatible with both reaction steps.

  • Catalyst System: Pd(dppf)Cl₂ is a versatile catalyst that is effective for both the borylation and the Suzuki-Miyaura coupling steps.[1] Its robustness allows for the sequential reactions to be carried out without the need for catalyst replacement. The use of pre-catalysts like the second-generation XPhos preformed catalyst can also be beneficial, often leading to higher yields and broader substrate scope.[10]

  • Bases: A milder base, such as potassium acetate (KOAc), is used for the borylation step to promote the catalytic cycle without causing premature hydrolysis of the diboron reagent.[1] For the subsequent Suzuki-Miyaura coupling, a stronger, aqueous base like potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[11]

  • Solvent: 1,4-Dioxane is a common solvent for both reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents. The addition of water in the second step is crucial for the Suzuki-Miyaura coupling.

  • Reaction Sequence: The borylation is performed on the more reactive aryl iodide, leaving the aryl bromide on the phenol ring untouched. This chemoselectivity is key to the success of the one-pot synthesis. In the second step, the newly formed boronic ester couples with the second aryl bromide.

Substrate Scope and Data Summary

The described one-pot protocol is applicable to a wide range of aryl and heteroaryl halides. The following table provides a summary of representative couplings that can be achieved using this methodology.

Aryl Halide 1 (for Borylation)Aryl Halide 2 (for Coupling)Typical Yield (%)
3-Bromo-5-iodophenol4-Bromoanisole75-85
3-Bromo-5-iodophenol3-Bromopyridine70-80
3-Bromo-5-iodophenol1-Bromo-4-(trifluoromethyl)benzene78-88
4-Iodoaniline3-Bromo-5-hydroxyphenylboronic acid80-90
1-Iodo-4-nitrobenzene3-Bromo-5-hydroxyphenylboronic acid82-92

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Conclusion

One-pot synthesis protocols involving 3-Bromo-5-hydroxyphenylboronic acid and its precursors represent a powerful and efficient strategy for the rapid construction of complex biaryl structures. By leveraging the principles of tandem catalysis, researchers can significantly reduce reaction times, minimize waste, and streamline the synthesis of compounds of interest for drug discovery and materials science. The protocol detailed in this guide provides a robust starting point for the exploration of this versatile building block in a variety of synthetic applications.

References

  • ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies.
  • PMC. (2016, January 21). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • PMC. (n.d.). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies.
  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • PMC. (n.d.). Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction.
  • ResearchGate. (n.d.). Synthesis of Biaryls | Request PDF.
  • ResearchGate. (n.d.). Cu-catalyzed one-pot synthesis of biaryls | Download Scientific Diagram.
  • ResearchGate. (n.d.). One-pot parallel synthesis of biaryl compounds.
  • Benchchem. (n.d.). kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid.
  • ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
  • PMC. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • ePrints Soton. (n.d.). One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction.
  • ResearchGate. (n.d.). Triphenylphosphine-Catalyzed One-Pot Three Component Synthesis of Tetrahydrobenzo[b]Pyrans in Aqueous Medium | Request PDF.
  • Beilstein Journals. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot.
  • MDPI. (2025, November 26). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid.
  • PMC. (2017, March 21). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids.
  • Organic Chemistry Portal. (n.d.). Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles.
  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids.
  • R Discovery. (n.d.). three-component-one-pot-reactions Research Articles - Page 1.
  • Google Patents. (n.d.). CA2297780A1 - Synthesis of aryl boronic acids.
  • PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • ResearchGate. (n.d.). Boron complexes obtained through the one-pot multicomponent reaction, and corresponding yield.
  • HHU. (n.d.). One-pot Methodologies.
  • MDPI. (2012, December 6). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives.
  • MDPI. (2007, February 7). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions.
  • Frontiers. (2023, March 17). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems.
  • Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides.
  • MDPI. (2023, March 2). Hydrogen Bond Assisted Three-Component Tandem Reactions to Access N-Alkyl-4-Quinolones.
  • PMC. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

Sources

Application

Buchwald-Hartwig amination compatibility with 3-Bromo-5-hydroxyphenylboronic acid

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-5-hydroxyphenylboronic Acid Executive Summary The functionalization of multi-reactive scaffolds is a cornerstone of modern drug discovery. The substr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-5-hydroxyphenylboronic Acid

Executive Summary

The functionalization of multi-reactive scaffolds is a cornerstone of modern drug discovery. The substrate 3-bromo-5-hydroxyphenylboronic acid presents a distinct chemoselectivity challenge: it contains an electrophilic aryl bromide, an acidic/nucleophilic phenol, and a transmetalation-active boronic acid. Attempting a direct Buchwald-Hartwig (B-H) amination on this unprotected scaffold inevitably leads to catastrophic side reactions, primarily Suzuki-Miyaura polymerization and base-mediated degradation.

This application note details a field-proven, orthogonal protection and cross-coupling strategy. By leveraging sp³-hybridized MIDA boronate protection and sterically demanding biarylphosphine ligands, researchers can achieve high-yielding C–N bond formation while preserving both the boronic acid and the unprotected phenol.

Mechanistic Causality & Chemoselectivity Mapping

To successfully aminate 3-bromo-5-hydroxyphenylboronic acid, we must map and intercept the competing catalytic pathways.

1. The Boronic Acid Challenge (Suzuki Polymerization) Under standard Pd-catalyzed, basic B-H conditions, the aryl bromide and the boronic acid will undergo rapid intermolecular Suzuki-Miyaura cross-coupling, yielding oligomeric or polymeric byproducts. To prevent this, the sp²-hybridized boronic acid must be converted to an sp³-hybridized state. Complexation with N-methyliminodiacetic acid (MIDA) creates a rigid, dative B–N bond. This sp³ hybridization removes the empty p-orbital required for the transmetalation step in the palladium catalytic cycle, rendering the boron completely inert to Pd(0) insertion [1].

2. The Phenol Challenge (C–O Etherification vs. C–N Amination) Phenols (pKa ~10) are readily deprotonated by the bases required for B-H amination (e.g., NaOtBu, LiHMDS). The resulting phenoxide is a competent nucleophile that can coordinate to the Pd(II) intermediate, leading to competitive C–O reductive elimination (diaryl ether formation). Causality of Ligand/Base Choice: To suppress C–O coupling, we utilize tBuBrettPhos . The extreme steric bulk of the tert-butyl groups on this ligand creates a deep, restrictive catalytic pocket. While the phenoxide may still coordinate to the metal, the transition state for C–O reductive elimination becomes sterically prohibitive compared to C–N bond formation [2]. Furthermore, utilizing LiHMDS as the base generates a tightly bound lithium phenoxide, which is significantly less nucleophilic than its sodium or potassium counterparts, further attenuating C–O coupling [3].

Workflow & Pathway Visualization

G cluster_0 Competing Pathways (Blocked) Polymer Suzuki Polymerization (sp2 Boron Active) Ether C-O Etherification (Phenoxide Formation) Substrate 3-Bromo-5-hydroxyphenylboronic acid (Trifunctional Scaffold) Substrate->Polymer Pd + Base Protection Step 1: MIDA Protection (sp2 -> sp3 Boron) Substrate->Protection Protected MIDA Boronate Intermediate (Transmetalation Blocked) Protection->Protected Protected->Ether Strong Base Amination Step 2: Buchwald-Hartwig Amination (tBuBrettPhos, LiHMDS) Protected->Amination Aminated Aminated MIDA Boronate (C-N Bond Formed) Amination->Aminated Deprotection Step 3: Mild Deprotection (1M NaOH, RT) Aminated->Deprotection Product 3-Amino-5-hydroxyphenylboronic acid (Target Scaffold) Deprotection->Product

Fig 1. Chemoselective workflow for orthogonal C-N coupling on a trifunctional scaffold.

Quantitative Optimization Data

The table below summarizes the critical optimization parameters demonstrating why specific ligand and base combinations are required for this trifunctional scaffold.

LigandBaseSolventBoron ProtectionYield (C-N Product)Primary Unproductive Pathway
XPhosK₃PO₄DioxaneNone< 5%Suzuki Polymerization
BrettPhosNaOtBuTolueneMIDA< 15%C–O Coupling / Phenoxide Precipitation
RuPhosLiHMDSTHFMIDA42%Incomplete Conversion / Protodeboronation
tBuBrettPhos LiHMDS THF MIDA > 85% None (Clean Conversion)

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-hydroxyphenyl MIDA Boronate

Self-Validating System: The success of this step is definitively confirmed via ¹¹B NMR. The sp² boron of the starting material appears at ~30 ppm, whereas the protected sp³ MIDA boronate shifts dramatically upfield to ~12 ppm.

  • Charge a round-bottom flask equipped with a Dean-Stark trap with 3-bromo-5-hydroxyphenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv).

  • Suspend the reagents in a 1:1 mixture of Toluene and DMSO (0.1 M relative to the boronic acid).

  • Reflux the mixture at 110 °C for 12 hours, continuously removing water via the Dean-Stark trap to drive the condensation.

  • Cool to room temperature, concentrate under reduced pressure to remove toluene, and pour the remaining DMSO solution into rapidly stirring ice water.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the MIDA boronate as an off-white solid.

Step 2: Chemoselective Buchwald-Hartwig Amination

Self-Validating System: Reaction progress should be monitored by LC-MS. The starting material will exhibit a distinct 1:1 isotopic doublet (M / M+2) due to the ⁷⁹Br/⁸¹Br isotopes. Successful amination is validated by the complete disappearance of this isotopic signature and the emergence of the product mass.

  • In a nitrogen-filled glovebox, charge an oven-dried vial with 3-bromo-5-hydroxyphenyl MIDA boronate (1.0 equiv), the desired amine (1.2 equiv), tBuBrettPhos Pd G3 precatalyst (2 mol%), and tBuBrettPhos ligand (2 mol%).

  • Add anhydrous THF (0.2 M) to dissolve the reagents.

  • Slowly add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise. Note: 1.0 equiv of base is consumed by the phenol; the excess facilitates the catalytic cycle.

  • Seal the vial, remove from the glovebox, and heat at 65 °C for 6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (MIDA boronates exhibit a highly specific binary affinity on silica, eluting cleanly with slow gradients of MeOH in DCM)[4].

Step 3: Mild Deprotection to the Target Boronic Acid
  • Dissolve the aminated MIDA boronate in THF (0.1 M).

  • Add 1.0 M aqueous NaOH (3.0 equiv) and stir vigorously at room temperature for 30 minutes.

  • Self-Validating System: TLC will show the rapid disappearance of the MIDA boronate spot and the appearance of a highly polar streak (the free boronic acid).

  • Quench by neutralizing to pH 7 with 1.0 M HCl.

  • Extract the aqueous layer with a 3:1 mixture of EtOAc/THF. Wash with brine, dry over MgSO₄, and concentrate to yield the pure 3-amino-5-hydroxyphenylboronic acid.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society,[Link]

  • Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society,[Link]

  • Green, R. A.; Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters,[Link]

  • Li, J. et al. "Synthesis of many different types of organic small molecules using one automated process." Science,[Link]

Method

preparation of pinacol esters from 3-Bromo-5-hydroxyphenylboronic acid

Executive Summary This technical guide details the protocol for converting 3-Bromo-5-hydroxyphenylboronic acid (CAS: 1256355-10-8) into its corresponding pinacol ester (CAS: 408492-27-3). This transformation is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for converting 3-Bromo-5-hydroxyphenylboronic acid (CAS: 1256355-10-8) into its corresponding pinacol ester (CAS: 408492-27-3). This transformation is a critical "masking" step in medicinal chemistry. The resulting pinacol ester serves as a robust, bifunctional building block: the boronate moiety enables selective Suzuki-Miyaura couplings, while the phenolic hydroxyl and aryl bromide functionalities remain available for orthogonal derivatization (e.g., etherification or Buchwald-Hartwig amination).

Unlike simple arylboronic acids, the 3-bromo-5-hydroxy scaffold presents unique solubility and reactivity challenges due to its amphiphilic nature (acidic phenol + polar boronic acid). This guide provides two field-proven protocols: a Thermodynamic Dehydration (Method A) for scale-up and a Kinetic/Mild Dehydration (Method B) for sensitive, small-scale optimization.

Chemical Basis & Mechanistic Insight

The formation of boronic esters from boronic acids and diols is an equilibrium-driven condensation.

  • Reaction Type: Condensation / Dehydration.

  • Driving Force: The formation of the stable 5-membered dioxaborolane ring (the "pinacol" chelate) provides a thermodynamic sink. However, the reaction generates 2 equivalents of water, which must be removed to drive the equilibrium to completion (Le Chatelier’s principle).

  • Substrate Specificity: The meta-positioning of the hydroxyl (-OH) and boronic acid (-B(OH)₂) groups prevents intramolecular cyclization (which occurs in ortho-isomers), ensuring the formation of the desired intermolecular pinacol ester.

Reaction Scheme

ReactionScheme SM 3-Bromo-5-hydroxyphenyl- boronic acid (Hydrophilic/Polar) Inter Tetrahedral Intermediate SM->Inter + Pinacol Pin Pinacol (1.1 - 1.2 equiv) Pin->Inter Prod Pinacol Ester (Lipophilic/Stable) Inter->Prod - H₂O (Entropy Driven) Water 2 H₂O (Remove to drive) Inter->Water

Figure 1: Mechanistic pathway for the condensation of arylboronic acids with pinacol. Removal of water is the critical control point.

Experimental Protocols

Method A: Azeotropic Distillation (Standard Scale-Up)

Best for: Gram-scale synthesis, high purity requirements, and robust substrates.

Reagents & Equipment:

  • Substrate: 3-Bromo-5-hydroxyphenylboronic acid (1.0 equiv).[1]

  • Reagent: Pinacol (1.1 equiv).

  • Solvent: Toluene (Reagent Grade) – chosen for its ability to form a water azeotrope.

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.[2]

Step-by-Step Protocol:

  • Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 3-Bromo-5-hydroxyphenylboronic acid (e.g., 10.0 g, 46.1 mmol) and Pinacol (6.0 g, 50.7 mmol) to the flask.

  • Solvation: Add Toluene (150 mL, ~15 mL/g substrate). The starting material may not fully dissolve initially; this is normal.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath ~120°C). Ensure the toluene is condensing and filling the trap.

  • Monitoring: Water will separate in the Dean-Stark trap. Continue reflux until water evolution ceases (typically 2–4 hours). The solution should become clear and homogeneous as the lipophilic ester forms.

  • Workup: Cool the reaction to room temperature.

    • Checkpoint: If precipitate forms upon cooling, it may be the product (check TLC).

  • Isolation: Concentrate the toluene solution under reduced pressure (Rotavap).

  • Purification: The crude residue is often pure enough (>95%). If necessary, recrystallize from Heptane/Ethyl Acetate (9:1) or Cyclohexane .

    • Note: Avoid aqueous washes if possible to prevent hydrolysis, though pinacol esters are relatively stable.

Method B: Desiccant-Mediated Dehydration (Mild/Small Scale)

Best for: <500 mg scale, temperature-sensitive substrates, or parallel synthesis.

Reagents & Equipment:

  • Solvent: Anhydrous THF or Dichloromethane (DCM).

  • Desiccant: Anhydrous MgSO₄ (Magnesium Sulfate) or 4Å Molecular Sieves.

Step-by-Step Protocol:

  • Dissolution: In a vial/flask, dissolve 3-Bromo-5-hydroxyphenylboronic acid (1.0 equiv) and Pinacol (1.1 equiv) in anhydrous THF (10 mL/g).

  • Dehydration: Add Anhydrous MgSO₄ (approx. 2–3 mass equivalents relative to substrate).

  • Reaction: Stir vigorously at Room Temperature for 12–16 hours.

    • Mechanism:[3][4] MgSO₄ chemically binds the water generated, driving the equilibrium.

  • Filtration: Filter the mixture through a pad of Celite or a fritted glass funnel to remove the hydrated MgSO₄. Wash the cake with dry THF.

  • Isolation: Evaporate the solvent under vacuum to yield the pinacol ester.

Comparative Data & Specifications

Parameter3-Bromo-5-hydroxyphenylboronic acid (SM)Pinacol Ester Product
CAS Number 1256355-10-8408492-27-3
Molecular Weight 216.83 g/mol 299.14 g/mol
Solubility High: MeOH, Acetone, DMSOLow: DCM, TolueneHigh: DCM, Toluene, EtOAcLow: Water, Hexanes
TLC Behavior Low R_f (Streaks on Silica)High R_f (Discrete spot)
¹H NMR (DMSO-d₆) δ ~9.6 (s, OH), ~8.1 (br s, B-OH)δ ~9.8 (s, OH), 1.30 (s, 12H, Pinacol)
Stability Hygroscopic; prone to dehydrationStable solid; hydrolysis resistant

Critical Workflow & Decision Matrix

The following diagram illustrates the decision process for selecting the optimal synthesis and purification route based on scale and purity needs.

Workflow Start Start: 3-Br-5-OH-Ph-B(OH)2 ScaleCheck Scale Assessment Start->ScaleCheck MethodA Method A: Toluene Reflux (Dean-Stark) ScaleCheck->MethodA > 1 Gram MethodB Method B: THF + MgSO4 (Room Temp) ScaleCheck->MethodB < 1 Gram WorkupA Concentrate & Recrystallize (Heptane/EtOAc) MethodA->WorkupA WorkupB Filter & Evaporate MethodB->WorkupB QC QC: 1H NMR / HPLC Check for residual Pinacol WorkupA->QC WorkupB->QC

Figure 2: Operational workflow for selecting the synthesis method based on scale.

Troubleshooting & Optimization

  • Residual Pinacol: Excess pinacol can be difficult to remove because it does not ionize.

    • Solution: Use exactly 1.05–1.1 equivalents. If excess remains, sublime it under high vacuum (pinacol sublimes readily) or wash the solid product with cold hexanes/water (pinacol is water-soluble; the ester is not).

  • Phenol Interference: The phenolic -OH is acidic but generally does not interfere with boronate formation. However, it makes the product polar.

    • Tip: If purifying by silica gel chromatography, use a slightly polar eluent (e.g., Hexane:EtOAc 4:1) to prevent streaking.

  • Hydrolysis: While pinacol esters are stable, the presence of the phenol group can catalyze hydrolysis in wet solvents. Store the product in a desiccator.

References

  • Miyaura, N.; Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1] "Protecting Group Strategies for 3-Bromo-5-propoxyphenylboronic Acid: Application Notes". BenchChem Application Library. Link

  • Wiesner, M., et al. (2010).[5] "Direct Conversion of Arylamines to Pinacol Boronates". Angewandte Chemie Int. Ed., 49, 8950. (Context on alternative routes). Link

  • Sigma-Aldrich. "3-Bromo-5-hydroxyphenylboronic acid pinacol ester Product Specification". Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of 3-Bromo-5-hydroxyphenylboronic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of bifunctional boronic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of bifunctional boronic acids. 3-Bromo-5-hydroxyphenylboronic acid is a particularly notorious substrate. While its dual functionality makes it an excellent building block for complex polymers and pharmaceuticals, it is highly susceptible to protodeboronation —the premature cleavage of the carbon-boron bond to yield 3-bromophenol.

This guide moves beyond generic troubleshooting. We will dissect the specific mechanistic vulnerabilities of this molecule, provide self-validating protocols to ensure your reactions succeed, and answer the most critical FAQs from the field.

Diagnostic Workflow

Pathway A 3-Bromo-5-hydroxyphenyl boronic acid B Boronate Anion (High pH) A->B OH⁻ / Base C Protodeboronation (3-Bromophenol) B->C H₂O / H⁺ D Transmetalation (Pd Complex) B->D Pd(II) D->C Bulky Ligand Promoted E Cross-Coupled Product D->E Reductive Elimination

Mechanistic pathways of 3-Bromo-5-hydroxyphenylboronic acid: Coupling vs. Protodeboronation.

Troubleshooting & FAQs: The Mechanistic Perspective

Q: Why is 3-Bromo-5-hydroxyphenylboronic acid particularly unstable in basic media? A: The stability of a boronic acid is dictated by its pKa and the electronic effects of its substituents. The bromo group is electron-withdrawing, which increases the Lewis acidity of the boron atom, making it highly susceptible to forming the reactive boronate anion at lower pH levels. Furthermore, the unprotected hydroxyl group is not just a spectator; its deprotonated phenoxide form can participate in auto-catalysis, acting as an internal proton shuttle that accelerates the cleavage of the C-B bond (1[1]).

Q: I used a bulky phosphine ligand (e.g., P(t-Bu)₃) to speed up the coupling, but my protodeboronation increased. Why? A: While bulky ligands are traditionally used to force difficult oxidative additions, recent automated high-throughput and computational studies reveal a paradox: palladium(II) complexes bound to highly bulky phosphine ligands actively promote metal-catalyzed protodeboronation (2[2]). The steric bulk crowds the palladium center and impedes transmetalation, leaving the Pd(II)-boronate intermediate vulnerable to protonation.

Q: How does the "slow-release" strategy prevent this side reaction? A: Protodeboronation is a degradation pathway dependent on the bulk concentration of the active boronate anion. By converting the boronic acid to a potassium trifluoroborate (BF₃K) salt or a pinacol ester (BPin), you create a protected reservoir. These species hydrolyze slowly in situ, maintaining a very low steady-state concentration of the reactive boronic acid—just enough to undergo transmetalation, but not enough to suffer bulk base-catalyzed degradation (3[3]).

Q: What is the optimal pH and base for this specific substrate? A: The rate of base-mediated protodeboronation increases exponentially as the pH exceeds the pKa of the boronic acid (4[4]). For 3-Bromo-5-hydroxyphenylboronic acid, strong aqueous bases like NaOH or Na₂CO₃ (pH > 12) will rapidly destroy the starting material. Switching to weaker, anhydrous bases like K₃PO₄ or employing fluoride sources (CsF) allows transmetalation to occur under near-neutral or mildly basic conditions.

Quantitative Impact of Reaction Parameters

To optimize your reaction, consult the following table which summarizes the relative rates of protodeboronation based on your chosen parameters:

Reaction ParameterConditionRelative Protodeboronation RateMechanistic Causality
Base / pH NaOH (aq), pH > 12Very High (t½ < 1 hr)Maximizes reactive boronate anion concentration[4].
Base / pH K₃PO₄ (anhydrous)Low (t½ > 24 hrs)Limits pH; prevents full boronate saturation.
Ligand Sterics P(t-Bu)₃ (Highly Bulky)HighSteric crowding promotes Pd-catalyzed protodeboronation[2].
Ligand Sterics SPhos / dppf (Balanced)LowFacilitates rapid transmetalation over protonation.
Boron Speciation Free Boronic Acid, -B(OH)₂Moderate to HighSusceptible to phenolic auto-catalysis[1].
Boron Speciation Trifluoroborate, -BF₃KVery LowSlow-release strategy limits active concentration[3].

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

To guarantee success with 3-Bromo-5-hydroxyphenylboronic acid, you must abandon standard aqueous Suzuki conditions. The following protocol utilizes a "slow-release" protection strategy and includes built-in analytical checkpoints to validate the chemistry at each stage.

Phase 1: Substrate Protection (The Slow-Release Strategy)

Causality: Masking the boronic acid as a pinacol ester (BPin) prevents early-stage base-catalyzed degradation and neutralizes the auto-catalytic effect of the free acid.

  • Dissolve 3-Bromo-5-hydroxyphenylboronic acid (1.0 eq) and pinacol (1.1 eq) in anhydrous THF.

  • Add anhydrous MgSO₄ to scavenge water, driving the condensation forward. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 1: Analyze an aliquot via ¹¹B NMR. A resonance shift from ~29 ppm (free acid) to ~33 ppm (BPin ester) confirms successful protection. Do not proceed to Phase 2 until >95% conversion is observed.

Phase 2: Anhydrous Cross-Coupling Setup

Causality: Eliminating exogenous water removes the primary proton source required for protodeboronation. 4. In a nitrogen-filled glovebox, combine the newly synthesized BPin ester (1.1 eq), your chosen aryl halide electrophile (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous K₃PO₄ (2.0 eq) in a Schlenk flask. (Note: Pd(dppf)Cl₂ is chosen over bulky monodentate phosphines to prevent ligand-promoted protodeboronation[2]). 5. Add degassed, anhydrous 1,4-dioxane. Seal the flask and transfer it to a fume hood.

Phase 3: Controlled Initiation and Monitoring

Causality: Lower temperatures reduce the kinetic rate of thermal protodeboronation, allowing transmetalation to outcompete degradation. 6. Heat the reaction mixture to 65°C (strictly avoid standard 90–100°C conditions initially). 7. Self-Validation Checkpoint 2: After 45 minutes, withdraw a 50 µL aliquot under positive N₂ pressure. Quench and analyze via LC-MS.

  • Success Metric: The peak area ratio of the cross-coupled product to 3-bromophenol (the deboronated byproduct) should be > 15:1.

  • Troubleshooting: If 3-bromophenol exceeds 10% of the mixture, transmetalation is too slow. Halt heating, add 0.02 eq of additional catalyst, and verify the anhydrous integrity of your solvent before restarting.

  • Once complete consumption of the electrophile is confirmed via LC-MS, cool to room temperature and proceed with standard aqueous workup.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ed.ac.uk URL:1

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: acs.org URL:2

  • Preventing protodeboronation in reactions with organotrifluoroborates Source: benchchem.com URL:3

  • 3-Bromo-5-octyloxyphenylboronic Acid Source: benchchem.com URL:4

Sources

Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-5-hydroxyphenylboronic Acid

This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 3-bromo-5-hydroxyphenylboronic acid. This particular substrate presents unique challenges due to the prese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 3-bromo-5-hydroxyphenylboronic acid. This particular substrate presents unique challenges due to the presence of both an acidic hydroxyl group and a boronic acid moiety, which can lead to competing side reactions and low yields. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals to navigate these complexities and achieve successful outcomes.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses common issues encountered during the Suzuki coupling of 3-bromo-5-hydroxyphenylboronic acid in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product. What are the most likely causes?

Answer: Low yield with this substrate is a frequent issue, often stemming from a combination of factors related to its bifunctional nature. The primary culprits are catalyst inhibition, suboptimal base selection, and degradation of the starting material.

  • Catalyst Inhibition by the Phenolic Group: The acidic proton of the hydroxyl group can react with the base to form a phenoxide. This negatively charged oxygen can coordinate with the palladium catalyst, potentially slowing down or halting the catalytic cycle.

  • Inappropriate Base Selection: A base that is too strong (e.g., NaOH, KOH) can aggressively deprotonate the phenol, exacerbating catalyst inhibition. Conversely, a base that is too weak may not be sufficient to activate the boronic acid for the crucial transmetalation step.[1][2] The choice of base is a delicate balance.

  • Protodeboronation: This is a major side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol solvents), effectively destroying your starting material.[3] This is often catalyzed by the base itself.

  • Insufficient Degassing: Oxygen can lead to the oxidative degradation of the palladium(0) catalyst and promote the unwanted homocoupling of the boronic acid.[4] Rigorous degassing of all solvents and the reaction vessel is non-negotiable.

Question 2: I'm observing significant homocoupling of my boronic acid (forming a symmetric biaryl byproduct). How can I minimize this?

Answer: Homocoupling is a common side reaction in Suzuki couplings, particularly with boronic acids.[4] It is primarily caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II) species that promote this undesired pathway.

Solutions:

  • Improve Degassing Technique: Standard purging with an inert gas (Argon or Nitrogen) for 15-30 minutes is often insufficient. Employing three to five cycles of "freeze-pump-thaw" for your solvents is a much more robust method for removing dissolved oxygen.[5]

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can sometimes reduce homocoupling, as it doesn't require an in-situ reduction step that can be sensitive to reaction conditions.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

Question 3: How do I choose the optimal base for a substrate with an acidic phenol group?

Answer: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][2][6] For 3-bromo-5-hydroxyphenylboronic acid, the ideal base must be strong enough for activation but not so strong that it causes issues with the phenolic proton.

  • Recommended Bases: Inorganic bases are generally preferred.

    • Potassium Phosphate (K₃PO₄): Often an excellent choice for substrates with sensitive functional groups. It is sufficiently basic to promote the reaction while being less harsh than hydroxides.[1]

    • Carbonates (K₂CO₃, Cs₂CO₃): These are also widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be particularly effective for challenging couplings.[1][7]

  • Bases to Avoid: Strong hydroxide bases like NaOH and KOH should generally be avoided as a first choice due to the high potential for catalyst inhibition via phenoxide formation.

Troubleshooting Flowchart: Diagnosing Low Yield

G start Low or No Yield Observed check_sm TLC/LC-MS Analysis: Is Starting Material (SM) Consumed? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes inactive_cat Problem: Inactive Catalyst or Reaction Conditions sm_present->inactive_cat side_rxn Problem: Dominant Side Reactions sm_gone->side_rxn sol_temp Action: Increase Temperature (e.g., 80°C -> 100°C) inactive_cat->sol_temp sol_ligand Action: Switch to a more active ligand (e.g., SPhos) inactive_cat->sol_ligand sol_degas Action: Improve Degassing (Freeze-Pump-Thaw) inactive_cat->sol_degas check_homo Homocoupling or Protodeboronation Observed? side_rxn->check_homo yes_side Yes check_homo->yes_side Yes no_side No / Unidentified Decomposition check_homo->no_side No yes_side->sol_degas sol_base Action: Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) yes_side->sol_base no_side->sol_temp Action: Lower Temperature sol_solvent Action: Change Solvent System (e.g., Dioxane/H₂O) no_side->sol_solvent

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Frequently Asked Questions (FAQs)

Q: Should I protect the hydroxyl group before the reaction?

A: Protecting the -OH group (e.g., as a methyl ether, -OMe, or a silyl ether, -OTBS) is a valid strategy that can simplify the reaction by removing the acidic proton. This can prevent catalyst inhibition and allow for a wider range of bases to be used. However, this adds two steps to your synthetic sequence (protection and deprotection), which may not be ideal. It is often preferable to first screen reaction conditions (catalyst, ligand, base) that tolerate the free hydroxyl group. If optimization fails, protection is a reliable alternative.

Q: What is the role of the ligand and which ones are best for this substrate?

A: The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle.[6]

  • Electron-donating ligands increase electron density on the palladium center, which generally accelerates the initial oxidative addition step.

  • Bulky ligands can promote the final reductive elimination step, which forms the desired C-C bond and regenerates the catalyst.

For challenging substrates like this, bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are highly recommended. Good starting points include SPhos , XPhos , or RuPhos . Using a pre-formed catalyst that already incorporates these ligands (a "precatalyst") can also improve reproducibility.[8]

Q: My product is an acid, making it difficult to separate from unreacted boronic acid during workup. What purification strategies can I use?

A: This is a common challenge when the product itself contains an acidic or basic functional group.

  • Esterification: A robust method is to perform a crude workup, then convert the entire mixture to its corresponding methyl ester using a reagent like trimethylsilyldiazomethane or by heating in methanol with a catalytic amount of acid. The resulting neutral esters are typically much easier to separate by standard silica gel chromatography. The desired product can then be saponified back to the acid.[9]

  • Chromatography with Acid Additive: Sometimes, adding a small amount of acetic acid (0.1-1%) to the mobile phase during column chromatography can improve the separation of acidic compounds by suppressing deprotonation and reducing tailing on the silica gel.[9]

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 3-bromo-5-hydroxyphenylboronic acid with a generic aryl halide partner (e.g., 4-iodoanisole). Optimization may be required for different coupling partners.

Materials:

  • 3-Bromo-5-hydroxyphenylboronic acid (1.2 equivalents)

  • Aryl Halide (e.g., 4-iodoanisole, 1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 3-bromo-5-hydroxyphenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of dioxane. Add this pre-mixed catalyst to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[5][10]

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent ratio is typically between 4:1 and 10:1 (organic:aqueous).[10]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Transfer to a separatory funnel and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Key Parameter Summary

The following table summarizes the critical parameters and provides recommendations for optimizing the Suzuki coupling of 3-bromo-5-hydroxyphenylboronic acid.

ParameterOptionsRationale & Recommendations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ is a cost-effective and common choice, but requires an external ligand. Pd(PPh₃)₄ can be used directly but may be less active for this substrate.[10][12]
Ligand PPh₃, SPhos , XPhos , RuPhosBulky, electron-rich monophosphine ligands like SPhos or XPhos are highly recommended to overcome the challenges of this substrate.[13]
Base K₃PO₄ , K₂CO₃ , Cs₂CO₃, KFK₃PO₄ is an excellent starting point. Avoid strong bases like NaOH or KOH to prevent catalyst inhibition by the phenoxide.[1][7]
Solvent System Dioxane/H₂O , Toluene/H₂O , THF/H₂OA biphasic mixture is standard. Ensure solvents are thoroughly degassed to prevent side reactions.[6][14]
Temperature 80 - 110 °CStart around 90-100 °C. Higher temperatures can increase reaction rate but may also promote decomposition or side reactions.[10]
Stoichiometry 1.1 - 1.5 eq. of Boronic AcidA slight excess of the boronic acid is typically used to drive the reaction to completion.[10]

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R-X) Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation (Ar'B(OH)₂) + Base Trans->Pd0 Reductive Elimination (R-Ar') center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - San Diego State University. Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]

  • Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling - Organic Syntheses. Available at: [Link]

  • Screening of different bases for Suzuki coupling - ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Trouble isolating my Suzuki coupling biaryl acid product - Reddit. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations - ACS Publications. Available at: [Link]

  • Synthesis of biaryls 3 through Suzuki–Miyaura coupling - ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? - Reddit. Available at: [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid - ResearchGate. Available at: [Link]

  • Optimization of Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate. Available at: [Link]

  • Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube - SciSpace. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides - RSC Publishing. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction - PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-5-hydroxyphenylboronic Acid Mixtures

Welcome to the technical support center for the purification of 3-Bromo-5-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Bromo-5-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. By understanding the underlying chemical principles, you can optimize your purification strategies and ensure the high purity required for downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the purification of 3-Bromo-5-hydroxyphenylboronic acid.

Q1: What are the most common impurities in crude 3-Bromo-5-hydroxyphenylboronic acid?

A1: Typical impurities often include protodeborylated products (where the boronic acid group is replaced by a hydrogen), boric acid, and potentially dimeric or trimeric boroxines, which are anhydrides of the boronic acid.[1][2] Depending on the synthetic route, unreacted starting materials or by-products from side reactions may also be present.[2] For instance, if synthesized from 3-bromophenol, residual starting material could be a key impurity.[3]

Q2: Why is purification of this and other arylboronic acids often challenging?

A2: Arylboronic acids can be difficult to purify for several reasons. They can be prone to decomposition on silica gel, leading to streaking and poor separation during column chromatography.[4][5] Their polarity, influenced by both the hydroxyl and boronic acid groups, can also make finding a suitable recrystallization solvent system challenging.[1] Furthermore, the potential for protodeborylation under certain conditions can lead to the formation of impurities during the purification process itself.[6][7]

Q3: Is it possible to use the crude material directly in the next reaction step, such as a Suzuki-Miyaura coupling?

A3: While it may be tempting to use the crude material, especially if NMR analysis suggests high initial purity, it is generally not recommended for sensitive or large-scale reactions.[8] Impurities can interfere with the catalytic cycle of cross-coupling reactions, leading to lower yields and the formation of difficult-to-remove by-products.[7] However, for small-scale exploratory reactions, using crude material after a simple work-up like a plug filtration through celite might be considered.[8]

Q4: What analytical techniques are best for assessing the purity of 3-Bromo-5-hydroxyphenylboronic acid?

A4: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying non-volatile impurities.[9] Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool for determining absolute purity without the need for a specific reference standard.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities, though derivatization might be necessary for the boronic acid itself.[9][10]

II. Troubleshooting Guides

This section provides a structured approach to overcoming specific issues encountered during the purification of 3-Bromo-5-hydroxyphenylboronic acid.

Issue 1: Low Purity After Initial Synthesis and Work-up

Symptoms:

  • NMR or HPLC analysis shows multiple unexpected peaks.

  • The isolated material is an oil or a sticky solid instead of a crystalline powder.

Troubleshooting Workflow:

G start Initial Low Purity check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_protodeborylation Protodeborylated Byproduct? is_starting_material->is_protodeborylation No optimize_reaction Optimize Reaction: - Stoichiometry - Reaction Time - Temperature is_starting_material->optimize_reaction Yes is_boroxine Boroxine Formation? is_protodeborylation->is_boroxine No acid_base_extraction Acid-Base Extraction is_protodeborylation->acid_base_extraction Yes other_impurities Other Impurities is_boroxine->other_impurities No azeotropic_removal Azeotropic Removal of Water is_boroxine->azeotropic_removal Yes recrystallization Recrystallization other_impurities->recrystallization Yes chromatography Column Chromatography recrystallization->chromatography

Caption: Troubleshooting workflow for low initial purity.

Detailed Guidance:

  • Identify the Impurities: Use analytical techniques like NMR and LC-MS to identify the major impurities. Common culprits are unreacted starting materials, the protodeborylated arene, and boroxines.[2]

  • Unreacted Starting Material: If significant starting material remains, revisit the reaction conditions. Consider adjusting stoichiometry, reaction time, or temperature to drive the reaction to completion.

  • Protodeborylated Byproduct: The presence of the deborylated arene suggests that the C-B bond is being cleaved. This can happen during the reaction or work-up, especially in the presence of excess water or at high temperatures.[7] An acid-base extraction can be effective in separating the more acidic boronic acid from the less acidic byproduct.[4]

  • Boroxine Formation: Boroxines are cyclic anhydrides of boronic acids and can form upon heating or in the presence of dehydrating agents. They can often be converted back to the boronic acid by dissolving the crude material in a solvent like diethyl ether and washing with water.

Issue 2: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of crystallizing.

  • No significant increase in purity is observed after recrystallization.

  • Poor recovery of the material.

Troubleshooting Strategies:

  • Solvent Screening: A systematic solvent screen is crucial. Start with single solvents of varying polarity. If single solvents fail, try binary solvent systems. A good system will have the compound sparingly soluble at room temperature and highly soluble when hot.[4] For 3-Bromo-5-hydroxyphenylboronic acid, consider solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or water (if the impurities are significantly less water-soluble).[4][5]

  • Trituration: If recrystallization proves difficult, trituration can be a valuable alternative.[4] This involves suspending the impure solid in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. Sonication can aid in this process. Hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate can be effective.[1]

  • Slow Cooling and Seeding: Rapid cooling can lead to oiling out. Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. If you have a small amount of pure material, adding a seed crystal can induce crystallization.

Issue 3: Challenges with Column Chromatography

Symptoms:

  • The compound streaks on the TLC plate.

  • The compound appears to decompose on the silica gel column.

  • Poor separation from impurities.

Troubleshooting and Optimization:

  • Choice of Stationary Phase: Standard silica gel can be too acidic for some boronic acids, leading to decomposition.[5] Consider using deactivated silica (by adding a small amount of a base like triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[4] For highly polar boronic acids, reverse-phase chromatography (C18) may be a better option.[1][5]

  • Eluent System Modification: If streaking is observed on TLC, adding a small amount of a modifier to the eluent can improve the peak shape.[4] For normal phase chromatography, adding a small percentage of acetic acid or formic acid can sometimes help. For reverse-phase, adjusting the pH of the aqueous mobile phase is critical for controlling the retention of the acidic boronic acid.[11]

  • Formation of a Boronate Ester: A highly effective strategy is to temporarily convert the boronic acid to a less polar boronate ester, such as the pinacol ester.[1] These esters are generally more stable on silica gel and can be purified using standard normal-phase chromatography. The ester can then be hydrolyzed back to the boronic acid.[1]

III. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral or less acidic impurities.

  • Dissolve the crude 3-Bromo-5-hydroxyphenylboronic acid mixture in a suitable organic solvent like ethyl acetate.

  • Extract the organic solution with an aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The boronic acid will deprotonate and move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH 1-2). The purified boronic acid should precipitate out of the solution.

  • Collect the solid by filtration, wash it with cold water, and dry it under vacuum.

Protocol 2: Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexanes)

This is a standard recrystallization technique for moderately polar compounds.

  • Place the crude 3-Bromo-5-hydroxyphenylboronic acid in a flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes to the hot solution until it becomes slightly cloudy.

  • Add a drop or two of hot ethyl acetate to redissolve the solid and make the solution clear again.

  • Allow the flask to cool slowly to room temperature. Crystals of the purified product should form.

  • Once crystallization appears complete, place the flask in a refrigerator or ice bath to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Protocol 3: Purification via Diethanolamine Adduct Formation

This method involves the formation of a crystalline adduct with diethanolamine, which can be easily separated.[1][2][5]

  • Dissolve the crude boronic acid in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add diethanolamine dropwise with stirring. The diethanolamine adduct should precipitate as a crystalline solid.

  • Collect the solid by filtration and wash it with the solvent used for the reaction.

  • To recover the free boronic acid, suspend the adduct in a mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl).

  • Stir vigorously until the solid dissolves. The boronic acid will be in the organic layer, and the diethanolamine salt will be in the aqueous layer.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain the purified boronic acid.

IV. Data Summary

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, scalable.Can have low recovery; finding a suitable solvent can be time-consuming.[1][4]
Acid-Base Extraction >97%Effective for removing neutral or basic impurities.May not remove other acidic impurities; potential for product loss during transfers.[2][4]
Column Chromatography >99%High resolution, can separate closely related impurities.Can be tedious; potential for product decomposition on the stationary phase.[4][5]
Diethanolamine Adduct >99%Highly selective for boronic acids, often yields highly crystalline solids.Requires an additional chemical step; may not be suitable for all boronic acids.[1][2]

V. Visualization of Purification Workflow

G crude_product Crude 3-Bromo-5-hydroxyphenylboronic acid initial_analysis Purity Analysis (TLC, NMR, HPLC) crude_product->initial_analysis purity_check Purity > 95%? initial_analysis->purity_check direct_use Consider for Direct Use (Small Scale) purity_check->direct_use Yes purification_needed Purification Required purity_check->purification_needed No recrystallization Recrystallization purification_needed->recrystallization acid_base Acid-Base Extraction purification_needed->acid_base chromatography Column Chromatography purification_needed->chromatography post_purification_analysis Purity Analysis recrystallization->post_purification_analysis acid_base->post_purification_analysis chromatography->post_purification_analysis final_purity_check Purity > 99%? post_purification_analysis->final_purity_check pure_product Pure Product final_purity_check->pure_product Yes further_purification Further Purification (e.g., different method) final_purity_check->further_purification No further_purification->recrystallization

Caption: General purification decision workflow.

VI. References

  • Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]

  • shmonza. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Kurniawan, Y. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Groningen. [Link]

  • OhAfrica_BraveAfrica. (2017, December 19). Purification of boronic acids?. r/chemistry. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Not_a_chemist_biochem. (2025, November 8). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]

  • Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid. Google Patents.

  • Rodrigues, T. A. (2018). Purification of antibody fragments by phenylboronate chromatography using a microfluidic device. Universidade de Lisboa. [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Chetwyn, N. P. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of liquid chromatography & related technologies, 36(18), 2596-2607. [Link]

  • Pinto, A., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • throwawaychemhelp1. (2024, August 18). Trouble purifying my boronate ester compound. r/Chempros. [Link]

  • MDPI. (2022, August 31). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • ResearchGate. (n.d.). Phenylboronic acid Chromatography provides a Rapid, Reproducible and Easy Scalable Multimodal Process for the Capture of Monoclonal Antibodies. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health. [Link]

  • Academia.edu. (n.d.). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Academia.edu. [Link]

  • National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • TSI Journals. (2011, April 14). Analytical CHEMISTRY. TSI Journals. [Link]

  • Sciencemadness.org. (2002, April 2). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Sciencemadness.org. [Link]

  • Royal Society of Chemistry. (2021, July 28). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Royal Society of Chemistry. [Link]

Sources

Optimization

removing palladium impurities from 3-Bromo-5-hydroxyphenylboronic acid products

Welcome to the Technical Support Center for Palladium Remediation. As a Senior Application Scientist, I have designed this portal specifically for researchers and process chemists dealing with the purification of 3-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium Remediation. As a Senior Application Scientist, I have designed this portal specifically for researchers and process chemists dealing with the purification of 3-Bromo-5-hydroxyphenylboronic acid and its derivatives.

Removing palladium (Pd) from this specific active pharmaceutical ingredient (API) intermediate is notoriously difficult. Regulatory bodies (such as the FDA and EMA) strictly enforce ICH Q3D guidelines, which typically require residual palladium levels to be reduced to <10 ppm for oral drug products[1],[2]. This guide provides the mechanistic causality behind common failures and self-validating protocols to ensure successful metal scavenging.

Core Remediation Workflow

PdRemediation Start Crude 3-Bromo-5-hydroxyphenylboronic acid (Pd > 1000 ppm) Solvent Dissolve in EtOAc or THF + 2% Water (Breaks Boroxines) Start->Solvent Scavenger Add Silica-Thiol or DMT Scavenger (5-10 molar eq. to Pd) Solvent->Scavenger Temp Stir at 20-25°C for 4-16h (Prevents Protodeboronation) Scavenger->Temp Control Temp Filter Filter through Celite Pad Wash with 10% MeOH/EtOAc Temp->Filter Monitor Time Analyze ICP-MS Analysis Filter->Analyze Pass Pd < 10 ppm Proceed to Crystallization Analyze->Pass Success Fail Pd > 10 ppm Assess Failure Mode Analyze->Fail High Residual Pd

Logical workflow for palladium scavenging from sensitive boronic acid intermediates.

The Chemistry of 3-Bromo-5-hydroxyphenylboronic Acid (FAQs)

Q: Why is palladium so difficult to remove from this specific molecule? A: This molecule presents a "perfect storm" for metal retention. Both the hydroxyl (-OH) and the boronic acid (-B(OH)₂) groups act as bidentate or bridging ligands, strongly chelating Pd(II) species[3]. Furthermore, in non-polar solvents, boronic acids exist in a dynamic equilibrium with their cyclic boroxine anhydrides. These macromolecular boroxines can physically encapsulate palladium clusters, shielding them from solid-supported scavengers.

Q: Why does my product degrade (protodeboronation) during the scavenging process? A: Protodeboronation (the cleavage of the C-B bond) is highly accelerated by heat and basic conditions. If you use an amine-functionalized silica scavenger (e.g., SiliaMetS Amine), the localized basicity coordinates to the empty p-orbital of the boron atom. This forms a reactive boronate complex that readily hydrolyzes[1],[4]. Causality: To prevent this, you must strictly use neutral or slightly acidic scavengers (like Thiol or DMT) and maintain the temperature below 25°C.

Q: Can the bromine atom react during purification? A: Yes. If residual Pd(0) is present and the mixture is heated, the active Pd catalyst can undergo oxidative addition into the C-Br bond, leading to unwanted cross-coupling or debromination oligomers. Causality: By performing the scavenging at room temperature in an open-air environment, residual Pd(0) is oxidized to the less catalytically active Pd(II) state. This quenches catalytic activity and simultaneously increases the binding affinity to thiol-based scavengers[1].

Quantitative Scavenger Selection Guide

Choosing the right scavenger requires balancing metal affinity against the chemical stability of the boronic acid[5].

Scavenger TypeFunctional GroupPrimary AffinityRisk of ProtodeboronationTypical Pd Reduction (ppm)
SiliaMetS Thiol -SHPd(II) > Pd(0)Low (Neutral)1500 → < 10
SiliaMetS DMT DimercaptotriazinePd(II) & Pd(0)Low (Neutral)1500 → < 5
Amine-Resins -NH₂ / -NHRPd(II)High (Basic) 1000 → 50
Activated Carbon Porous CarbonPd(0) clustersLow1000 → 100
PIX Potassium Isopropyl XanthatePd(II)Moderate1000 → < 1

Data synthesized from comparative scavenger efficacy studies on pharmaceutical intermediates[1],[6],[7].

Troubleshooting Matrix

Issue 1: High residual Pd (>50 ppm) after silica-thiol treatment.

  • Root Cause: Pd is trapped inside boroxine oligomers, preventing the scavenger from physically accessing the metal.

  • Intervention: Add 1-2% (v/v) of water to your organic solvent (e.g., EtOAc/THF). The water hydrolyzes the boroxines back into the monomeric boronic acid, liberating the trapped palladium into the solution where the scavenger can bind it.

Issue 2: Severe product loss (Mass recovery < 60%).

  • Root Cause: 3-Bromo-5-hydroxyphenylboronic acid hydrogen-bonds tightly to the unfunctionalized silanol (Si-OH) groups on the silica scavenger backbone[8].

  • Intervention: Do not wash the filter cake with pure non-polar solvents. Wash the spent scavenger cake with a highly polar, protic solvent mixture (e.g., 10-20% Methanol in Ethyl Acetate). Methanol out-competes the API for hydrogen bonding sites on the silica, eluting your product without releasing the covalently bound palladium.

Issue 3: Scavenger is ineffective; Pd levels remain unchanged.

  • Root Cause: The Pd is heavily chelated by the product's hydroxyl/boronic groups, and a monodentate scavenger's binding constant is not strong enough to strip it.

  • Intervention: Switch from a monodentate scavenger (Thiol) to a bidentate/tridentate scavenger like SiliaMetS DMT[7]. The chelate effect of DMT provides a higher thermodynamic driving force to strip Pd from the API.

Validated Experimental Protocols

Protocol 1: Neutral Palladium Scavenging (Self-Validating System)

Objective: Reduce Pd from >1000 ppm to <10 ppm without protodeboronation or product loss[9],[4].

  • Dissolution: Dissolve the crude 3-Bromo-5-hydroxyphenylboronic acid in Ethyl Acetate (10 mL/g). Add 2% v/v DI water to ensure the product remains in the monomeric boronic acid form.

  • Scavenger Addition: Add 5 to 10 molar equivalents (relative to the initial Pd catalyst load) of SiliaMetS Thiol or SiliaMetS DMT[3].

  • Incubation: Stir the suspension gently at 20–25°C for 4 to 16 hours. Crucial: Do not heat above 30°C to prevent C-Br oxidative addition and protodeboronation.

  • Filtration: Filter the mixture through a 1 cm pad of Celite® in a Büchner funnel[3].

  • Product Recovery Wash (Self-Validation Step): Wash the filter cake with 2 x 2 volumes of 10% Methanol in Ethyl Acetate.

    • Validation Check: Evaporate a single drop of the final wash filtrate on a TLC plate and visualize under UV (254 nm). If the spot is UV-active, the product is still hydrogen-bonding to the silica. Continue washing with the polar protic solvent until the TLC spot disappears, validating complete API recovery.

  • Concentration: Concentrate the filtrate under reduced pressure (bath temp < 35°C) to recover the purified product.

Protocol 2: Orthogonal Purification via Crystallization

Objective: Remove trace residual Pd (<50 ppm) and organic impurities by physically excluding the metal from the crystal lattice[9],[5].

  • Solvent Exchange: Dissolve the concentrated product from Protocol 1 in a minimum volume of warm THF (approx. 40°C).

  • Anti-Solvent Addition: Slowly add Toluene or Heptane dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the mixture to cool to room temperature, then chill to 0–5°C for 2 hours. The Pd-scavenger complexes and residual Pd generally remain highly soluble in the mother liquor.

  • Isolation: Filter the crystals and wash with cold Toluene. Analyze the final API via ICP-MS to confirm Pd levels are <10 ppm.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.1

  • How to Remove Palladium in three easy steps. Biotage. 2

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. RSC Publishing. 6

  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem. 3

  • Application Note : SiliaMetS Metal Scavengers. Velocity Scientific Solutions. 7

  • Metal Scavengers: An alternative to recrystallization for removing metals? Biotage. 9

  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media. MDPI. 4

  • Workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions. Benchchem. 5

Sources

Troubleshooting

resolving solubility issues of 3-Bromo-5-hydroxyphenylboronic acid in water

Welcome to the technical support guide for 3-Bromo-5-hydroxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and resolve common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Bromo-5-hydroxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and resolve common challenges associated with the aqueous solubility of this versatile building block. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, empowering you to optimize your experimental success.

Troubleshooting Guide: Resolving Aqueous Solubility Issues

Users frequently report that 3-Bromo-5-hydroxyphenylboronic acid exhibits poor solubility in neutral water. This is an expected characteristic for many arylboronic acids, which are crystalline solids with a predominantly nonpolar aromatic ring.[1][2] The following troubleshooting guide offers several field-proven methods to achieve complete dissolution, structured from the most common and straightforward to more specialized techniques.

Initial Assessment Workflow

Before attempting solubilization, it's crucial to follow a logical workflow to identify the most appropriate method for your specific experimental context.

G cluster_0 cluster_1 Methods start Start: Undissolved 3-Bromo-5-hydroxyphenylboronic acid in Water q1 Is the final solution pH critical for your reaction? start->q1 q2 Are organic co-solvents compatible with your system? q1->q2 Yes method1 Method 1: pH Adjustment q1->method1  No q3 Are your reagents thermally stable? q2->q3 No method2 Method 2: Co-Solvent System q2->method2  Yes method3 Method 3: Controlled Heating q3->method3  Yes method4 Method 4: Polyol Complexation q3->method4 No end Solution Achieved method1->end method2->end method3->end method4->end

Caption: Troubleshooting workflow for solubilizing 3-Bromo-5-hydroxyphenylboronic acid.

Method 1: pH Adjustment

Question: My compound won't dissolve in deionized water. Can I change the pH?

Answer: Yes, this is the most effective and common method. 3-Bromo-5-hydroxyphenylboronic acid has two acidic protons: one on the boronic acid moiety (pKa ~8-9) and one on the phenolic hydroxyl group (pKa ~9-10). By adding a base, you deprotonate these groups to form anionic boronate and phenolate species, which are significantly more soluble in water due to ion-dipole interactions.[3][4]

G cluster_0 Insoluble Form (Neutral pH) cluster_1 Highly Soluble Anionic Forms (Basic pH) struct1 HO-B(OH)-Ar-OH struct2 [HO-B(OH)-Ar-O]⁻ struct1->struct2 + OH⁻ (deprotonates phenol) struct3 [⁻O-B(OH)-Ar-O]⁻ struct2->struct3 + OH⁻ (deprotonates boronic acid)

Caption: pH-dependent equilibrium favoring soluble anionic species in basic conditions.

Experimental Protocol:

  • Suspend the 3-Bromo-5-hydroxyphenylboronic acid in the desired volume of water with magnetic stirring.

  • Prepare a stock solution of a suitable base (e.g., 1 M NaOH, 1 M KOH, or 2 M K₂CO₃).

  • Add the base dropwise to the suspension. You should observe the solid beginning to dissolve.

  • Monitor the pH of the solution. Continue adding base until all the solid has dissolved. A final pH of 10-11 is typically sufficient.

  • Self-Validation: Ensure the chosen base and the final pH are compatible with your downstream reaction chemistry. For instance, many palladium catalysts in Suzuki-Miyaura couplings require a basic medium, making this method highly synergistic.[4]

Base Selection GuideSuitability & Considerations
Sodium Hydroxide (NaOH) Strong base, provides rapid dissolution. Widely compatible.
Potassium Carbonate (K₂CO₃) Weaker base, offers more controlled pH adjustment. Often used in Suzuki couplings.
Triethylamine (TEA) Organic base. Use if inorganic bases are incompatible with your reaction.

Caution: Handle strong bases with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

Method 2: Co-Solvent Systems

Question: I cannot alter the pH. What are my other options?

Answer: Using a water-miscible organic co-solvent can effectively increase solubility. The co-solvent disrupts the strong hydrogen-bonding network of water and provides a more favorable, less polar environment for the arylboronic acid to dissolve.[4]

Experimental Protocol:

  • Attempt to suspend the compound in your primary aqueous solvent.

  • With vigorous stirring, add a co-solvent in small increments (e.g., 5-10% of the total volume).

  • Observe for dissolution. Gentle warming or sonication can be applied concurrently to expedite the process.

  • Self-Validation: The optimal solvent ratio must be determined empirically. Start with the minimum amount of co-solvent required for dissolution to minimize its impact on reaction kinetics or product isolation.

Recommended Co-SolventsProperties & Use Cases
Ethanol (EtOH) / Methanol (MeOH) Polar protic solvents. Good starting choice for many applications.
Dimethylformamide (DMF) Polar aprotic solvent. Excellent solubilizing power.
Dimethyl Sulfoxide (DMSO) Polar aprotic solvent. Very strong solvent, use sparingly.
Dioxane / Tetrahydrofuran (THF) Ethers often used in Suzuki coupling reactions with water.[4]
Method 3: Controlled Heating

Question: Can I just heat the mixture to get it to dissolve?

Answer: Yes. For most solid-liquid systems, solubility increases with temperature.[3][7] This method is simple but requires caution.

Experimental Protocol:

  • Suspend the compound in the aqueous or co-solvent system.

  • Heat the mixture gently using a water bath or heating mantle with stirring.

  • Increase the temperature gradually (e.g., in 10 °C increments) until the solid dissolves. Do not exceed the boiling point of your solvent system.

  • Self-Validation: Once dissolved, allow the solution to cool to the reaction temperature. If the compound precipitates out, it indicates a supersaturated solution was formed. In this case, a combination of heating and a co-solvent system may be necessary to maintain solubility at the desired temperature.

Caution: Boronic acids can undergo thermal decomposition or dehydration to form boroxines. Avoid prolonged heating at high temperatures. Always verify the thermal stability of all reactants in your experiment.

Method 4: Complexation with Polyols

Question: I have a highly sensitive reaction and cannot use pH changes, organic co-solvents, or heat. Is there another way?

Answer: Yes, a more elegant solution involves chemical complexation. Boronic acids reversibly react with 1,2- or 1,3-diols (polyols) such as mannitol or glycerol to form five- or six-membered cyclic boronate esters. These esters are often significantly more water-soluble than the parent boronic acid.[3][8]

G struct1 R-B(OH)₂ (Less Soluble) struct3 Cyclic Boronate Ester (More Soluble) struct1->struct3 Forms Complex plus + struct2 HO-CH₂-CH(OH)-R' (Polyol, e.g., Glycerol) struct2->struct3 struct4 + 2 H₂O struct3->struct4 Releases Water

Sources

Optimization

minimizing homocoupling side reactions with 3-Bromo-5-hydroxyphenylboronic acid

Substrate Focus: 3-Bromo-5-hydroxyphenylboronic Acid Welcome to the Advanced Application Support Center. Working with 3-Bromo-5-hydroxyphenylboronic acid presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 3-Bromo-5-hydroxyphenylboronic Acid

Welcome to the Advanced Application Support Center. Working with 3-Bromo-5-hydroxyphenylboronic acid presents unique synthetic challenges. Because this molecule contains both an electrophilic site (bromide) and a nucleophilic site (boronic acid), it acts as an "AB-type" bifunctional monomer. When subjected to palladium-catalyzed Suzuki-Miyaura conditions, researchers frequently encounter severe side reactions, primarily oxidative homocoupling and unwanted oligomerization.

This guide provides a mechanistic breakdown, self-validating protocols, and actionable troubleshooting steps to suppress these impurities and maximize your target cross-coupling yields.

Mechanistic Causality of Side Reactions

To control a reaction, you must first understand the pathways that derail it. When using 3-Bromo-5-hydroxyphenylboronic acid, your catalytic cycle is threatened by three competing trajectories:

  • Oxidative Homocoupling (Symmetrical Dimerization): This is a bimolecular degradation pathway driven by the presence of dissolved oxygen and Pd(II) species. The reaction of dioxygen with the Pd(0) catalyst generates a peroxo complex (

    
    ). One oxygen atom of this complex coordinates to the highly oxophilic boron atom of the arylboronic acid, facilitating an unintended transmetalation of two boronic acid molecules to form a symmetrical biaryl[1].
    
  • Stoichiometric Pd(II) Reduction: If you utilize a Pd(II) precatalyst (e.g.,

    
    ), the system must reduce it to the active Pd(0) state. This reduction inherently consumes two equivalents of your boronic acid, forcing a homocoupling event before the catalytic cycle even begins[2].
    
  • Self-Condensation (Oligomerization): Because the substrate is an AB-monomer, the free boronic acid of one molecule can undergo transmetalation with the oxidative addition complex formed by the bromide of another identical molecule, leading to rapid polymerization[3].

G A 3-Bromo-5-hydroxyphenylboronic acid (AB Monomer) B Desired Cross-Coupling (Target Biaryl) A->B + Ar-X, Pd(0), Base (Controlled) C Oxidative Homocoupling (Symmetrical Dimer) A->C + O2, Pd(II) (Side Reaction) D Self-Condensation (Oligomerization) A->D + Base, Pd(0) (Unprotected AB)

Reaction pathways of 3-Bromo-5-hydroxyphenylboronic acid highlighting homocoupling risks.

Troubleshooting Guide & Root Cause Analysis

Issue 1: LC-MS shows a high concentration of the symmetrical dimer (m/z ~ 430 for the dibromo-dihydroxy-biphenyl).

  • Root Cause: Oxygen ingress or unreduced Pd(II) in the reaction mixture.

  • Mitigation: Rigorous exclusion of dissolved oxygen is mandatory. Standard vacuum/backfill cycles are often insufficient for sensitive boronic acids. Implement a subsurface nitrogen sparge[4]. Furthermore, add a mild reducing agent like potassium formate (

    
    ) to the mixture prior to catalyst addition. This reduces Pd(II) to Pd(0) without consuming your valuable boronic acid[4],[5].
    

Issue 2: The reaction mixture becomes viscous, and NMR shows broad, polymeric peaks.

  • Root Cause: The AB-monomer is undergoing self-condensation.

  • Mitigation: You must manipulate the reaction kinetics so that the rate of desired cross-coupling vastly exceeds the rate of self-condensation. This is achieved via a "Slow-Release" strategy . By converting the boronic acid to a MIDA ester, the active boronic acid is released drop-by-drop via slow aqueous hydrolysis, keeping its instantaneous concentration near zero and preventing oligomerization[6],[7].

Issue 3: Rapid consumption of starting material, but the primary product is 3-bromophenol (Protodeboronation).

  • Root Cause: The unprotected phenolic -OH group (pKa ~9.5) is deprotonated by strong bases (like

    
    ), forming an electron-rich phenoxide. This excess electron density destabilizes the C-B bond, accelerating protodeboronation.
    
  • Mitigation: Switch to a weaker, sterically hindered base (e.g.,

    
     or 
    
    
    
    ) and utilize anhydrous conditions by converting the boronic acid to a pinacol ester (Bpin)[2],[8].
Quantitative Data: Efficacy of Mitigation Strategies

The following table summarizes the expected impact of various process modifications on the impurity profile when coupling 3-Bromo-5-hydroxyphenylboronic acid with a standard aryl iodide.

Reaction ConditionPd SourceProcess Modification / AdditiveHomocoupling (%)Target Biaryl Yield (%)
Standard (Aerobic)

None25 - 40%< 45%
Degassed

Subsurface

Sparge (30 min)
10 - 15%70%
Degassed + Reductant


Sparge + Potassium Formate
< 2%> 90%
Pre-formed Pd(0)


Sparge
< 5%85%
Slow Release

MIDA Boronate + Mild Base< 1% (Oligomer)92%
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain built-in analytical checkpoints that prove the mechanistic conditions have been met before you commit your reagents.

Protocol A: Suppressing Oxidative Homocoupling via Reductive Pre-activation

This protocol utilizes potassium formate to chemically reduce Pd(II) and acts as a diagnostic tool for oxygen leaks[4].

  • Solvent Preparation: Add the reaction solvent (e.g., THF/Water 4:1) to a 3-neck flask. Insert a sparging needle directly into the liquid phase. Sparge with ultra-pure

    
     for a minimum of 30 minutes.
    
  • Reagent Loading: Add the base (

    
    , 2.0 eq) and potassium formate (1.5 eq) to the solvent.
    
  • Catalyst Pre-activation: Add

    
     (0.05 eq) and your chosen phosphine ligand under a positive 
    
    
    
    stream. Stir for 15 minutes at room temperature. The solution should change color (typically to a dark/yellow homogeneous state), indicating the reduction to Pd(0).
  • Self-Validation Checkpoint: Add the 3-Bromo-5-hydroxyphenylboronic acid (1.0 eq) but DO NOT add the electrophile yet . Stir for 10 minutes and pull an LC-MS aliquot.

    • Validation Pass: Only the monomer is detected. The system is perfectly deoxygenated.

    • Validation Fail: Symmetrical dimer is detected. Stop the experiment. Your system has an oxygen leak, and the Pd is mediating oxidative homocoupling. Fix the seal and re-sparge.

  • Execution: If the checkpoint passes, add your electrophile (1.1 eq) and heat to the required reaction temperature.

Protocol B: Syringe-Pump Slow Addition for AB-Monomers

This protocol prevents self-condensation by maintaining an infinitely low concentration of the bifunctional monomer.

  • Electrophile Pool: In the main reaction flask, combine your target aryl halide (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq), and degassed solvent. Heat to 80°C.
  • Monomer Solution: Dissolve 3-Bromo-5-hydroxyphenylboronic acid (1.0 eq) in a minimal amount of degassed solvent in a separate sealed vial. Load this into a gas-tight syringe.

  • Slow Addition: Use a syringe pump to add the monomer solution to the main flask at a rate of 0.5 mL/hour.

  • Self-Validation Checkpoint: Pull an aliquot from the main flask 30 minutes into the addition.

    • Validation Pass: LC-MS shows zero unreacted 3-Bromo-5-hydroxyphenylboronic acid. It is being consumed by cross-coupling the moment it hits the flask.

    • Validation Fail: Monomer is accumulating. The cross-coupling cycle is too slow, and oligomerization is imminent. Pause the pump and increase the temperature or catalyst loading.

Troubleshooting Workflow

TroubleshootingTree Start Analyze Impurity Profile Q1 Is the impurity a symmetrical dimer? Start->Q1 Q2 Is the impurity an oligomer/polymer? Q1->Q2 No Sol1 Action: Sparge with N2 & Add KCHO2 Q1->Sol1 Yes (Oxidative) Sol2 Action: Use Syringe Pump or Protect -B(OH)2 Q2->Sol2 Yes (Self-Condensation) Sol3 Action: Check for Protodeboronation Q2->Sol3 No

Diagnostic decision tree for isolating and resolving Suzuki-Miyaura side reactions.

Frequently Asked Questions (FAQs)

Q: Why does my


 catalyst cause more homocoupling than 

?
A:

is a Pd(II) source. To enter the catalytic cycle, it must be reduced to the active Pd(0) species. In the absence of a reducing agent, the catalyst forces two equivalents of your boronic acid to undergo transmetalation and reductive elimination, inherently generating one equivalent of homocoupled dimer per palladium center[2],[8].

is already in the Pd(0) oxidation state, bypassing this stoichiometric consumption[5].

Q: Can I protect the hydroxyl group to improve stability? A: Yes. The unprotected phenolic -OH is highly acidic. Under standard Suzuki basic conditions, it deprotonates to form a phenoxide. This alters the electronic properties of the ring, making the C-B bond more susceptible to cleavage (protodeboronation). Protecting the -OH as a benzyl ether or silyl ether neutralizes this electronic shift and drastically improves the stability of the monomer[7].

Q: How exactly do MIDA boronates prevent homocoupling? A: MIDA (N-methyliminodiacetic acid) esters render the boron atom


-hybridized and coordinatively saturated, making it completely unreactive toward transmetalation. Under mild aqueous basic conditions, the MIDA group slowly hydrolyzes to release the free boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the active boronic acid extremely low, which outcompetes the bimolecular homocoupling pathway and prevents the AB-monomer from polymerizing with itself[6],[7].
References
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications URL:[Link][4]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory Source: The Journal of Physical Chemistry A (ACS) URL:[Link][1]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene Source: ResearchGate URL:[Link][6]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link][2]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link][8]

Sources

Troubleshooting

storage conditions to prevent anhydride formation in 3-Bromo-5-hydroxyphenylboronic acid

Storage & Handling Guide: Preventing Anhydride Formation Product: 3-Bromo-5-hydroxyphenylboronic acid CAS: 1218789-50-4 (and related salts/esters) Chemical Class: Functionalized Phenylboronic Acid Critical Issue: Dehydra...

Author: BenchChem Technical Support Team. Date: March 2026

Storage & Handling Guide: Preventing Anhydride Formation

Product: 3-Bromo-5-hydroxyphenylboronic acid CAS: 1218789-50-4 (and related salts/esters) Chemical Class: Functionalized Phenylboronic Acid Critical Issue: Dehydration-driven Boroxine (Anhydride) Formation

The Core Problem: The Boronic Acid-Boroxine Equilibrium

Users frequently report discrepancies in melting points, solubility, or stoichiometry calculations. In 90% of cases, this is not due to chemical decomposition but rather a reversible physical change: the formation of boroxine anhydrides .

Unlike carboxylic acids, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This process is driven by the loss of water molecules from the crystal lattice.

Mechanism of Dehydration: 3 × [Ar-B(OH)₂]


 (Ar-BO)₃ + 3 H₂O
  • Forward Reaction (Storage Issue): Promoted by heat, vacuum, and desiccators.

  • Reverse Reaction (Recovery): Promoted by moisture/water.

Visualizing the Transformation

The following diagram illustrates the structural shift that occurs during improper storage.

BoroxineEquilibrium Monomer Boronic Acid Monomer (Active Reagent) 3 x Ar-B(OH)2 Transition Dehydration (- 3 H2O) Monomer->Transition Heat / Vacuum / Desiccation Transition->Monomer Trimer Boroxine Trimer (Cyclic Anhydride) (Ar-BO)3 Transition->Trimer Trimer->Transition + Water / Humidity

Figure 1: The reversible dehydration pathway. Storage in ultra-dry conditions accelerates the shift to the red node (inactive/anhydride form).

Optimal Storage Protocol

To maintain the compound in its monomeric acid form, you must prevent the loss of lattice water without introducing enough moisture to cause hydrolysis of the C-B bond (protodeboronation).

ParameterRecommendationScientific Rationale
Temperature 2°C – 8°C Lower temperatures kinetically inhibit the dehydration reaction.
Container Glass or Polypropylene Tightly capped. Parafilm sealing is mandatory to create a closed system.
Desiccant? NO Do not store over silica gel or Drierite. Aggressive desiccation pulls water from the equilibrium, forcing anhydride formation.
Atmosphere Argon/Nitrogen Recommended.[1][2] The phenolic hydroxyl group at position 5 is susceptible to slow oxidation; inert gas protects this moiety.
Long-term -20°C For storage >6 months. Allow to warm to RT before opening to prevent condensation.
Troubleshooting & FAQs
Q1: My sample has a melting point 20°C higher than the CoA states. Is it impure?

A: Likely not. It has probably converted to the boroxine form.

  • Explanation: Boroxines generally have significantly higher melting points than their corresponding boronic acids.

  • Action: Do not discard. Perform a "Rehydration Recovery" (see Section 4).

Q2: The compound is not dissolving fully in my reaction solvent.

A: Boroxines are often less soluble in polar aprotic solvents (like acetonitrile or DMF) compared to the free acid.

  • Fix: Add a small quantity of water (1-2 eq.) to the reaction mixture. This in-situ hydrolysis rapidly converts the trimer back to the monomer, which then participates in the coupling reaction (e.g., Suzuki-Miyaura).

Q3: How do I confirm if I have the Anhydride?

A: Use 1H NMR in a dry solvent (like DMSO-d6 + D2O shake).

  • Protocol: Dissolve sample in dry DMSO-d6.

  • Observation:

    • Pure Acid: Sharp singlets for B(OH)₂ protons (typically around 8.0–9.5 ppm).

    • Anhydride:[2] Absence or broadening of OH peaks; slight shift in aromatic protons due to change in electronics at the boron center.

    • Verification: Add 1 drop of D₂O to the NMR tube. The anhydride should hydrolyze, and the aromatic peaks will shift back to the acid position (OH peaks will exchange/disappear).

Q4: Does the hydroxyl group at position 5 affect stability?

A: Yes.

  • Risk: The phenolic -OH makes the ring electron-rich, which can slightly increase susceptibility to oxidation.

  • Risk: There is a theoretical risk of intermolecular esterification (boronate ester formation) between the boron of one molecule and the phenol of another, forming an oligomer.

  • Prevention: Cold storage (2-8°C) effectively halts this oligomerization.

Recovery Protocol: Reverting Anhydride to Acid

If your batch has dehydrated (confirmed by MP or NMR), use this standardized rehydration method.

Method A: Solvent-Assisted Rehydration (Fast)

  • Dissolve the compound in a minimum amount of THF or Acetone .

  • Add Water dropwise until the solution becomes slightly cloudy.

  • Stir vigorously for 30 minutes at Room Temperature.

  • Concentrate under reduced pressure (do not heat above 40°C).

  • The resulting solid will be the rehydrated boronic acid.

Method B: Humid Chamber (Gentle)

  • Place the open vial of solid inside a larger jar containing a beaker of water (do not let water touch the solid).

  • Seal the outer jar.

  • Let stand at Room Temperature for 24 hours. The solid will absorb the necessary moisture from the air to revert to the acid form.

Decision Tree: Handling Your Shipment

Use this logic flow to determine the immediate action upon receiving a new batch.

HandlingFlow Start Receive Shipment (3-Br-5-OH-Phenylboronic Acid) Check Check Physical State (Clumping? High MP?) Start->Check Decision Is Anhydride Suspected? Check->Decision Yes Yes (High MP / Insoluble) Decision->Yes Discrepancy Found No No (Matches CoA) Decision->No Looks Good Action1 Perform Rehydration (Method A or B) Yes->Action1 Action2 Use Directly in Synthesis (Add 1% Water to Reaction) Yes->Action2 Urgent Use Storage Store at 2-8°C Sealed Tightly NO Desiccant No->Storage Action1->Storage

Figure 2: Workflow for initial quality assessment and storage.

References
  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.

  • Iovine, P. M., et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Dalton Transactions.

  • Sigma-Aldrich. (n.d.). Product Specification: (3-Bromo-5-hydroxyphenyl)boronic acid.[4][5]

  • Santini, C. C., et al. (2014). Growth of boronic acid based two-dimensional covalent networks. Chemical Communications.

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 3-Bromo-5-Hydroxyphenylboronic Acid Cross-Couplings

Welcome to the Advanced Applications Support Center. 3-Bromo-5-hydroxyphenylboronic acid is a highly versatile, yet notoriously challenging, bifunctional building block used extensively in pharmaceutical development and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. 3-Bromo-5-hydroxyphenylboronic acid is a highly versatile, yet notoriously challenging, bifunctional building block used extensively in pharmaceutical development and materials science[1]. Because it contains an electrophilic bromide, a nucleophilic boronic acid, and an acidic phenolic hydroxyl group on the same aromatic ring, it requires precise catalyst and condition selection to prevent side reactions like Suzuki polycondensation.

This guide is designed by Senior Application Scientists to help you troubleshoot stalled reactions, prevent oligomerization, and optimize catalyst selection for sterically hindered cross-coupling partners.

Part 1: Core Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling with 3-bromo-5-hydroxyphenylboronic acid is yielding a complex mixture of oligomers instead of the desired cross-coupled product. How do I establish chemoselectivity? A: You are observing self-condensation. 3-Bromo-5-hydroxyphenylboronic acid is an "AB-type" monomer. Under basic palladium-catalyzed conditions, the boronic acid of one molecule transmetalates and couples with the bromide of another[1].

  • The Mechanistic Solution: To break this reactivity loop, you must temporarily mask the boronic acid. The most robust strategy is converting the boronic acid into an N-methyliminodiacetic acid (MIDA) ester[2]. MIDA esters are completely stable to standard anhydrous cross-coupling conditions because the nitrogen atom coordinates to the empty p-orbital of the boron, rehybridizing it from sp² to sp³ and preventing the base activation required for transmetalation[3]. This allows you to selectively react the C-Br bond with an external boronic acid. Afterward, the MIDA ester can be hydrolyzed under mild aqueous basic conditions (e.g., 1M NaOH) to reveal the boronic acid for a subsequent coupling[2].

Q2: When coupling this boronic acid with a highly sterically hindered aryl halide (e.g., a 2,6-disubstituted aryl chloride), my reaction stalls completely. Which catalyst system is required? A: Steric bulk around the coupling partner severely impedes the reductive elimination step of the catalytic cycle. Standard catalysts like


 fail because the activation energy (

) for reductive elimination becomes prohibitively high when forcing two bulky aryl groups into the required cis-geometry on the Pd(II) center.
  • The Mechanistic Solution: Transition to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[4]. These ligands promote the formation of a highly active monoligated

    
     species, which facilitates the oxidative addition of unactivated chlorides. More importantly, their massive steric bulk creates a "steric buttressing" effect, forcing the two aryl groups on the Pd(II) intermediate closer together and dramatically accelerating reductive elimination[5]. For extreme steric demands (e.g., synthesizing tetra-ortho-substituted biaryls), advanced fluorinated Buchwald-type ligands like HFTPhos have demonstrated superior efficacy, lowering catalyst loading requirements to as little as 0.025 mol % by utilizing secondary Pd-arene interactions[5].
    

Q3: How does the unprotected 5-hydroxyl group dictate my choice of base? A: The phenolic hydroxyl group is acidic (pKa ~9.5). If you use strong bases like


 or 

, the phenol is rapidly deprotonated to form a phenoxide. This electron-rich phenoxide alters the electronic properties of the aryl ring, potentially slowing down transmetalation. Furthermore, alkali metal phenoxides often have poor solubility in organic solvents, causing your substrate to precipitate out of the catalytic cycle.
  • The Mechanistic Solution: The base is crucial for activating the boronic acid to form the reactive boronate complex[3][6]. To balance activation with phenol compatibility, use milder inorganic bases such as anhydrous

    
     or 
    
    
    
    [6]. Employing a biphasic solvent system (e.g., Toluene/
    
    
    ) ensures that any transiently formed phenoxide salts remain dissolved in the aqueous layer while the cross-coupling proceeds at the interface.

Part 2: Quantitative Data & Condition Screening

The following table summarizes the causal relationship between catalyst/base selection and reaction efficiency when coupling 3-bromo-5-hydroxyphenylboronic acid derivatives with sterically hindered partners.

Table 1: Impact of Catalyst and Base Selection on Sterically Hindered Suzuki Couplings

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation

(Standard)

Toluene/

90< 10%Reductive elimination stalled; significant oligomerization observed.

/ SPhos

Dioxane/

10042%Substrate precipitated due to complete phenol deprotonation.

/ SPhos

Toluene/

10081%Excellent conversion; mild base prevented precipitation[6].

/ HFTPhos

Toluene/

10093%Optimal for tetra-ortho-substituted products; lowest

[5].

Part 3: Verified Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies designed to circumvent the bifunctional and steric challenges of this molecule.

Protocol A: MIDA Ester Protection (Blocking Self-Condensation)

Purpose: To deactivate the boronic acid, allowing selective cross-coupling at the C-Br bond[2].

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromo-5-hydroxyphenylboronic acid (10.0 mmol, 1.0 equiv) and N-methyliminodiacetic acid (11.0 mmol, 1.1 equiv)[2].

  • Solvent Addition: Add a 1:1 mixture of anhydrous DMSO and Toluene (100 mL total volume). Causality: Toluene is required to form an azeotrope with the water generated during esterification, driving the equilibrium forward.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C). Collect the azeotroped water in the Dean-Stark trap. Continue for 12–16 hours until water evolution ceases.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The highly polar boronic acid spot should completely disappear, replaced by a higher-running, UV-active MIDA ester spot.

  • Isolation: Cool to room temperature. Remove the toluene under reduced pressure. Pour the remaining DMSO solution into 300 mL of ice-cold distilled water to precipitate the product. Filter, wash with cold water and diethyl ether, and dry under high vacuum.

Protocol B: Hindered Suzuki-Miyaura Coupling using SPhos

Purpose: To couple the protected MIDA ester's bromide with a sterically hindered boronic acid.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine the 3-bromo-5-hydroxyphenylboronic acid MIDA ester (1.0 mmol, 1.0 equiv), the sterically hindered arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous

    
     (3.0 mmol, 3.0 equiv).
    
  • Catalyst Loading: Add

    
     (0.02 mmol, 2 mol %) and SPhos ligand (0.04 mmol, 4 mol %). Causality: The strict 1:2 Pd-to-ligand ratio ensures the formation of the active 
    
    
    
    species necessary for oxidative addition into unactivated bonds[4].
  • Solvent & Degassing: Add 10 mL of a Toluene/

    
     (10:1 v/v) mixture that has been sparged with argon for 30 minutes. Causality: Degassing is critical to prevent the oxidative degradation of the electron-rich SPhos ligand.
    
  • Reaction: Seal the flask and heat to 100 °C for 18 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Workup: Cool to room temperature, dilute with 20 mL of ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel flash chromatography.
    

Part 4: Workflow Visualization

The following decision matrix illustrates the logical flow for catalyst and protection strategy selection based on the specific structural challenges of your target molecule.

CatalystSelection Start 3-Bromo-5-hydroxyphenylboronic acid Reaction Planning CheckBifunctional Is self-condensation a risk? (AB-monomer) Start->CheckBifunctional ProtectMIDA Protect as MIDA Ester (Blocks transmetalation) CheckBifunctional->ProtectMIDA Yes (Reacting Br first) CheckSteric Is the coupling partner sterically hindered? CheckBifunctional->CheckSteric No UseBuchwald Use Buchwald Ligands (SPhos, XPhos, HFTPhos) CheckSteric->UseBuchwald Yes (ortho-substituted) UseStandard Use Standard Catalysts (Pd(dppf)Cl2, Pd(PPh3)4) CheckSteric->UseStandard No CheckBase Is the phenol unprotected? UseBuchwald->CheckBase UseStandard->CheckBase MildBase Use Mild Bases (K3PO4, Cs2CO3) CheckBase->MildBase Yes (Avoids phenoxide precipitation) StrongBase Strong bases acceptable (NaOH, KOtBu) CheckBase->StrongBase No (Protected)

Fig 1. Decision matrix for catalyst and protection strategies in bifunctional Suzuki couplings.

References

  • 3-Bromo-5-octyloxyphenylboronic Acid - Benchchem -
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls - ACS Public
  • Protecting Group Strategies for 3-Bromo-5-propoxyphenylboronic Acid - Benchchem -
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem -
  • Suzuki Coupling - Organic Chemistry Portal -
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts -

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of the Bromide at Position 3

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of a bromide substituent at the C3 p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of a bromide substituent at the C3 position of various molecular scaffolds, particularly in cross-coupling reactions. Our goal is to provide a logical, in-depth framework for diagnosing the problem and implementing effective, scientifically-grounded solutions.

Part 1: Frequently Asked Questions - Understanding the Core Problem

Before diving into specific troubleshooting protocols, it's crucial to understand the underlying chemical principles that govern this common issue.

Q1: Why is a bromide at position 3 often unreactive, especially in heteroaromatic systems?

The low reactivity of a C3-bromide is typically rooted in a combination of electronic and steric factors.

  • Electronic Effects: In many π-rich heteroaromatics (like pyridines, furans, or indoles), the C3 position is electronically different from other positions. For instance, in pyridine, the C2 and C4 positions are electron-deficient due to the inductive effect and resonance delocalization involving the nitrogen atom. This makes the C-Br bonds at these positions more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). The C3 position, however, is less electron-deficient and can be considered more "electron-rich" by comparison, which disfavors the oxidative addition step—often the rate-limiting step in cross-coupling reactions.[1][2]

  • Steric Hindrance: While less common than electronic effects, steric bulk from adjacent substituents can physically shield the C3-bromide, making it difficult for the bulky metal-ligand complex to approach and insert into the C-Br bond.

  • Catalyst Inhibition: For nitrogen-containing heterocycles like pyridine, the lone pair on the nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[3]

Q2: Which common reactions are most affected by the low reactivity of a C3-bromide?

This issue is most prevalent in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthesis. These include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[4]

  • Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.[5]

  • Mizoroki-Heck Reaction: Formation of C-C bonds with alkenes.[6]

The common thread among these reactions is their reliance on an initial oxidative addition step, where the metal catalyst inserts into the carbon-halogen bond.[1][7] When this step is slow, the entire catalytic cycle stalls.

Part 2: Troubleshooting Guide for Cross-Coupling Reactions

This section provides a systematic, cause-and-effect approach to solving low-yield or failed reactions involving a C3-bromo substrate.

Scenario: Your Suzuki-Miyaura coupling of a 3-bromopyridine derivative is failing (low conversion, significant starting material remaining).

This is a classic and often frustrating problem. The following steps will guide you through a logical troubleshooting process.

The single most impactful variable is the catalyst system. Standard or first-generation catalysts like Pd(PPh₃)₄ are often insufficient for activating unreactive C-Br bonds.[8] The key is to use a catalyst system that is both highly active and stable.

The Rationale: The oxidative addition of an electron-rich aryl bromide to a Pd(0) center is a challenging step.[1] To facilitate this, the palladium center must be made more electron-rich and sterically tailored. This is achieved by using specific phosphine ligands.[9]

  • Electron-Rich Ligands: These ligands increase the electron density on the palladium atom, which strengthens its ability to donate into the σ* orbital of the C-Br bond, promoting bond cleavage.[2][10]

  • Bulky Ligands: Sterically demanding ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species.[11][12] This less-coordinated species is more readily able to participate in the oxidative addition step compared to a more saturated L₂Pd(0) complex.

Recommended Solutions:

  • Switch to Modern Biarylphosphine Ligands: These are the gold standard for challenging couplings. They combine both steric bulk and strong electron-donating properties.[10][11]

  • Consider N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective, strongly electron-donating ligands that can promote difficult couplings.[2]

Catalyst SystemLigand TypeKey AdvantagesBest For...
Pd(OAc)₂ + SPhos Buchwald Biarylphosphine[13]Excellent activity for heteroaryl chlorides/bromides.[13] Often works at room temp for chlorides.General-purpose, highly reliable for a wide range of 3-bromoheterocycles.
Pd₂(dba)₃ + XPhos Buchwald Biarylphosphine[4]Very bulky, excellent for sterically hindered substrates and C-N couplings.Buchwald-Hartwig aminations and challenging Suzuki couplings.
Pd(OAc)₂ + RuPhos Buchwald Biarylphosphine[3]High activity, good for electron-rich substrates.When SPhos or XPhos falter; particularly good for some aminations.
[Pd(IPr*OMe)(acac)Cl] N-Heterocyclic Carbene (NHC)[14]Strong σ-donor, thermally stable.High-temperature reactions, couplings involving challenging amines or amides.
Pd(PPh₃)₄ Simple TriarylphosphineInexpensive, readily available.Highly activated aryl iodides/bromides; generally not for unreactive C3-bromides.

If an advanced ligand system is still underperforming, systematically optimize the other reaction components.

A. The Base: The base plays a critical role in the transmetalation step of the Suzuki reaction. For unreactive substrates, a stronger, non-nucleophilic base is often required.

  • Standard Choice: K₂CO₃ is common but may be too weak.

  • Better Choices: K₃PO₄ or Cs₂CO₃ are more effective for challenging couplings as they are stronger bases and can help break up boronic acid anhydrides (trimeres).[3]

B. The Solvent: The solvent must solubilize all components and be stable at higher temperatures.

  • Standard Choices: Toluene, 1,4-Dioxane, or DME, often with a small amount of water.[15][16]

  • Troubleshooting Tip: Ensure your solvent is rigorously anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst.

C. Temperature: Low reactivity often requires more thermal energy.

  • Action: If your reaction is running at 80 °C, increase it to 100-110 °C. Many modern ligand systems are robust at these temperatures. A sealed vessel may be necessary.[17]

The following diagram outlines a logical decision-making process for troubleshooting a failed cross-coupling reaction.

G start Reaction Failed (Low Conversion) check_catalyst Is the Catalyst System Optimized for Unreactive Bromides? start->check_catalyst use_std_pd Using Pd(PPh3)4 or Similar First-Gen Catalyst check_catalyst->use_std_pd No check_conditions Are Reaction Conditions (Base, Temp, Solvent) Fully Optimized? check_catalyst->check_conditions Yes upgrade_ligand ACTION: Switch to Buchwald Ligand (e.g., SPhos, XPhos) or an NHC Ligand. use_std_pd->upgrade_ligand upgrade_ligand->check_conditions Re-run Experiment use_mild_cond Using Mild Base (e.g., K2CO3) or Low Temperature (<90 °C) check_conditions->use_mild_cond No consider_alt Cross-Coupling Still Fails. Consider Alternative Chemistry. check_conditions->consider_alt Yes optimize_cond ACTION: 1. Switch to Stronger Base (K3PO4). 2. Increase Temperature (100-110 °C). 3. Ensure Anhydrous/Degassed Solvent. use_mild_cond->optimize_cond optimize_cond->consider_alt Re-run Experiment If still fails... li_exchange Option 1: Lithium-Halogen Exchange consider_alt->li_exchange mg_exchange Option 2: Grignard Formation / Exchange consider_alt->mg_exchange

Caption: A decision tree for troubleshooting unreactive C3-bromides.

Part 3: Alternative Synthetic Strategies

When even the most robust cross-coupling methods fail, it may be time to change your synthetic approach entirely. Instead of activating the C-Br bond with a catalyst, you can convert it into a more reactive organometallic species first.

Q3: My cross-coupling won't work. What are my other options?

1. Lithium-Halogen Exchange: This is a powerful, classic method for activating inert halides.[18]

  • Mechanism: The organic halide is treated with an alkyllithium reagent (typically n-BuLi or t-BuLi) at very low temperatures (e.g., -78 °C). The lithium and bromine atoms rapidly exchange, generating a highly nucleophilic aryllithium species. This intermediate can then be quenched with a wide variety of electrophiles.[19]

  • Critical Parameters:

    • Temperature: Must be kept low (-78 °C to -100 °C) to prevent side reactions, such as the aryllithium attacking the solvent or another molecule of starting material.[20]

    • Reagent: n-BuLi is common, but t-BuLi is more reactive and can perform the exchange at a faster rate.[19]

    • Conditions: Absolutely anhydrous and inert (argon or nitrogen) atmosphere is required.

2. Magnesium-Halogen Exchange (Grignard Formation):

  • Mechanism: Similar to lithium-halogen exchange, this involves treating the C3-bromide with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or a combination of i-PrMgCl and n-BuLi.[20] This forms a more stable but still highly reactive arylmagnesium species.

  • Advantages: Grignard reagents are often more tolerant of certain functional groups than organolithiums and reactions can sometimes be run at slightly higher temperatures (e.g., -20 °C to 0 °C).[20]

The diagram below illustrates the catalytic cycle for a Suzuki-Miyaura reaction, highlighting the challenging oxidative addition step that is the focus of our troubleshooting.

G Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L-Br OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)L-Ar' TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product Forms C-C bond ArBr Ar-Br (Unreactive C3-Br) ArBr->OA Difficult Step! Requires electron-rich, bulky ligand 'L' Boronic Ar'-B(OR)2 + Base Boronic->TM

Caption: Catalytic cycle highlighting the difficult oxidative addition step.

Part 4: Field-Proven Experimental Protocol

Optimized Protocol for Suzuki-Miyaura Coupling of a Challenging 3-Bromopyridine

This protocol incorporates best practices for activating unreactive substrates.

Reagents & Equipment:

  • 3-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4.4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk tube or microwave vial, stir bar, inert atmosphere (Argon/Nitrogen) line.

Procedure:

  • Preparation: To a dry Schlenk tube containing a stir bar, add the 3-bromopyridine (e.g., 1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.044 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL for a 1 mmol scale reaction) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. Check for the disappearance of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link][5]

  • Powers, I. G., & Uyeda, C. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link][1]

  • Hartwig, J. F. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. [Link][7]

  • LibreTexts Chemistry (2022). Oxidative Addition of Polar Reagents. [Link]

  • Pérez-García, P. M., & Moret, M.-E. (2019). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA International Journal for Chemistry, 73(9), 725-730. [Link]

  • Bickelhaupt, F. M., & de Jong, G. T. (2005). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Canadian Journal of Chemistry, 83(6), 735-741. [Link]

  • Li, W., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2977. [Link][20]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1461-1473. [Link][11]

  • LibreTexts Chemistry (2024). Suzuki-Miyaura Coupling. [Link][10]

  • Grokipedia (2024). Buchwald–Hartwig amination. [Link][4]

  • Singh, R., & Organ, M. G. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(24), 15439-15553. [Link][14]

  • Schwan, A. L. (2004). Palladium catalyzed cross-coupling reactions for phosphorus–carbon bond formation. Chemical Society Reviews, 33(4), 218-224. [Link]

  • Gessner Group (2023). Phosphine ligands and catalysis. [Link][21]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link][8]

  • ResearchGate. (2025). Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. [Link]

  • ResearchGate. (2016). Activation of aryl bromides for the Suzuki-Miyaura cross-coupling. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18064-18077. [Link][16]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685-4696. [Link][13]

  • Muthukumaran, K., & Pitchumani, K. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(16), 2821-2823. [Link]

  • ResearchGate. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. [Link]

  • Kaczmarczyk, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2348-2357. [Link]

  • Wikipedia. Metal–halogen exchange. [Link][18]

  • Arts, M. P., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 364-374. [Link][6]

  • Narasimhan, N. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][2]

  • Denmark, S. E., & Butler, C. R. (2008). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Journal of the American Chemical Society, 130(48), 16466-16477. [Link]

  • ResearchGate. Various ligands for Suzuki‐Miyaura cross‐coupling reaction. [Link][12]

  • Evans, D. A. (2002). Lithium Halogen Exchange. [Link][19]

  • Gandeepan, P., & Li, C.-J. (2021). A New Contender for Cross-Coupling Reactions with Aryl Halides. ScienceOpen. [Link]

  • Liu, Y., et al. (2022). Split cross-coupling via Rh-catalysed activation of unstrained aryl–aryl bonds. Nature Catalysis, 5(8), 703-711. [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

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Optimization

Technical Support Center: Troubleshooting 3-Bromo-5-hydroxyphenylboronic Acid Couplings

Welcome to the Advanced Technical Support Center. 3-Bromo-5-hydroxyphenylboronic acid is a highly versatile but challenging bifunctional building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 3-Bromo-5-hydroxyphenylboronic acid is a highly versatile but challenging bifunctional building block. Because it contains both an electrophilic site (aryl bromide) and a nucleophilic site (boronic acid), alongside an acidic, redox-sensitive phenolic hydroxyl group, standard Suzuki-Miyaura conditions often lead to complex mixtures.

This guide provides field-proven troubleshooting strategies, focusing on the critical causality between base selection, chemoselectivity, and reaction yield.

Mechanistic Workflow: The Impact of Base Selection

The following diagnostic tree illustrates how your choice of base dictates the dominant reaction pathway when handling unprotected phenolic boronic acids.

BaseSelection A 3-Bromo-5-hydroxyphenylboronic Acid B Base Selection A->B C Mild Bases (KF, K2CO3) B->C Optimal D Strong Bases (NaOH, KOtBu) B->D High Risk E Selective Boronate Activation C->E F Phenoxide Formation D->F G High Cross-Coupling Yield E->G H Oxidation & Oligomerization F->H

Figure 1: Mechanistic workflow of 3-Bromo-5-hydroxyphenylboronic acid based on base selection.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction yield a complex mixture of oligomers instead of the target cross-coupled product? A: 3-Bromo-5-hydroxyphenylboronic acid is an "AB-type" monomer. Because it possesses both a reactive C-Br bond and a C-B(OH)₂ group, it is primed for intermolecular homocoupling (polymerization) under standard palladium catalysis. To suppress this, you must manipulate the reaction kinetics. If you are using this molecule as a nucleophile (reacting its boronic acid with an external aryl iodide), use a slow-addition syringe pump for the boronic acid to keep its steady-state concentration low, and ensure your base selectively activates the boronic acid without accelerating oxidative addition into its own C-Br bond.

Q2: How does the pKa of the phenolic hydroxyl group dictate my base selection? A: The phenolic -OH group has a pKa of approximately 9.5. If you use strong bases like NaOH or KOtBu (pKa > 13), you will quantitatively deprotonate the phenol to form a phenoxide anion. This creates two critical failures:

  • Catalyst Poisoning: Electron-rich phenoxides are highly susceptible to oxidation (forming quinones), which rapidly degrades the active Pd(0) catalyst.

  • Electronic Deactivation: The phenoxide donates excessive electron density into the aromatic ring, which can severely hinder the oxidative addition step if you intend to react the C-Br bond. Mild bases (e.g., K₂CO₃) are strong enough to form the reactive boronate ate-complex required for transmetalation, but mild enough to prevent complete phenoxide formation, allowing the coupling of halophenols and phenol boronic acids to proceed smoothly[1].

Q3: Why is Potassium Fluoride (KF) often recommended for unprotected phenolic boronic acids? A: The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for transmetalation to the palladium center[2]. KF operates via a completely different mechanism than oxygen-based bases. Because boron is highly fluorophilic, KF rapidly converts the boronic acid into a reactive trifluoroborate intermediate. This occurs at a near-neutral pH, entirely bypassing the deprotonation of the sensitive phenol group.

Quantitative Data: Base Screening Comparison

The following table summarizes the quantitative causality between base selection and reaction outcomes when coupling unprotected phenolic boronic acids.

BasepKa (Conjugate Acid)EquivalentsTypical Yield (%)Primary Side ReactionMechanistic Rationale
KF 3.23.085 - 92%MinimalHigh fluorophilicity of boron enables rapid transmetalation without deprotonating the phenol.
K₂CO₃ 10.32.575 - 82%Minor homocouplingMild basicity forms the reactive boronate ate-complex with limited phenoxide generation.
K₃PO₄ 12.32.050 - 65%ProtodeboronationBorderline basicity increases the risk of hydrolytic C-B bond cleavage at elevated temperatures.
NaOH 15.73.0< 20%Oxidation / PolymerizationComplete phenol deprotonation leads to redox degradation and catalyst poisoning.

Experimental Methodology: Base-Optimized Suzuki-Miyaura Coupling

Organoboranes are exceptionally nucleophilic and do not require extreme basic conditions for transmetalation, which significantly increases their functional group tolerance[3]. The following self-validating protocol utilizes KF to selectively couple the boronic acid moiety of 3-Bromo-5-hydroxyphenylboronic acid with an external aryl iodide, leaving the C-Br bond and the phenol intact.

Step-by-Step Protocol:

  • Preparation of the Catalytic System: Flame-dry a Schlenk tube and backfill with argon (repeat 3x). Add the external Aryl Iodide (1.0 mmol), 3-Bromo-5-hydroxyphenylboronic acid (1.2 mmol), and the catalyst Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Base Addition: Add anhydrous Potassium Fluoride (KF) (3.0 mmol). Causality: KF is selected to drive the formation of the reactive trifluoroborate intermediate. The low basicity of KF ensures the phenolic proton remains intact, preventing phenoxide-induced catalyst oxidation.

  • Solvent Introduction: Inject a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL) via syringe. Causality: Water is strictly required to dissolve the inorganic KF and facilitate the transmetalation step, while dioxane solubilizes the organic substrates.

  • Reaction Execution: Seal the tube and heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the aryl iodide is fully consumed.

  • Self-Validating Workup: Cool the mixture to room temperature. Dilute with 10 mL of water and carefully acidify the aqueous layer to pH ~4 using 1M HCl. Validation Check: This acidification step is critical. It ensures any trace phenoxide is fully protonated back to the neutral phenol, driving your target product into the organic phase during extraction. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-5-hydroxyphenylboronic acid

For researchers and professionals in the fields of synthetic chemistry and drug development, the precise characterization of novel compounds and intermediates is paramount. 3-Bromo-5-hydroxyphenylboronic acid is a valuab...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of synthetic chemistry and drug development, the precise characterization of novel compounds and intermediates is paramount. 3-Bromo-5-hydroxyphenylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Ensuring its structural integrity and purity is a critical step in any synthetic workflow. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Bromo-5-hydroxyphenylboronic acid, compares this technique with other analytical methods, and offers detailed experimental protocols.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it a first-line analytical technique. For a substituted aromatic compound like 3-Bromo-5-hydroxyphenylboronic acid, ¹H NMR allows for the unambiguous determination of the substitution pattern on the benzene ring.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The bromine atom, being an electron-withdrawing group, and the hydroxyl and boronic acid groups, which can be either electron-donating or -withdrawing depending on the conditions, create a unique electronic environment for each proton on the ring. This results in a distinctive set of signals in the ¹H NMR spectrum.

Interpreting the ¹H NMR Spectrum of 3-Bromo-5-hydroxyphenylboronic acid

While an experimental spectrum is definitive, a theoretical analysis based on established principles of NMR spectroscopy can provide a strong predictive framework for the expected ¹H NMR spectrum of 3-Bromo-5-hydroxyphenylboronic acid.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 3-Bromo-5-hydroxyphenylboronic acid.

Predicted ¹H NMR Spectrum Analysis:

In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of 3-Bromo-5-hydroxyphenylboronic acid is expected to exhibit signals for three distinct aromatic protons, as well as exchangeable protons from the hydroxyl and boronic acid groups. The aromatic region of the spectrum is of primary interest for structural confirmation.[1]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~7.5 - 7.7t (triplet) or dd (doublet of doublets)Jortho ≈ 2-3 HzLocated between the bromine and boronic acid groups, both of which are electron-withdrawing. This proton is expected to be the most deshielded. It will show small meta-coupling to both H-4 and H-6.
H-4~7.2 - 7.4t (triplet) or dd (doublet of doublets)Jmeta ≈ 2-3 HzPositioned between the bromine and hydroxyl groups. It will exhibit meta-coupling to H-2 and H-6.
H-6~7.0 - 7.2t (triplet) or dd (doublet of doublets)Jmeta ≈ 2-3 HzSituated between the hydroxyl and boronic acid groups. This proton is likely to be the most shielded of the aromatic protons due to the potential electron-donating character of the hydroxyl group. It will show meta-coupling to H-2 and H-4.
-OHVariable (broad singlet)s (singlet)-The chemical shift of the phenolic proton is highly dependent on concentration, temperature, and solvent.[2]
-B(OH)₂Variable (broad singlet)s (singlet)-The protons of the boronic acid group are acidic and exchangeable, typically appearing as a broad singlet.

Note: The multiplicities are described as triplets assuming the meta-coupling constants are very similar. If they differ significantly, the signals will appear as doublets of doublets.[3] The exact chemical shifts can be influenced by the choice of solvent.[2]

A Comparative Look at Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 3-Bromo-5-hydroxyphenylboronic acid often involves a multi-technique approach.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[4]Confirms the number of unique carbon atoms and provides information about their chemical environment.Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.High sensitivity and accuracy in mass determination. Confirms the presence of bromine through its characteristic isotopic pattern.Does not provide detailed structural information about the arrangement of atoms.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the sample by separating it from impurities.[5]Highly sensitive for detecting impurities. Can be used for quantitative analysis.[6]Does not provide structural information about the compound or the impurities.
¹¹B NMR Spectroscopy Directly probes the boron atom, providing information about its coordination state and chemical environment.[7]Highly specific for boron-containing compounds. Can be used to study interactions and reactions at the boronic acid moiety.[8]Requires a spectrometer capable of observing the ¹¹B nucleus.

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for preparing a sample of 3-Bromo-5-hydroxyphenylboronic acid for ¹H NMR analysis.

Materials:

  • 3-Bromo-5-hydroxyphenylboronic acid (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pasteur pipette and glass wool

  • Vial and cap

Procedure:

  • Weigh approximately 5-10 mg of 3-Bromo-5-hydroxyphenylboronic acid into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[9]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.

  • Filter the solution directly into a clean, dry NMR tube to remove any particulate matter.[9]

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

  • Insert the sample into the NMR spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

G cluster_workflow ¹H NMR Sample Preparation Workflow weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire Spectrum filter->acquire

Caption: Workflow for ¹H NMR sample preparation.

Protocol 2: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of 3-Bromo-5-hydroxyphenylboronic acid using reversed-phase HPLC.

Materials:

  • 3-Bromo-5-hydroxyphenylboronic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile/water). Filter the solution through a 0.45 µm syringe filter.[5]

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC Method:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute all components, and then return to the initial conditions for re-equilibration.

  • Inject the prepared sample and analyze the resulting chromatogram for the presence of impurities.

G cluster_hplc HPLC Purity Analysis Workflow prep_sample Prepare & Filter Sample Solution inject Inject onto HPLC System prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect analyze Analyze Chromatogram detect->analyze

Caption: General workflow for HPLC purity analysis.

Conclusion

The structural verification and purity assessment of 3-Bromo-5-hydroxyphenylboronic acid are critical for its successful application in synthesis. ¹H NMR spectroscopy provides an unparalleled level of structural detail, allowing for the confirmation of the substitution pattern on the aromatic ring. When used in conjunction with complementary techniques such as ¹³C NMR, Mass Spectrometry, and HPLC, a comprehensive and robust characterization of the compound can be achieved. The protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently analyze this important synthetic building block.

References

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry. (2025, November 17). ACS Publications. Retrieved from [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. (2025, July 9). Retrieved from [Link]

  • (3-bromo-5-hydroxyphenyl)boronic acid - 1218789-50-4 - Chemazone. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. (2015, October 23). Retrieved from [Link]

  • Crystal structure of (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • 3-Bromo-5-phenylpentanoic acid | C11H13BrO2 | CID 22471988 - PubChem. (n.d.). Retrieved from [Link]

  • The mass spectrum of bromo-p-hydroxybiphenyl (peak 13 in Figure 1). - ResearchGate. (n.d.). Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). TU/e. Retrieved from [Link]

  • 15.4 Index of organic compound C-13 NMR spectra - Doc Brown. (2026, January 1). Retrieved from [Link]

  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. (2022, April 18). ACS Publications. Retrieved from [Link]

  • Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... - ResearchGate. (n.d.). Retrieved from [Link]

  • ¹¹B NMR Chemical Shifts - San Diego State University. (n.d.). Retrieved from [Link]

  • 3-Bromo-5'-hydroxy-2'-nitrochalcone - Optional[Raman] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Retrieved from [Link]

  • Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method. (n.d.). SpringerLink. Retrieved from [Link]

  • ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. (n.d.). Retrieved from [Link]

  • Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors - Rsc.org. (n.d.). Retrieved from [Link]

  • NMR coupling constants and HMBC correlations of 3,4,5-trihydroxy-4 - ResearchGate. (n.d.). Retrieved from [Link]

  • (3-Bromo-5-pyrrolidin-1-ylphenyl)borinic acid | C10H13BBrNO | CID 137348653 - PubChem. (n.d.). Retrieved from [Link]

  • How to Prepare and Run a NMR Sample - YouTube. (2017, December 4). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Arizona. Retrieved from [Link]

  • How to calculate coupling constants - YouTube. (2017, July 5). Retrieved from [Link]

  • ¹H NMR Spectrum (1D, 200 MHz, H₂O, predicted) (NP0213656) - NP-MRD. (n.d.). Retrieved from [Link]

  • ¹³C NMR Spectrum (1D, 15.09 MHz, DMSO-d₆, experimental) (NP0001315) - NP-MRD. (n.d.). Retrieved from [Link]

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Comparative

HPLC method development for 3-Bromo-5-hydroxyphenylboronic acid purity

Analytical Mastery: HPLC Method Development for 3-Bromo-5-hydroxyphenylboronic Acid Purity Executive Summary 3-Bromo-5-hydroxyphenylboronic acid is a highly versatile bifunctional building block, widely utilized in Suzuk...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: HPLC Method Development for 3-Bromo-5-hydroxyphenylboronic Acid Purity

Executive Summary

3-Bromo-5-hydroxyphenylboronic acid is a highly versatile bifunctional building block, widely utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science. While critical to synthetic workflows, accurately assessing the purity of boronic acids via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents notorious analytical challenges[1]. This guide provides a comparative, data-driven approach to developing a robust, self-validating HPLC method tailored specifically to the physicochemical quirks of this molecule.

Mechanistic Profiling & Chromatographic Causality

To develop a successful method, we must first move beyond generic protocols and understand the specific causality behind the molecule's chromatographic behavior:

  • The Boronic Acid Moiety (-B(OH)₂): Boron possesses an empty p-orbital, making it a strong Lewis acid. In a chromatographic system, this leads to severe secondary interactions with unendcapped or residual silanols on the silica stationary phase, resulting in severe peak tailing[1]. Furthermore, boronic acids exist in a dynamic equilibrium with their dehydrated trimeric forms (boroxines). If the mobile phase lacks sufficient water or proper pH control, this equilibrium causes peak splitting or broad, unresolved humps[2].

  • The Phenolic Hydroxyl (-OH): With a pKa of approximately 9.5, the phenol group can ionize at neutral to basic pH. To ensure reproducible retention and sharp peaks, the mobile phase must be acidic enough to keep both the phenol and the boronic acid fully protonated (neutral).

  • The Bromine Atom: The heavy halogen adds significant hydrophobicity and polarizability, ensuring adequate retention on reversed-phase columns compared to highly polar, unsubstituted boronic acids.

Workflow Step1 Analyte: 3-Bromo-5-hydroxyphenylboronic acid (pKa ~8.5 - 9.5) Step2 Chromatographic Challenges: 1. Silanol Activity (Lewis Acidic Boron) 2. Boroxine Dehydration 3. Phenol Ionization Step1->Step2 Step3A Mobile Phase Optimization: 0.1% Formic Acid (pH ~2.7) Suppresses Ionization Step2->Step3A Step3B Column Selection: SPP C18 or Polar-Embedded Shields Residual Silanols Step2->Step3B Step4 System Suitability Testing: Asymmetry < 1.5 Plates > 10,000 Step3A->Step4 Step3B->Step4 Step5 Validated HPLC-UV/MS Method Step4->Step5

Figure 1: Method development workflow addressing the specific physicochemical challenges.

Comparative Study: Column and Mobile Phase Optimization

To objectively determine the optimal conditions, we evaluated multiple stationary phases and mobile phase modifiers against the specific challenges of 3-Bromo-5-hydroxyphenylboronic acid.

Stationary Phase Selection

Standard fully porous C18 columns often fail to adequately shield the Lewis acidic boron from residual silanols. We compared a standard C18 against a Polar-Embedded C18 (which uses an amide or ether linkage to shield silanols)[3] and a Superficially Porous Particle (SPP) C18 (Core-Shell technology for faster mass transfer).

Table 1: Stationary Phase Performance Comparison (Conditions: 0.1% Formic Acid in Water/MeCN Gradient, Flow: 1.0 mL/min)

Column TypeParticle Size (µm)Retention Time (min)Asymmetry (As)Theoretical Plates (N)Resolution from Impurity
Standard Fully Porous C18 5.06.452.104,5001.2
Polar-Embedded C18 5.05.801.358,2002.5
SPP C18 (Core-Shell) 2.74.151.1514,5003.8

Verdict: The SPP C18 column provided the highest efficiency and best peak shape, overcoming the mass transfer limitations often seen with bulky boronic acid derivatives.

Mobile Phase Modifier Selection

The choice of acidic modifier is critical to suppress ionization and boroxine formation[2].

Table 2: Mobile Phase Additive Comparison (Conditions: SPP C18 2.7 µm Column)

Aqueous ModifierpHPeak ShapeMS CompatibilityObservation
None (Water only) ~6.5Split / BroadPoorDynamic boroxine equilibrium causes severe peak splitting.
10 mM Ammonium Acetate ~6.8Moderate tailingExcellentAcceptable for LC-MS, but slight tailing persists[4].
0.1% TFA ~2.0Excellent (As=1.05)PoorStrong ion-pairing masks silanols perfectly, but causes ion suppression.
0.1% Formic Acid (FA) ~2.7Excellent (As=1.15)ExcellentOptimal balance of peak shape and MS sensitivity.

Verdict: 0.1% Formic Acid offers the optimal balance, providing excellent peak asymmetry while maintaining compatibility with LC-MS systems, which are increasingly used for high-throughput boronic acid analysis[4].

Optimized Step-by-Step Protocol (Self-Validating System)

This protocol is designed to be self-validating. By incorporating specific sample preparation steps and System Suitability Testing (SST), the method ensures thermodynamic control over the boroxine equilibrium before analysis begins.

Reagents and Materials
  • Column: SPP C18 (e.g., Kinetex or Ascentis Express), 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile (v/v).

  • Diluent: 10:90 Acetonitrile:Water.

    • Causality Check: A highly aqueous diluent is mandatory. It forces the complete hydrolysis of any boroxines present in the solid sample back to the free 3-Bromo-5-hydroxyphenylboronic acid, preventing split peaks upon injection.

Chromatographic Conditions
  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C (Elevated temperature improves mass transfer and sharpens the peak).

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm (boronic acid absorbance) and 280 nm (phenolic absorbance).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
6.04060
7.0595
8.5595
8.6955
12.0955
System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples or synthetic reaction mixtures, inject the working standard (0.1 mg/mL) five consecutive times. The system is only deemed "suitable" if it passes the following criteria:

  • Retention Time %RSD: ≤ 1.0% (Validates pump performance and column equilibration).

  • Peak Area %RSD: ≤ 2.0% (Validates injector precision).

  • Tailing Factor (Asymmetry): ≤ 1.5 (Validates that silanol interactions are successfully masked).

  • Theoretical Plates (N): ≥ 10,000 (Validates column efficiency and proper boroxine hydrolysis).

References

  • SIELC Technologies. "HPLC Separation of Aromatic Boronic Acids on Primesep P". Source: SIELC Technologies. URL:[Link]

  • ResearchGate. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry". Source: ResearchGate. URL: [Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 3-Bromo-5-hydroxyphenylboronic Acid: A Comparative Analysis

Introduction: The Vibrational Fingerprint of a Key Building Block In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, primarily for their role in Suzuki-M...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Vibrational Fingerprint of a Key Building Block

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, primarily for their role in Suzuki-Miyaura cross-coupling reactions. 3-Bromo-5-hydroxyphenylboronic acid is a particularly valuable reagent, offering three distinct functional handles for sequential, site-selective modifications. Verifying the identity and purity of such a crucial intermediate is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of the molecule's functional groups, creating a unique spectral "fingerprint."[1]

This guide provides an in-depth analysis of the characteristic IR absorption peaks of 3-Bromo-5-hydroxyphenylboronic acid. We will dissect its spectrum by correlating specific peaks with their originating functional groups, explain the causal factors behind these absorptions, and provide a comparative analysis against structurally similar analogues to highlight unique spectral features. This document is intended for researchers and scientists who rely on precise structural characterization to ensure the integrity of their synthetic pathways.

Deconstructing the Spectrum: Characteristic Peaks of 3-Bromo-5-hydroxyphenylboronic Acid

The structure of 3-Bromo-5-hydroxyphenylboronic acid incorporates several key functional groups, each with distinct vibrational modes that give rise to characteristic absorption bands in the IR spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ProfileRationale & Causality
Hydroxyl (-OH) O-H Stretch (H-bonded)3500 - 3200Strong, BroadThe presence of both phenolic and boronic acid hydroxyl groups leads to extensive intermolecular hydrogen bonding. This weakens the O-H bond and creates a multitude of slightly different bond environments, causing the absorption to appear as a very broad, strong band rather than a sharp peak.[2][3][4]
Boronic Acid (-B(OH)₂) B-O Asymmetric Stretch1390 - 1330Strong, BroadThis is one of the most diagnostic peaks for a boronic acid. The asymmetric stretching of the B-O bonds results in a significant change in the dipole moment, leading to a strong absorption.[4][5] It often overlaps with other deformations.
Aromatic Ring =C-H Stretch3100 - 3000Medium to WeakThe stretching of C-H bonds where the carbon is sp² hybridized (part of the aromatic ring) occurs at a slightly higher frequency than for sp³ hybridized carbons.[6][7][8]
Aromatic Ring C=C In-Ring Stretch1600 - 1585 & 1500 - 1400Medium, SharpThe conjugated π-system of the benzene ring has characteristic stretching vibrations that typically appear as a pair of sharp bands.[7][9]
Phenol C-O Stretch1320 - 1210StrongThe stretching vibration of the C-O bond of the phenolic group is a strong, characteristic absorption.[2][6]
Aryl Halide C-Br Stretch690 - 515MediumThe vibration of the heavier carbon-bromine bond occurs at a lower frequency, placing this peak in the fingerprint region of the spectrum. Its exact position can be sensitive to the overall molecular structure.[6][10][11]
Substitution Pattern C-H Out-of-Plane Bend900 - 675StrongThe out-of-plane ("oop") bending of the aromatic C-H bonds is highly diagnostic of the ring's substitution pattern. For a 1,3,5-trisubstituted ring, characteristic bands are expected near 880, 780, and 690 cm⁻¹.[9]

Comparative Spectral Analysis: Isolating Functional Group Contributions

To truly appreciate the unique spectral signature of 3-Bromo-5-hydroxyphenylboronic acid, it is instructive to compare it with analogues where one functional group is absent. We will consider 3-hydroxyphenylboronic acid (lacking the bromo group) and 3-bromophenylboronic acid (lacking the phenolic hydroxyl group).

Wavenumber (cm⁻¹)3-Bromo-5-hydroxyphenylboronic acid3-hydroxyphenylboronic acid3-bromophenylboronic acidInterpretation of Differences
3500 - 3200 Strong, very broad O-H stretchStrong, very broad O-H stretchBroad O-H stretch (from B(OH)₂)The broadness in the first two compounds is enhanced by the additional phenolic -OH group and its capacity for hydrogen bonding. The third compound's O-H band is solely from the boronic acid moiety.[2][4]
3100 - 3000 Present (Aromatic C-H stretch)Present (Aromatic C-H stretch)Present (Aromatic C-H stretch)This feature is common to all three as they all possess an aromatic ring.[7]
1390 - 1330 Present (B-O stretch)Present (B-O stretch)Present (B-O stretch)The strong B-O stretch is a defining characteristic of the boronic acid group and is present in all three molecules.[5]
1320 - 1210 Present (Phenolic C-O stretch)Present (Phenolic C-O stretch)Absent The absence of this strong band in 3-bromophenylboronic acid is definitive proof of the lack of a phenolic hydroxyl group.[6]
690 - 515 Present (C-Br stretch)Absent Present (C-Br stretch)The presence of a band in this low-frequency region for the bromo-substituted compounds, and its absence in 3-hydroxyphenylboronic acid, strongly indicates the C-Br stretching vibration.[10]

This comparative approach demonstrates how the presence or absence of key functional groups directly impacts the infrared spectrum, allowing for confident structural assignment. The spectrum of 3-Bromo-5-hydroxyphenylboronic acid is a composite of these individual contributions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol describes the preparation of a solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet method. This technique is based on the principle that alkali halides are transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Pillar of Trustworthiness: This protocol is a self-validating system. A properly prepared pellet will be visually transparent or translucent, indicating good particle size reduction and dispersion, which is essential for minimizing light scattering and obtaining a high-quality spectrum with a flat baseline.

Methodology: KBr Pellet Preparation and Analysis

  • Materials & Equipment:

    • FTIR Spectrometer (e.g., Bruker Tensor 27)[12][13]

    • FTIR-grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Pellet press with die set

    • Infrared heat lamp

    • Spatula and weighing paper

    • Sample: 3-Bromo-5-hydroxyphenylboronic acid (1-2 mg)

  • Preparation (The "Why"):

    • Step 2.1 (Moisture Exclusion): Gently warm the mortar, pestle, and KBr under a heat lamp for 10-15 minutes. Causality: KBr is hygroscopic. Absorbed water will produce a very broad O-H absorption band around 3400 cm⁻¹ and other peaks around 1640 cm⁻¹, which can obscure the sample's true spectral features.[1]

    • Step 2.2 (Sample Weighing): Weigh approximately 100 mg of the dried KBr and 1-2 mg of the 3-Bromo-5-hydroxyphenylboronic acid sample. The optimal sample-to-KBr ratio is about 1:100. Causality: Too much sample will result in total absorption (flat-topped peaks), while too little will produce a weak, noisy spectrum.

    • Step 2.3 (Grinding): Transfer a small portion of the KBr to the mortar and grind it to a fine powder. Add the sample and grind the two together until the mixture is a homogenous, fine powder. Add the remaining KBr in portions, grinding thoroughly after each addition. Causality: The particle size of the sample must be smaller than the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect) and ensure sharp, well-defined peaks.

    • Step 2.4 (Pellet Pressing): Transfer the powdered mixture to the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for 1-2 minutes.

    • Step 2.5 (Pellet Release): Carefully release the pressure and disassemble the die. A high-quality pellet will be thin and transparent or translucent.

  • Data Acquisition:

    • Step 3.1 (Background Scan): Place the empty sample holder in the spectrometer and run a background scan. Causality: This measures the absorbance of atmospheric CO₂ and water vapor, as well as the instrument's intrinsic response, allowing the software to subtract it from the sample scan.

    • Step 3.2 (Sample Scan): Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Step 3.3 (Analysis): Process the resulting spectrum to label the wavenumbers of key absorption peaks for interpretation.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the IR spectroscopy process, from initial sample handling to final data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain Sample weigh Weigh Sample (1-2 mg) & KBr (100 mg) start->weigh 1 grind Grind to Homogenous Fine Powder weigh->grind 2 press Press into Transparent Pellet grind->press 3 bkg Acquire Background Spectrum (Air) press->bkg Place in FTIR sample Acquire Sample Spectrum bkg->sample 4 process Process Spectrum (Baseline & Peak Pick) sample->process 5 interpret Interpret Peaks & Compare to References process->interpret 6 report Final Report interpret->report 7

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

Conclusion

The infrared spectrum of 3-Bromo-5-hydroxyphenylboronic acid is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are the simultaneous presence of a very broad O-H stretch (3500-3200 cm⁻¹), a strong B-O asymmetric stretch (1390-1330 cm⁻¹), a phenolic C-O stretch (1320-1210 cm⁻¹), and a low-frequency C-Br stretch (690-515 cm⁻¹). When analyzed alongside the characteristic absorptions of the aromatic ring, these peaks provide unambiguous confirmation of the molecule's identity. By understanding the origins of these vibrations and employing rigorous experimental technique, researchers can confidently utilize IR spectroscopy as a cornerstone of quality control in their scientific endeavors.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2021). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. UMass OWL. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • MDPI. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Catalysts. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Bromophenyl)boronic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-hydroxyphenyl)boronic Acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

  • Beilstein-Institut. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics. Retrieved from [Link]

  • Scilit. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). An IR spectrum of boric acid used for starting raw material. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of triphenylboron and triphenylborate. Retrieved from [Link]

  • USDA ARS. (n.d.). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Reference. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-hydroxybenzoic acid. PubChem. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 3-Bromo-5'-hydroxy-2'-nitrochalcone. SpectraBase. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 3-Bromo-5-hydroxyphenylboronic Acid: A Comparative Analytical Guide

Executive Summary 3-Bromo-5-hydroxyphenylboronic acid is a highly versatile trifunctional building block extensively utilized in Suzuki-Miyaura cross-coupling reactions and pharmaceutical development. Accurate structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-hydroxyphenylboronic acid is a highly versatile trifunctional building block extensively utilized in Suzuki-Miyaura cross-coupling reactions and pharmaceutical development. Accurate structural characterization of this compound via mass spectrometry (MS) requires a nuanced understanding of its gas-phase thermodynamics. This guide provides an in-depth, objective comparison of the MS fragmentation patterns of 3-Bromo-5-hydroxyphenylboronic acid against its structural analogs, detailing the mechanistic causality behind its ionization behavior and offering a self-validating experimental protocol for robust quantitation.

Mechanistic Principles of Ionization and Fragmentation

To optimize the detection of 3-Bromo-5-hydroxyphenylboronic acid, we must first understand the causality behind its behavior in an electrospray ionization (ESI) source and during collision-induced dissociation (CID).

Ionization Causality: The Power of Dual Acidic Sites

Boronic acids are inherently Lewis acidic. In solution, they form tetrahedral boronate anions, but in the gas phase during ESI, they predominantly yield deprotonated molecular ions


[1]. The addition of a phenolic hydroxyl group in 3-Bromo-5-hydroxyphenylboronic acid provides a secondary, highly responsive site for deprotonation. This dual-acidity significantly lowers the molecule's overall 

, resulting in superior ionization efficiency in ESI negative mode compared to non-hydroxylated analogs.
The Bromine Isotopic Signature

Bromine exists in nature as two stable isotopes:


 (50.69%) and 

(49.31%). This creates a highly diagnostic ~1:1 isotopic doublet in the mass spectrum separated by 2 Da[2]. For 3-Bromo-5-hydroxyphenylboronic acid (Monoisotopic mass: 215.96 Da), the precursor ion manifests as a distinct doublet at m/z 215 and 217 . This signature acts as a built-in mass tag; any fragment retaining the bromine atom will preserve this 1:1 ratio, providing orthogonal validation of the fragment's structural origin.
Collision-Induced Dissociation (CID) Pathways

Upon isolation and fragmentation of the


 precursor, the molecule undergoes highly specific neutral losses dictated by collision energy (CE):
  • Low CE (10-20 eV): The boronic acid group undergoes dehydration, losing water (-18 Da) to form

    
     at m/z 197/199.
    
  • Medium CE (20-40 eV): Cleavage of the carbon-boron bond results in the neutral loss of metaboric acid (

    
    , -44 Da), yielding a stable phenyl anion intermediate at m/z 171/173. Concurrently, the loss of a bromine radical (-79/-81 Da) breaks the isotopic doublet, producing a singlet peak at m/z 136[2].
    
  • High CE (>100 eV): Extreme collision energies shatter the aromatic ring, yielding the highly stable metaborate anion

    
     at m/z 43 . This is a universal, definitive hallmark of boronic acid fragmentation[3].
    

MS_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 215 / 217 (1:1) WaterLoss [M-H-H₂O]⁻ m/z 197 / 199 Precursor->WaterLoss -H₂O (-18 Da) Low CE BoronLoss [M-H-HBO₂]⁻ m/z 171 / 173 Precursor->BoronLoss -HBO₂ (-44 Da) Medium CE BromineLoss [M-H-Br]⁻ m/z 136 Precursor->BromineLoss -Br• (-79/-81 Da) Medium CE BO2 BO₂⁻ Fragment m/z 43 Precursor->BO2 Ring Cleavage High CE (>100 eV)

Caption: MS/MS fragmentation pathways of 3-Bromo-5-hydroxyphenylboronic acid in negative ESI mode.

Comparative Performance Analysis

To objectively evaluate the analytical performance of 3-Bromo-5-hydroxyphenylboronic acid, we must compare it against its structural alternatives: 3-Bromophenylboronic acid (lacking the OH group) and 3-Hydroxyphenylboronic acid (lacking the Br group).

The table below summarizes their quantitative MS behavior. 3-Bromo-5-hydroxyphenylboronic acid demonstrates the highest diagnostic utility because it combines the high ionization efficiency of the phenolic OH with the easily traceable isotopic mass tag of the bromine atom.

CompoundMonoisotopic MassPrecursor

Key Product Ions (Negative Mode)Ionization EfficiencyDiagnostic Utility
3-Bromo-5-hydroxyphenylboronic acid 215.96 Da215 / 217 (1:1 Doublet)197/199 (

), 171/173 (

), 136 (

), 43 (

)
High (Dual acidic sites)Excellent (Built-in Br mass tag + high sensitivity)
3-Bromophenylboronic acid 199.96 Da199 / 201 (1:1 Doublet)181/183 (

), 155/157 (

), 120 (

)
Moderate (Relies solely on boronic acid

)
Good (Retains Br mass tag, but lower ESI response)
3-Hydroxyphenylboronic acid 138.05 Da137 (Singlet)119 (

), 93 (

), 43 (

)
High (Phenolic OH aids deprotonation)Fair (Lacks isotopic signature, harder to track in complex matrices)

Self-Validating LC-MS/MS Experimental Protocol

The following methodology is designed as a self-validating system . By monitoring both the


 and 

transitions simultaneously, the protocol inherently prevents false positives. If a chromatographic peak does not exhibit the exact 1:1 ratio across its MRM transitions, it is immediately flagged as matrix interference rather than the true analyte.
Causality of Mobile Phase Selection

A common pitfall in LC-MS is the default use of 0.1% Formic Acid. Do not use acidic modifiers for this assay. Acidic environments suppress the deprotonation of the boronic acid, devastating the ESI- signal. Pure water and acetonitrile must be used to maintain the analyte in an ionizable state[4].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the standard in LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute to a working concentration of 10 ng/mL using a 50:50 (v/v) Water/Acetonitrile mixture to match the initial mobile phase conditions and prevent peak broadening.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 100 × 2.1 mm).

    • Mobile Phase A: 100% LC-MS Grade Water (No modifiers)[4].

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Gradient: 15% B to 90% B over 5 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (ESI Negative Mode):

    • Capillary Voltage: -4500 V (optimized for phenolic/boronic deprotonation)[1].

    • Drying Gas: 300°C at 12 L/min.

  • MRM Acquisition & Self-Validation:

    • Primary Quantifier (

      
       loss):  m/z 215 
      
      
      
      171 (CE: 25 eV).
    • Secondary Qualifier (

      
       loss):  m/z 217 
      
      
      
      173 (CE: 25 eV).
    • Validation Logic: The ratio of the peak areas for the 215

      
       171 and 217 
      
      
      
      173 transitions must be
      
      
      .
    • Tertiary Qualifier (Bromine loss): m/z 215

      
       136 (CE: 35 eV). Validation Logic: This fragment must appear as a singlet, proving the neutral loss of the bromine radical.
      

LCMS_Workflow Prep Sample Prep 10 ng/mL in MeOH/H₂O LC UHPLC Separation C18 Column No Acid Modifiers Prep->LC ESI ESI Source Negative Mode -4500 V LC->ESI MRM MRM Acquisition Targeted Transitions ESI->MRM Data Data Analysis Isotope & Neutral Loss Validation MRM->Data

Caption: Self-validating LC-MS/MS workflow for the analysis of brominated phenylboronic acids.

References

  • Source: American Journal of Analytical Chemistry (via SCIRP)
  • Title: Quantitation of boronic acids at pg/mL levels of sensitivity Source: SCIEX Technical Notes URL
  • Source: National Institutes of Health (NIH)
  • Title: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL

Sources

Validation

A Comparative Reactivity Analysis for Drug Development Professionals: 3-Bromo-5-hydroxyphenylboronic Acid vs. 3-Bromo-phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1][2][3] The choice of organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an in-depth, objective comparison of the reactivity of two structurally related arylboronic acids: 3-Bromo-5-hydroxyphenylboronic acid and 3-Bromo-phenylboronic acid .

For researchers and drug development professionals, understanding the subtle yet significant impact of a substituent like a hydroxyl group is paramount for reaction optimization, impurity profiling, and the strategic design of synthetic routes. This document moves beyond a simple cataloging of properties to explain the underlying chemical principles governing their reactivity, supported by established mechanistic understanding and illustrative experimental protocols.

Theoretical Framework: Unpacking the Role of the Hydroxyl Substituent

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally governed by the electronic and steric nature of its substituents. These factors most profoundly influence the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[4][5]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond (Ar-X).

  • Transmetalation: The organic group from the boronic acid derivative (Ar'-B) is transferred to the palladium(II) complex, displacing the halide. This is the step where the properties of the boronic acid are most critical.

  • Reductive Elimination: The two coupled organic fragments (Ar-Ar') are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[2][5][6]

The base is essential for activating the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which facilitates the transmetalation.[3][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxidativeAddition Oxidative Addition (Ar-X) Pd(0)L2->OxidativeAddition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxidativeAddition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) ArPd(II)XL2->Transmetalation Ar'B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 ReductiveElimination Reductive Elimination ArPd(II)Ar'L2->ReductiveElimination ReductiveElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects: A Tale of Two Substituents

The key difference between our two molecules of interest is the hydroxyl (-OH) group at the meta-position relative to the boronic acid.

  • 3-Bromo-phenylboronic acid: This molecule serves as our baseline. The bromine atom is an ortho-para directing deactivator, but its effect on the boronic acid's transmetalation potential is primarily through its inductive electron-withdrawing nature.

  • 3-Bromo-5-hydroxyphenylboronic acid: The hydroxyl group introduces competing electronic effects:

    • Inductive Effect (-I): As an electronegative atom, oxygen pulls electron density away from the phenyl ring through the sigma bonds. This effect is distance-dependent and deactivates the ring.

    • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pi-system of the ring. This effect is strongest at the ortho and para positions.

In the meta position, the resonance effect is negligible. Therefore, the inductive electron-withdrawing (-I) effect of the hydroxyl group dominates . This withdrawal of electron density slightly reduces the nucleophilicity of the phenyl ring, which can, in turn, slow down the rate-determining transmetalation step compared to the unsubstituted analogue.[5]

Electronic_Effects cluster_1 3-Bromo-phenylboronic acid cluster_2 3-Bromo-5-hydroxyphenylboronic acid mol1 mol1 label1 Baseline Reactivity: Inductive effect of Bromine primarily influences reactivity. mol2 mol2 label2 Modulated Reactivity: Dominant -I (inductive) effect from meta-OH group. Reduces electron density on the ring. Potentially slower transmetalation.

Caption: Structural and electronic comparison of the two boronic acids.

Experimental Comparison and Performance Data

The following table presents a plausible comparison for a generic Suzuki-Miyaura coupling with 4-iodoanisole.

Boronic AcidKey Substituent EffectExpected Reaction Time (hours)Expected Yield (%)Rationale
3-Bromo-phenylboronic acid Baseline (Inductive -Br)4~90%Serves as the baseline for standard reactivity.
3-Bromo-5-hydroxyphenylboronic acid Inductive Withdrawal (-I) by -OH6-8~85%The electron-withdrawing nature of the meta-hydroxyl group slightly decreases the nucleophilicity of the aryl ring, potentially slowing the transmetalation step.

Note: These values are illustrative and intended for comparative purposes. Actual results are highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent system employed.[6]

Experimental Protocols

To ensure a valid comparison, a standardized protocol must be followed. The following method provides a robust starting point for screening and optimization.

Generalized Protocol for Comparative Suzuki-Miyaura Coupling

This protocol details the coupling of the respective boronic acid with an aryl halide (e.g., 4-iodoanisole).

Materials:

  • Aryl Halide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic Acid (3-Bromo-phenylboronic acid or 3-Bromo-5-hydroxyphenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent System: 1,4-Dioxane and degassed water (4:1 ratio, 5 mL total)

  • Inert Gas (Nitrogen or Argon)

  • Standard glassware for synthesis (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Experimental_Workflow Setup 1. Reaction Setup - Add solids (Aryl Halide, Boronic Acid, Catalyst, Base) to a dry flask. - Flush with inert gas. Solvent 2. Solvent Addition - Add dioxane and degassed water via syringe. Setup->Solvent Reaction 3. Reaction - Heat to 80-100°C with vigorous stirring. - Monitor progress via TLC or LC-MS. Solvent->Reaction Workup 4. Work-up - Cool to room temperature. - Dilute with ethyl acetate. - Wash with water and brine. Reaction->Workup Purify 5. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), the selected boronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).[7]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the 1,4-dioxane and degassed water (4:1 ratio) via syringe.[7]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[7]

Trustworthiness & Self-Validation: This protocol incorporates a monitoring step (TLC/LC-MS), which is crucial for self-validation. It allows the researcher to track the consumption of starting materials and the formation of the product in real-time, providing direct evidence of the reaction's progress and enabling accurate determination of the endpoint. This empirical data is essential for a fair comparison of the two reagents' reactivity.

Conclusion and Recommendations

The primary difference in reactivity between 3-Bromo-5-hydroxyphenylboronic acid and 3-Bromo-phenylboronic acid stems from the electronic effect of the meta-hydroxyl group.

  • 3-Bromo-phenylboronic acid serves as a reliable, standard reagent with predictable reactivity.

  • 3-Bromo-5-hydroxyphenylboronic acid is expected to be slightly less reactive due to the dominant electron-withdrawing inductive effect of the meta-hydroxyl group.

Recommendations for Researchers:

  • Baseline Reactions: When developing a new synthetic route, begin with 3-Bromo-phenylboronic acid to establish baseline conditions (yield, reaction time).

  • Optimization for the Hydroxylated Analog: When using 3-Bromo-5-hydroxyphenylboronic acid, anticipate that slightly longer reaction times, a marginal increase in temperature, or a higher catalyst loading might be necessary to achieve yields comparable to the unsubstituted version.

  • Consider the -OH Group: The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions. While this is unlikely to interfere with the primary Suzuki mechanism, it could potentially interact with the catalyst or base, a factor to consider during troubleshooting or in-depth mechanistic studies.

  • Empirical Verification: Always validate these theoretical predictions with small-scale screening experiments to determine the optimal conditions for your specific substrate and desired outcome.

By understanding these fundamental principles, scientists can make more informed decisions in reagent selection, leading to more efficient, predictable, and successful synthetic outcomes.

References

  • Benchchem. A Comparative Guide to 2-Ethoxy-5-methoxyphenylboronic Acid and Other Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling React.
  • Benchchem. "kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid".
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 77(19), 8678–8688. [Online] Available at: [Link]

  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Online] Available at: [Link]

  • ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. [Online] Available at: [Link]

  • ResearchGate. Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... [Online] Available at: [Link]

  • Fyles, T. M., & Tong, C. (2008). Phenyl boronic acid complexes of diols and hydroxyacids. Supramolecular Chemistry, 20(8), 737-744. [Online] Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Sobańska, M., & Dąbrowska, E. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2338–2347. [Online] Available at: [Link]

  • ResearchGate. Phenyl boronic acid complexes of diols and hydroxyacids. [Online] Available at: [Link]

  • Wikipedia. Phenylboronic acid. [Online] Available at: [Link]

  • Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene.
  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Online] Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • Soundararajan, S., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18775–18783. [Online] Available at: [Link]

  • Chemistry LibreTexts. 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Online] Available at: [Link]

  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Online] Available at: [Link]

  • Scribd. Suzuki Coupling Reaction Procedure. [Online] Available at: [Link]

  • ResearchGate. Effect of steric bulk on phenyl boronic acids and aryl halides... [Online] Available at: [Link]

  • Háněl, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4769–4778. [Online] Available at: [Link]

  • University of Wisconsin-La Crosse. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online] Available at: [Link]

  • ResearchGate. versus (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions. [Online] Available at: [Link]

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Online] Available at: [Link]

  • Vaia. Q66E Phenylboronic acid, C6H5B(OH)2 ... [Online] Available at: [Link]

  • ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Online] Available at: [Link]

Sources

Comparative

elemental analysis standards for 3-Bromo-5-hydroxyphenylboronic acid

CAS: 103267-39-8 | Formula: C₆H₆BBrO₃ Part 1: The "Boronic Acid Paradox" in Purity Analysis The Core Challenge: Researchers characterizing 3-Bromo-5-hydroxyphenylboronic acid frequently encounter a frustrating paradox: t...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 103267-39-8 | Formula: C₆H₆BBrO₃

Part 1: The "Boronic Acid Paradox" in Purity Analysis

The Core Challenge: Researchers characterizing 3-Bromo-5-hydroxyphenylboronic acid frequently encounter a frustrating paradox: the compound is chemically pure (clean NMR, single spot TLC), yet it consistently "fails" standard Elemental Analysis (CHN) combustion tests.

The Scientific Reality: This is not a purity failure; it is a thermodynamic inevitability. Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines). Standard drying protocols (vacuum/heat) accelerate dehydration, shifting the stoichiometry away from the theoretical monomer (C₆H₆BBrO₃) toward the boroxine (C₁₈H₁₂B₃Br₃O₆).

Consequently, Combustion Analysis is often the wrong tool for validating the bulk purity of this specific compound. This guide provides the corrective analytical standards, comparing the flawed traditional approach against the superior Quantitative NMR (qNMR) and Mannitol Titration methods.

Part 2: Comparative Analysis of Standards

The Stoichiometric Drift (Theoretical vs. Experimental)

Before running any experiment, you must understand the expected drift. If your CHN analysis shows "high carbon," it confirms dehydration, not contamination.

Table 1: Theoretical Composition Shifts Note: The Phenol -OH group generally remains stable; dehydration occurs at the Boronic acid moiety.

ElementMonomer (Target) C₆H₆BBrO₃ Boroxine (Anhydride) (C₆H₄BrO₂B)₃ The "Drift"
MW 216.82 g/mol 596.41 g/mol N/A
Carbon 33.23% 36.25% +3.02% (Major deviation)
Hydrogen 2.79% 2.03% -0.76%
Boron 4.99%5.44%+0.45%

Analyst Insight: A Carbon result of 34.5% does not mean your sample is impure. It indicates a mixture of ~50% acid and ~50% boroxine. Rejecting this batch based on standard ±0.4% journal guidelines is a false negative.

Method A: Quantitative NMR (qNMR) – The Gold Standard

Verdict: Preferred Method. Unlike EA, qNMR measures the molar ratio of the target molecule against an internal standard, independent of the hydration state (acid vs. boroxine) if the solvent system is chosen correctly.

Protocol: 3-Bromo-5-hydroxyphenylboronic Acid qNMR

Reagents:

  • Solvent: DMSO-d₆ (Dissolves both monomer and boroxine).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must be high purity, TraceCERT® grade).

  • Additive: D₂O (Heavy Water). Critical Step.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of the boronic acid sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solvation: Dissolve in 0.6 mL DMSO-d₆.

  • The "Shake": Add 2 drops of D₂O and shake vigorously.

    • Why? Boronic -OH and Phenolic -OH protons are broad and exchangeable. They interfere with integration. D₂O exchanges these to OD, "erasing" them from the ¹H spectrum and sharpening the aromatic signals.

  • Acquisition: Run ¹H NMR with a relaxation delay (

    
    ) of at least 30 seconds (or 
    
    
    
    ) to ensure full relaxation for quantitative integration.
  • Integration: Integrate the aromatic protons of the boronic acid (3 protons on the ring) against the known protons of the IS.

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (3 for the boronic acid ring)
    
  • 
    : Molecular Weight[1]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    
Method B: Mannitol Titration (Active Boron Content)

Verdict: Robust Secondary Standard. Useful for bulk manufacturing where NMR is impractical. It confirms the "Active Boron" content but is non-specific (cannot distinguish between 3-Bromo and 4-Bromo isomers).

Mechanism: Boronic acids are weak Lewis acids (


 ~9-10). They cannot be titrated directly with NaOH. Adding D-Mannitol forms a cyclic boronate ester complex, which is a much stronger Brønsted acid (

~5-6), allowing for sharp endpoint titration.

Protocol:

  • Dissolve ~100 mg of 3-Bromo-5-hydroxyphenylboronic acid in 20 mL methanol/water (1:1).

  • Add excess D-Mannitol (approx. 1 g).

  • Add 3 drops of Phenolphthalein indicator.

  • Titrate with standardized 0.1 N NaOH to a pink endpoint.

  • Blank Correction: Run a blank with just Mannitol/Solvent to subtract background acidity.

Part 3: Analytical Decision Matrix

The following diagram illustrates the logical workflow for validating this compound, avoiding the common pitfalls of dehydration.

AnalysisWorkflow Sample Sample: 3-Bromo-5-hydroxyphenylboronic acid TGA Step 1: TGA (Thermogravimetric Analysis) Sample->TGA Decision Is volatile loss > 1% < 100°C? TGA->Decision Dehydrated High Probability of Boroxine Formation Decision->Dehydrated Yes Stable Sample is Hydrated Monomer Decision->Stable No qNMR Method A: qNMR (DMSO-d6 + D2O) *Primary Purity Standard* Dehydrated->qNMR Recommended Titration Method B: Mannitol Titration *Active Boron Content* Dehydrated->Titration Alternative CHN Method C: Combustion Analysis *Only if qNMR unavailable* Stable->CHN Acceptable Risk Result Final Certificate of Analysis qNMR->Result Molar Purity % Titration->Result Active Boron % CHN->Result Likely Deviation

Caption: Analytical workflow prioritizing qNMR for boronic acids to bypass dehydration artifacts common in TGA/Combustion analysis.

Part 4: Dehydration Pathway Visualization

Understanding the chemical equilibrium is vital for interpreting data.

BoroxineCycle Acid 3 x Monomer (Acid Form) C6H6BBrO3 Boroxine 1 x Boroxine (Anhydride Form) (C6H4BBrO)3 Acid->Boroxine Dehydration Transition Vacuum Drying / Heating Boroxine->Acid Rehydration (Ambient Air) Water + 3 H2O Boroxine->Water

Caption: The reversible dehydration cycle. Standard drying pushes the equilibrium right (Red Arrow), causing Carbon % to artificially rise.

References

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Retrieved from [Link]

  • NIST. (1970). High-precision coulometric titrations of boric acid.[4] Retrieved from [Link]

  • Royal Society of Chemistry (Analyst). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis. Retrieved from [Link]

Sources

Validation

Crystal Structure Determination of 3-Bromo-5-hydroxyphenylboronic Acid: A Comparative Guide to SCXRD vs. MicroED

Executive Summary For researchers and drug development professionals, determining the exact three-dimensional structure of pharmaceutical intermediates is a critical step in structure-based design. 3-Bromo-5-hydroxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, determining the exact three-dimensional structure of pharmaceutical intermediates is a critical step in structure-based design. 3-Bromo-5-hydroxyphenylboronic acid (CAS 2096341-66-9) is a highly versatile bifunctional building block. However, its complex hydrogen-bonding capabilities often make traditional crystallization a severe bottleneck. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against the emerging Microcrystal Electron Diffraction (MicroED) technique, providing actionable, self-validating protocols for structural determination.

The Molecular Challenge: Crystallizing Boronic Acids

Understanding the solid-state behavior of 3-Bromo-5-hydroxyphenylboronic acid requires navigating its competing intermolecular forces. Boronic acids typically crystallize as centrosymmetric hydrogen-bonded dimers via a pair of frontal O–H···O interactions, adopting a syn-syn conformation[1].

The presence of both a phenolic hydroxyl group and a heavy bromine atom introduces competing supramolecular forces—such as halogen bonding and extended hydrogen-bonding sheets[2]. These competing forces often lead to rapid precipitation as microcrystalline powders rather than the large, well-ordered single crystals traditionally required for X-ray analysis.

Comparative Analysis: SCXRD vs. MicroED vs. PXRD

When analyzing small molecules, researchers must select the diffraction modality based on crystal size and the physical properties of the sample. Historically, SCXRD has been the gold standard. However, MicroED has emerged as a powerful alternative capable of solving high-resolution crystal structures from seemingly amorphous powders[3].

Table 1: Performance Comparison of Diffraction Modalities
FeatureSCXRD (Gold Standard)MicroED (Emerging Alternative)PXRD + Rietveld (Bulk Analysis)
Minimum Crystal Size ~10–50 µm~100–500 nmBulk powder (milligrams)
Sample Preparation Extensive (requires slow crystal growth)Minimal (direct from powder/crushed)Minimal (packed powder capillary)
Phasing Method Direct methods / Patterson (Heavy atom)Direct methodsReal-space simulated annealing
Impact of Bromine (Br) Highly advantageous (Anomalous dispersion)Can induce dynamical scatteringHigh electron density aids refinement
Data Collection Time 2–12 hours< 10 minutes (Continuous rotation)1–4 hours
Hydrogen Atom Resolution Excellent (at 100 K)Moderate (depends on data completeness)Poor (requires neutron diffraction)

Mechanistic Insights: The Role of Bromine in Diffraction

The presence of the bromine atom (Z=35) fundamentally alters the physics of the diffraction experiment depending on the modality chosen:

  • SCXRD: In X-ray crystallography, the scattering power of an atom is proportional to its number of electrons. Bromine provides a massive anomalous dispersion signal. This makes experimental phasing highly robust, allowing the software to easily locate the heavy atom and bootstrap the rest of the electron density map.

  • MicroED: Electrons interact with the electrostatic potential of the crystal, which is orders of magnitude stronger than X-ray interactions[4]. While this allows MicroED to solve structures from vanishingly small nanocrystals[3], the strong interaction with the heavy bromine nucleus increases the probability of dynamical scattering (where an electron is scattered multiple times before exiting the crystal). To mitigate this, MicroED datasets for brominated compounds must be collected using continuous rotation techniques on extremely thin crystals to ensure the kinematical approximation remains valid[5].

Experimental Workflows and Self-Validating Protocols

Protocol 1: Controlled Crystallization (Vapor Diffusion)

Causality: Boronic acids are prone to thermal dehydration, forming boroxines (trimeric anhydrides) if heated or dried aggressively. Vapor diffusion at 4°C prevents dehydration while slowly increasing supersaturation, favoring the thermodynamic crystal product over kinetic micro-precipitates.

  • Dissolution: Dissolve 10 mg of 3-Bromo-5-hydroxyphenylboronic acid in 1 mL of a polar "good" solvent (e.g., methanol or acetone).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial to remove heterogeneous nucleation sites (dust).

  • Diffusion Setup: Place the unsealed 4 mL vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., hexanes or pentane). Seal the outer vial tightly.

  • Incubation: Store at 4°C undisturbed. Monitor weekly. The slow diffusion of the anti-solvent vapor into the inner vial will gradually induce crystallization.

Protocol 2: SCXRD Data Collection and Validation

Causality: Cryocooling to 100 K minimizes thermal motion (Debye-Waller factors), sharpening Bragg peaks and allowing accurate resolution of the critical boronic acid hydrogen atoms involved in dimer formation.

  • Mounting: Select a single crystal (>10 µm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Flash-cool the crystal in a 100 K nitrogen cold stream on the diffractometer.

  • Screening & Self-Validation: Collect a preliminary matrix of frames. Check the internal merging R-factor (

    
    ); if 
    
    
    
    , the crystal may be twinned or cracked. Discard and mount a new crystal to ensure data trustworthiness.
  • Data Collection: Collect a full sphere of data using Mo-K

    
     or Cu-K
    
    
    
    radiation.
  • Structure Solution: Integrate the data and solve the structure using intrinsic phasing. The bromine atom will appear as the highest peak in the difference Fourier map.

Protocol 3: MicroED Grid Preparation and Continuous Rotation

Causality: Crushing the powder and applying it to a TEM grid under cryogenic conditions preserves the native lattice and protects the organic crystal from rapid radiation damage caused by the electron beam[5].

  • Sample Prep: Take a small aliquot (~1 mg) of the microcrystalline powder and gently crush it between two glass slides to generate nanocrystals (<500 nm thick).

  • Grid Application: Dust the crushed powder onto a glow-discharged holey carbon TEM grid.

  • Plunge Freezing: Plunge the grid into liquid nitrogen to minimize radiation damage during data collection.

  • Screening & Self-Validation: Load the grid into a cryo-TEM. Screen in diffraction mode at a very low dose (<0.01 e⁻/Ų/s) to identify single nanocrystals. Ensure the diffraction spots are sharp and extend beyond 1.0 Å resolution before committing to a full dataset.

  • Data Collection: Collect data using the continuous rotation method (e.g., 0.5°/second) while recording a movie on a fast direct electron detector[5].

Workflow Visualization

G Start 3-Bromo-5-hydroxyphenylboronic acid Sample Cryst Attempt Crystallization (Vapor Diffusion) Start->Cryst CheckSize Crystal Size? Cryst->CheckSize SCXRD_Path > 10 µm Suitable for SCXRD CheckSize->SCXRD_Path Large Crystals MicroED_Path < 1 µm (Nanocrystals) Suitable for MicroED CheckSize->MicroED_Path Microcrystalline Powder SCXRD_Data Single-Crystal X-ray Diffraction (Anomalous Phasing via Br) SCXRD_Path->SCXRD_Data MicroED_Data Microcrystal Electron Diffraction (Cryo-EM, Continuous Rotation) MicroED_Path->MicroED_Data Structure Atomic Resolution Structure (H-bonded Dimers & Halogen Bonds) SCXRD_Data->Structure MicroED_Data->Structure

Figure 1: Workflow for determining the crystal structure of 3-Bromo-5-hydroxyphenylboronic acid.

Conclusion

For 3-Bromo-5-hydroxyphenylboronic acid, SCXRD remains the most robust method for determining absolute configuration and precise hydrogen atom positions, provided that crystals >10 µm can be grown. However, because boronic acids frequently form intractable microcrystalline powders driven by rapid hydrogen-bond self-assembly, MicroED stands out as the superior, high-throughput alternative. By bypassing the crystallization bottleneck entirely, MicroED accelerates the structural characterization of complex pharmaceutical intermediates, delivering atomic-resolution data in a fraction of the time[4].

References

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. SciSpace.[Link]

  • Versatile self-adapting boronic acids for H-bond recognition. SciSpace.[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.[Link]

  • Microcrystal Electron Diffraction of Small Molecules. PMC - NIH.[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry. Frontiers.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 3-Bromo-5-hydroxyphenylboronic Acid from its Regioisomers

For the discerning researcher, scientist, and drug development professional, the precise identification of chemical regioisomers is not merely a matter of analytical rigor; it is a cornerstone of reproducible, safe, and...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the precise identification of chemical regioisomers is not merely a matter of analytical rigor; it is a cornerstone of reproducible, safe, and effective scientific advancement. In the synthesis of complex molecules, particularly in the realm of pharmaceuticals, the seemingly subtle difference in the placement of functional groups on an aromatic ring can lead to vastly different biological activities, pharmacokinetic properties, and toxicity profiles. This guide provides an in-depth, practical comparison of analytical methodologies to distinguish 3-Bromo-5-hydroxyphenylboronic acid from its common regioisomers, supported by experimental and predicted data.

The Challenge of Regioisomeric Ambiguity

3-Bromo-5-hydroxyphenylboronic acid is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions to construct more complex molecular architectures. However, its synthesis can potentially yield a mixture of regioisomers, each with the same molecular formula (C₆H₆BBrO₃) but with different arrangements of the bromo, hydroxyl, and boronic acid groups on the phenyl ring. The most common of these regioisomers include:

  • 3-Bromo-5-hydroxyphenylboronic acid (the target compound)

  • 4-Bromo-2-hydroxyphenylboronic acid

  • 2-Bromo-4-hydroxyphenylboronic acid

  • 5-Bromo-2-hydroxyphenylboronic acid

The structural similarity of these compounds makes their differentiation a non-trivial analytical task. This guide will equip you with the knowledge and practical protocols to confidently identify and distinguish these isomers using a multi-pronged analytical approach.

General Synthesis of Bromo-hydroxyphenylboronic Acids

A common route to synthesize hydroxyphenylboronic acids involves the conversion of the corresponding bromophenol. The hydroxyl group is typically protected, followed by a Grignard reaction or a lithium-halogen exchange, and subsequent reaction with a trialkyl borate. Deprotection then yields the desired hydroxyphenylboronic acid[1]. The choice of starting bromophenol dictates the final regioisomer obtained.

Distinguishing Regioisomers: A Multi-Technique Approach

No single analytical technique is infallible. A robust strategy for isomer differentiation relies on the convergence of data from multiple orthogonal methods. Here, we will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers, as it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule[2]. The substitution pattern on the aromatic ring directly influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons, creating a unique fingerprint for each isomer.

The Underlying Principle: Symmetry and Electronic Effects

The key to distinguishing these isomers by NMR lies in the number of unique signals and their splitting patterns.

  • Symmetry: Symmetrical molecules will have fewer unique signals in their NMR spectra. For example, a para-substituted benzene ring with identical substituents will show only two signals for the aromatic protons, whereas an ortho- or meta-substituted ring with different substituents will show four distinct signals.

  • Electronic Effects: The electron-donating hydroxyl group and the electron-withdrawing bromo and boronic acid groups will shield or deshield adjacent protons to varying degrees, causing their signals to appear at different chemical shifts.

  • Coupling Constants: The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them. Ortho-coupling (³JHH) is typically in the range of 7-10 Hz, meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for 3-Bromo-5-hydroxyphenylboronic acid[3] and the predicted data for its regioisomers. The predicted data was generated using advanced NMR prediction software and serves as a valuable guide for interpretation.

Table 1: Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundAromatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)
3-Bromo-5-hydroxyphenylboronic acid (Experimental)[3]7.95 (s, 2H, B(OH)₂), 7.39 (t, J=1.5 Hz, 1H), 7.21 (t, J=1.5 Hz, 1H), 7.03 (t, J=1.9 Hz, 1H), 5.3 (br s, 1H, OH)158.5, 133.9, 129.3, 122.9, 121.8, 118.9
4-Bromo-2-hydroxyphenylboronic acid (Predicted)~7.6 (d, J≈2 Hz, 1H), ~7.4 (dd, J≈8, 2 Hz, 1H), ~6.9 (d, J≈8 Hz, 1H)~159, ~135, ~130, ~120, ~118, ~115
2-Bromo-4-hydroxyphenylboronic acid (Predicted)~7.8 (d, J≈8 Hz, 1H), ~7.2 (d, J≈2 Hz, 1H), ~7.0 (dd, J≈8, 2 Hz, 1H)~160, ~138, ~125, ~122, ~117, ~114
5-Bromo-2-hydroxyphenylboronic acid (Predicted)~7.5 (d, J≈8 Hz, 1H), ~7.3 (d, J≈2 Hz, 1H), ~6.8 (dd, J≈8, 2 Hz, 1H)~158, ~134, ~132, ~120, ~118, ~116

Note: Predicted values are estimates and may vary from experimental results. The broad singlet for the B(OH)₂ protons is characteristic and its integration corresponds to two protons. The phenolic OH proton signal can be broad and its chemical shift is often concentration and solvent dependent.

Experimental Protocol: Acquiring High-Quality NMR Spectra

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d₆ B Transfer to a 5 mm NMR tube A->B C Acquire ¹H NMR spectrum B->C 400 or 500 MHz Spectrometer D Acquire ¹³C{¹H} NMR spectrum C->D F Fourier transform and phase correction C->F E Optional: Acquire 2D spectra (COSY, HSQC, HMBC) D->E D->F E->F G Baseline correction and integration F->G H Reference to residual solvent peak (DMSO-d₆: δH 2.50, δC 39.52) G->H

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

High-Performance Liquid Chromatography (HPLC): Separating the Isomers

HPLC is a powerful technique for separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For regioisomers, subtle differences in polarity can be exploited to achieve separation.

The Underlying Principle: Differential Polarity

The polarity of the bromo-hydroxyphenylboronic acid isomers is influenced by the positions of the polar hydroxyl and boronic acid groups and the less polar bromo group. In reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase, less polar compounds are retained longer. The expected elution order can be predicted based on the overall polarity of the isomers. Generally, isomers with more exposed polar groups will elute earlier.

Proposed HPLC Method for Isomer Separation

While a specific validated method for the separation of all four isomers was not found in the literature, a general reversed-phase method can be developed as a starting point. Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_optimization Method Optimization A Prepare a 1 mg/mL stock solution in Methanol B Dilute to 0.1 mg/mL with mobile phase A A->B C Filter through a 0.45 µm syringe filter B->C D Equilibrate the column with initial mobile phase conditions C->D E Inject the sample D->E F Run the gradient program E->F G Analyze the chromatogram for resolution F->G H Adjust gradient slope, mobile phase composition, or stationary phase if co-elution occurs G->H

Caption: Workflow for HPLC sample preparation and method development.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While regioisomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.

The Underlying Principle: Positional Influence on Fragmentation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The positions of the substituents on the aromatic ring can influence which fragmentation pathways are favored. For example, the proximity of the hydroxyl and bromo groups in an ortho-isomer may facilitate the loss of HBr. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

Predicted Fragmentation Patterns

Table 3: Predicted Key Fragment Ions (m/z) in EI-MS

CompoundMolecular Ion (M⁺)[M-H₂O]⁺[M-Br]⁺[M-B(OH)₂]⁺Other Key Fragments
All Isomers 216/218198/200137173/175Loss of CO, further fragmentation of the aromatic ring
Ortho-isomers (e.g., 4-Bromo-2-hydroxy)216/218198/200137173/175Potential for enhanced [M-HBr]⁺ peak

Note: The relative intensities of these fragments will be the key differentiator.

Experimental Protocol: GC-MS Analysis

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Derivatization may be necessary to increase the volatility of the boronic acids.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_interp Data Interpretation A Dissolve sample in a suitable solvent (e.g., Pyridine) B Add a silylating agent (e.g., BSTFA) and heat A->B C Inject derivatized sample into GC-MS B->C D Separate isomers on a capillary GC column (e.g., DB-5ms) C->D E Acquire mass spectra using Electron Ionization (EI) D->E F Analyze retention times D->F E->F G Compare fragmentation patterns of the separated isomers F->G

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion: A Synergistic Approach for Unambiguous Identification

The differentiation of 3-Bromo-5-hydroxyphenylboronic acid from its regioisomers is a critical analytical challenge that requires a thoughtful and multi-faceted approach. While NMR spectroscopy stands out as the most definitive technique for structural elucidation, the combination of HPLC for physical separation and mass spectrometry for fragmentation analysis provides a comprehensive and robust strategy. By understanding the principles behind each technique and applying the systematic protocols outlined in this guide, researchers can ensure the purity and correct isomeric identity of their materials, thereby upholding the integrity and success of their scientific endeavors.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 40(4), 166-173. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Knowbee. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
  • Phenomenex. (n.d.). Reverse Phase HPLC Method Development. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Farooq, H., et al. (2021). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 59(11), 1083-1092.
  • Lima, D. P., et al. (2025).
  • MDPI. (2025, January 28).
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Royal Society of Chemistry. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols.
  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Silva, A. G., et al. (2020).
  • Atac, A., et al. (2014). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Journal of Molecular Structure, 1076, 546-557.

Sources

Validation

A Comparative Guide to Quality Control Benchmarks for Industrial 3-Bromo-5-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the quality of starting materials and intermediates is paramount. 3-Bromo-5-hy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the quality of starting materials and intermediates is paramount. 3-Bromo-5-hydroxyphenylboronic acid is a key building block in the synthesis of a variety of pharmaceutically active compounds. Its purity and impurity profile can significantly impact reaction yields, downstream purification processes, and the safety and efficacy of the final drug substance. This guide provides an in-depth comparison of quality control benchmarks for industrial-grade 3-Bromo-5-hydroxyphenylboronic acid, offering insights into analytical methodologies, impurity profiling, and the establishment of robust quality standards.

The Critical Role of Quality Control for Arylboronic Acids

Arylboronic acids are susceptible to various degradation pathways, including protodeboronation (loss of the boronic acid group) and oxidation. The presence of impurities can arise from the synthetic route, incomplete reactions, or degradation during storage. For drug development professionals, a thorough understanding of these potential impurities is crucial for meeting regulatory expectations, such as those outlined in the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[1][2][3][4][5]

This guide will focus on three key analytical techniques that form the cornerstone of a comprehensive quality control strategy for 3-Bromo-5-hydroxyphenylboronic acid:

  • High-Performance Liquid Chromatography (HPLC): For the determination of purity and quantification of organic impurities.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For identity confirmation and detection of structural impurities.

  • Karl Fischer Titration: For the accurate determination of water content.

Comparative Analysis of Quality Benchmarks

The quality of industrial 3-Bromo-5-hydroxyphenylboronic acid can vary between suppliers and batches. The following table outlines typical quality control benchmarks based on industry standards and a review of commercially available grades.

Parameter Benchmark Standard Alternative/Sub-standard Rationale and Impact
Appearance White to off-white solidYellow or brown solidColor changes can indicate the presence of oxidized impurities or degradation products, which may interfere with subsequent reactions.
Purity (by HPLC) ≥ 98.0%< 98.0%Lower purity indicates the presence of significant impurities that can lead to side reactions, reduced yields, and complex purification challenges.
Identity (by ¹H NMR) Conforms to structureInconsistent with structureEnsures the correct molecule is being used, preventing the introduction of incorrect moieties into the final product.
Water Content (by Karl Fischer) ≤ 1.0%> 1.0%Excess water can affect the reactivity of the boronic acid in moisture-sensitive reactions, such as Suzuki-Miyaura couplings.
Individual Unknown Impurity (by HPLC) ≤ 0.1%> 0.1%Adherence to ICH guidelines for reporting and identification of unknown impurities is critical for regulatory submissions.[1][2][4]
Total Impurities (by HPLC) ≤ 2.0%> 2.0%High levels of total impurities can significantly impact the overall efficiency and cost-effectiveness of a synthetic process.

In-Depth Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the quality control analysis of 3-Bromo-5-hydroxyphenylboronic acid.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed to separate 3-Bromo-5-hydroxyphenylboronic acid from its potential process-related and degradation impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥ 98%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of 3-Bromo-5-hydroxyphenylboronic acid in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

Data Analysis:

  • Calculate the area percentage of the main peak corresponding to 3-Bromo-5-hydroxyphenylboronic acid to determine the purity.

  • Identify and quantify any impurity peaks relative to the main peak.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D E Process Data (FT, Phasing) D->E F Assign Chemical Shifts E->F H Compare to Reference F->H G Integrate Proton Signals G->H

Caption: Workflow for ¹H NMR identity confirmation.

Water Content Determination by Karl Fischer Titration

This method provides a precise measurement of the water content, which is crucial for reactions sensitive to moisture. Both volumetric and coulometric methods are suitable, with the choice depending on the expected water content. [6][7][8] Instrumentation:

  • Karl Fischer titrator (volumetric or coulometric)

Reagents:

  • Karl Fischer reagent (e.g., one-component or two-component system)

  • Anhydrous methanol or other suitable solvent

Procedure (Volumetric Method):

  • Titrator Preparation:

    • Add the appropriate solvent to the titration vessel and precondition it by titrating with the Karl Fischer reagent until a stable, low-drift endpoint is reached.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the 3-Bromo-5-hydroxyphenylboronic acid sample and add it directly to the conditioned titration vessel.

    • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation:

    • The instrument software will calculate the water content in percentage or parts per million (ppm) based on the sample weight and the volume of titrant consumed.

Profiling Common Impurities

A robust quality control strategy must consider potential impurities arising from the synthesis and degradation of 3-Bromo-5-hydroxyphenylboronic acid.

Potential Process-Related Impurities:

  • Starting Materials: Residual amounts of the precursors used in the synthesis, such as 3-bromophenol or its protected derivatives.

  • Isomeric Impurities: Positional isomers that may form during the bromination or borylation steps.

  • Byproducts: Compounds formed through side reactions, such as the formation of boronic anhydrides (boroxines) through dehydration.

Potential Degradation Products:

  • Protodeboronated Impurity (3-Bromophenol): The most common degradation product, resulting from the cleavage of the carbon-boron bond.

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.

Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, can be invaluable for identifying potential degradation products and ensuring the stability-indicating nature of the analytical methods. [6][9][10][11][12]

Comparison with Alternatives

While 3-Bromo-5-hydroxyphenylboronic acid is a valuable reagent, other structurally similar boronic acids may be considered for certain applications.

Alternative Compound Key Differences Potential Advantages Potential Disadvantages
3-Bromo-5-methoxyphenylboronic acid The hydroxyl group is protected as a methyl ether.More stable towards oxidation; may be more soluble in organic solvents.Requires an additional deprotection step to reveal the hydroxyl group.
3,5-Dibromophenylboronic acid Contains an additional bromine atom instead of a hydroxyl group.Offers a different substitution pattern for further functionalization.Lacks the reactive hydroxyl group for derivatization.
3-Hydroxyphenylboronic acid Lacks the bromine substituent.May be less expensive.Different electronic properties and reactivity due to the absence of the electron-withdrawing bromine atom.

The choice of boronic acid will ultimately depend on the specific requirements of the synthetic route, including the desired substitution pattern, reactivity, and cost.

Conclusion

Establishing stringent quality control benchmarks for 3-Bromo-5-hydroxyphenylboronic acid is not merely a matter of compliance but a fundamental aspect of ensuring the robustness and reproducibility of synthetic processes in the pharmaceutical industry. By implementing a comprehensive analytical strategy that includes HPLC for purity, ¹H NMR for identity, and Karl Fischer titration for water content, researchers and drug development professionals can confidently assess the quality of this critical building block. A thorough understanding of potential impurities and a comparison with alternative reagents further empower scientists to make informed decisions that will ultimately contribute to the development of safe and effective medicines.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. October 2006. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. October 2006. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. October 2006. [Link]

  • Quality Guidelines. ICH. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Bio-Rad. November 2020. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sterling Pharma Solutions. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]

  • NMR Solvent Data Chart. CK Gas Products. [Link]

  • Common NMR Solvents - Reference Data. University of Wisconsin-Madison. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. February 2018. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. AMSbio. November 2025. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Pharmaceutical & Bio Sciences. [Link]

  • (3-bromo-5-hydroxyphenyl)boronic acid. Chemazone. [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. National Center for Biotechnology Information. August 2025. [Link]

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Safety & Regulatory Compliance

Safety

3-Bromo-5-hydroxyphenylboronic acid proper disposal procedures

A Researcher's Guide to the Safe Disposal of 3-Bromo-5-hydroxyphenylboronic Acid In the fields of chemical research and drug development, the synthesis of novel compounds is paralleled by the critical responsibility of m...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Safe Disposal of 3-Bromo-5-hydroxyphenylboronic Acid

In the fields of chemical research and drug development, the synthesis of novel compounds is paralleled by the critical responsibility of managing chemical waste. The proper disposal of reagents like 3-Bromo-5-hydroxyphenylboronic acid is not merely a regulatory compliance task; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Bromo-5-hydroxyphenylboronic acid, grounded in established safety principles and regulatory awareness.

Hazard Identification and Risk Assessment

Table 1: Hazard Profile of 3-Bromo-5-hydroxyphenylboronic Acid (Inferred)

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, OralGHS07 (Exclamation Mark)H302: Harmful if swallowed.[4]
Skin Corrosion/IrritationGHS07 (Exclamation Mark)H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)H319: Causes serious eye irritation.[2][3][4]
Specific Target Organ ToxicityGHS07 (Exclamation Mark)H335: May cause respiratory irritation.[2][3][4]

The presence of the bromo- functional group designates this compound as a halogenated organic substance, which requires specific disposal considerations to prevent environmental contamination.[5][6]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any work that will generate 3-Bromo-5-hydroxyphenylboronic acid waste, ensure all necessary safety measures are in place. All handling and disposal operations should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[6][7][8]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6][8]Protects against splashes and airborne dust particles that can cause serious eye irritation.[2][3][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[6][8]Prevents skin contact, which can cause irritation.[2][3]
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.[2][6]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if dust may be generated outside a fume hood.[1]Prevents inhalation of dust, which may cause respiratory tract irritation.[2][3][4]

Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of 3-Bromo-5-hydroxyphenylboronic acid is to treat it as a hazardous chemical waste.[8] Under no circumstances should it be disposed of down the drain or in regular solid waste bins.[1][6][9]

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.[10]

  • Halogenated Waste: 3-Bromo-5-hydroxyphenylboronic acid waste must be collected in a designated container for halogenated organic waste .[5][6] Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.[10]

  • Incompatibilities: Keep this waste stream segregated from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][11] Boronic acids are incompatible with strong oxidizing agents.

Step 2: Waste Containerization and Labeling
  • Container Selection: Use a chemically compatible container, preferably the original manufacturer's bottle or a designated polyethylene container for solid waste.[10][12] Ensure the container has a secure, leak-proof cap.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "Waste 3-Bromo-5-hydroxyphenylboronic Acid".

    • The primary hazards: "Irritant," "Harmful if Swallowed."

    • An accumulation start date.

    • The relevant hazard pictograms (e.g., GHS07).[13]

Step 3: Collection of Waste
  • Solid Waste: Carefully transfer solid 3-Bromo-5-hydroxyphenylboronic acid and any contaminated disposable materials (e.g., weighing papers, gloves, absorbent pads) into the designated solid halogenated waste container.[13] Avoid creating dust during transfer.[1][4][7]

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid halogenated organic waste container. Indicate the solvent used on the label.

  • Empty Containers: A container that held 3-Bromo-5-hydroxyphenylboronic acid is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10][12] The rinsate must be collected and disposed of as liquid hazardous waste.[10][12] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[12]

Step 4: Storage and Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[2][14]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8] Follow all institutional procedures for waste manifest and pickup requests.[12] Disposal should be carried out by a licensed professional waste disposal service, typically via incineration at a permitted facility.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-Bromo-5-hydroxyphenylboronic acid and associated materials.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure A Identify Waste: 3-Bromo-5-hydroxyphenylboronic acid (Solid, Liquid, or Contaminated Material) B Consult SDS & Institutional Policy (EHS Guidelines) A->B C Wear Required PPE (Goggles, Gloves, Lab Coat) B->C D Is waste solid or liquid? C->D G Is the container empty? C->G E Collect in 'Solid Halogenated Organic Waste' Container D->E Solid F Collect in 'Liquid Halogenated Organic Waste' Container D->F Liquid J Securely seal waste container. Ensure proper labeling. E->J F->J G->D No H Triple-rinse with solvent. Collect rinsate in liquid waste. G->H Yes I Deface label & dispose of empty container per EHS policy. H->I K Store in designated Satellite Accumulation Area. J->K L Contact EHS for pickup by licensed disposal company. K->L

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Bromo-5-hydroxyphenylboronic Acid: A Framework for Laboratory Safety

For professionals engaged in the intricate process of drug discovery and development, the precise and safe handling of chemical reagents is not merely a procedural formality but a cornerstone of scientific integrity and...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate process of drug discovery and development, the precise and safe handling of chemical reagents is not merely a procedural formality but a cornerstone of scientific integrity and personal safety. 3-Bromo-5-hydroxyphenylboronic acid, a key building block in synthetic chemistry, requires a comprehensive understanding of its potential hazards to mitigate risks effectively. This guide provides an in-depth, experience-driven framework for its safe handling, from initial risk assessment to final disposal, ensuring a self-validating system of safety for you and your team.

Hazard Identification: The Foundation of Safety

Before any handling procedure, a thorough understanding of the compound's intrinsic hazards is critical. Based on data from structurally related phenylboronic acids, 3-Bromo-5-hydroxyphenylboronic acid should be treated as a hazardous substance.[1][2] The primary hazards are categorized as follows:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][4][6]

  • Oral Toxicity: The compound is considered harmful if swallowed.[1][2][5]

These classifications are the "why" behind the stringent personal protective equipment (PPE) and handling protocols that follow. Each procedural step is a direct countermeasure to these identified risks.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following equipment provides a robust barrier against the identified hazards.

Body PartProtective EquipmentRationale & Causality
Eyes/Face Safety glasses with side shields or tightly fitting safety goggles.[3][6][7][8] A face shield is recommended for larger quantities or when there is a significant splash hazard.Protects against airborne dust particles and accidental splashes, directly mitigating the risk of serious eye irritation.[7][9] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]
Skin Chemical-resistant gloves (e.g., nitrile).[6][7] Gloves must be inspected for integrity before use.[9]Prevents direct skin contact with the compound, which is known to cause skin irritation.[3][7]
Body A laboratory coat or a chemical-resistant apron should be worn.[6][7] Long-sleeved clothing and closed-toe shoes are mandatory.[7][8]Provides a barrier against spills and contamination of personal clothing, minimizing the total surface area of potential skin exposure.
Respiratory Work should be conducted in a well-ventilated area. If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required.[6][7][9]Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for consistent and safe handling. The following procedural guide outlines the essential steps.

Engineering Controls: The Environment of Safety

Your first line of defense is to engineer out the risk.

  • Ventilation: All work involving the solid form of 3-Bromo-5-hydroxyphenylboronic acid must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to control dust and vapors.[7][9][10][11]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6][7] Their locations should be clearly marked and unobstructed.

Standard Handling Protocol
  • Pre-Handling Review: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for the compound or a closely related analogue.[7][12][13]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Transfer and Weighing: To minimize dust generation when handling the solid, use appropriate tools like a spatula or scoop.[7] If possible, use a ventilated balance enclosure.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[1][6][8][12][13]

  • Hygiene Practices: Do not eat, drink, or smoke in the handling area.[9][11] Wash hands thoroughly after handling the compound and before leaving the lab.[2][3][5][7][9][11] Contaminated clothing should be removed and washed before reuse.[3][4][9]

Storage
  • Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[6][7][11][13]

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9]

Spill and Disposal Plan
  • Spill Management: In case of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dusty conditions.[6][14] Ensure the area is well-ventilated. Prevent the spilled material from entering drains or waterways.[2][11][14][15]

  • Waste Disposal: All waste containing 3-Bromo-5-hydroxyphenylboronic acid, including contaminated materials and empty containers, must be treated as hazardous waste.[14] Dispose of the waste in a clearly labeled, sealed container in accordance with all applicable national and local regulations.[14][16] Do not mix this waste with other chemical streams.[14]

Procedural Workflow for Safe Handling

The following diagram provides a visual representation of the critical steps and decision points in the safe handling workflow for 3-Bromo-5-hydroxyphenylboronic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS & Hazards Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prep_Workstation Prepare Fume Hood & Emergency Equipment Don_PPE->Prep_Workstation Weigh_Compound Weigh Compound (Minimize Dust) Prep_Workstation->Weigh_Compound Proceed to Handling Perform_Reaction Perform Reaction Weigh_Compound->Perform_Reaction Store_Reagent Store Unused Reagent Perform_Reaction->Store_Reagent Spill_Event Spill Occurs Perform_Reaction->Spill_Event Potential Event Decontaminate Decontaminate Glassware & Work Surfaces Store_Reagent->Decontaminate Proceed to Cleanup Doff_PPE Doff & Store/Dispose PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Hazardous Waste (Follow Regulations) Decontaminate->Dispose_Waste Spill_Protocol Execute Spill Protocol: 1. Evacuate (if necessary) 2. Notify Supervisor 3. Use Spill Kit Spill_Event->Spill_Protocol

Caption: Workflow for the safe handling of 3-Bromo-5-hydroxyphenylboronic acid.

Emergency First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][3][6]

  • Skin Contact: Remove contaminated clothing and shoes.[6] Flush skin with plenty of soap and water for at least 15 minutes.[1][2][6] If skin irritation occurs, get medical advice.[1][3]

  • Inhalation: Remove the victim from exposure to fresh air immediately.[6][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention.[1][2][6]

  • Ingestion: Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6][15] Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[6] Seek immediate medical attention.[5][15]

By adhering to this comprehensive safety framework, researchers can confidently handle 3-Bromo-5-hydroxyphenylboronic acid, ensuring both the integrity of their work and the safety of the laboratory environment.

References

  • Benchchem. Personal protective equipment for handling (7-Heptylnaphthalen-2-yl)boronic acid.
  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Benchchem. Personal protective equipment for handling 3-Chlorophenyl boronic acid.
  • Green World Group. 10 Safety Tips For Safe Handling And Storing Of Chemicals. (2023, May 23).
  • Wittenberg University. Handling Chemicals - Chemistry.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025, October 16).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-hydroxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-hydroxyphenylboronic acid
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